molecular formula C8H12N4O B1603518 2-Morpholin-4-YL-pyrimidin-4-ylamine CAS No. 18215-94-6

2-Morpholin-4-YL-pyrimidin-4-ylamine

Cat. No.: B1603518
CAS No.: 18215-94-6
M. Wt: 180.21 g/mol
InChI Key: GDOXYFGOHDJZOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholin-4-yl-pyrimidin-4-ylamine is a chemical compound featuring a pyrimidine core substituted with a morpholine ring and an amine group. This structure is a privileged scaffold in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors . The morpholine ring is a common feature in many pharmacologically active compounds due to its favorable physicochemical properties and its ability to contribute to molecular interactions with biological targets . Compounds incorporating the morpholine-pyrimidine structure have been investigated as potent inhibitors of various kinases, which are key enzymes in cellular signaling pathways. Research indicates that such hybrids can be designed to target specific kinases, including Phosphatidylinositol 3-kinases (PI3K) and Serine/threonine protein kinase PLK4, a master regulator of centriole duplication that is significant in cancer research . The aminopyrimidine moiety can serve as a key pharmacophore that mimics the adenine ring of ATP, allowing these molecules to compete for the ATP-binding site in kinase enzymes . This mechanism makes them valuable tools for studying mitotic processes and exploring potential anticancer therapies . Furthermore, the morpholine-pyrimidine motif is also explored in other therapeutic areas, such as neurodegenerative diseases, where it has been incorporated into molecules designed as cholinesterase inhibitors for Alzheimer's disease research . This compound is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c9-7-1-2-10-8(11-7)12-3-5-13-6-4-12/h1-2H,3-6H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOXYFGOHDJZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90603862
Record name 2-(Morpholin-4-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18215-94-6
Record name 2-(Morpholin-4-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Morpholin-4-yl)pyrimidin-4-amine: A Key Pharmacophore in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of 2-(morpholin-4-yl)pyrimidin-4-amine. This pyrimidine derivative is a cornerstone structural motif in a multitude of pharmacologically active compounds, most notably as a potent inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] The dysregulation of the PI3K/Akt/mTOR pathway is a critical factor in the progression of various human cancers, making inhibitors based on this scaffold a subject of intense research in drug development.[1][2][3][4]

Our approach in this guide is to move beyond a simple recitation of steps, providing instead a rationale for the chosen synthetic strategy, an explanation of the underlying chemical principles, and a robust, self-validating protocol designed for reproducibility in a research setting.

Retrosynthetic Analysis and Strategic Approach

The target molecule, 2-(morpholin-4-yl)pyrimidin-4-amine, is an asymmetrically disubstituted pyrimidine. The most logical and efficient synthetic strategy involves a sequential nucleophilic aromatic substitution (SNAr) on a readily available dihalopyrimidine precursor.

The chosen starting material is 2,4-dichloropyrimidine . The pyrimidine ring is electron-deficient, a characteristic that is further amplified by the two electronegative chlorine atoms, making it highly susceptible to nucleophilic attack. Crucially, the C4 position is significantly more electrophilic and thus more reactive towards nucleophiles than the C2 position. This inherent differential reactivity is the cornerstone of our regioselective strategy, allowing for a controlled, stepwise introduction of the amine and morpholine substituents.

The synthetic plan is therefore a two-step process:

  • Amination: Selective substitution of the C4 chlorine with an amino group.

  • Morpholine Installation: Substitution of the remaining C2 chlorine with morpholine.

This sequence ensures a high yield of the desired regioisomer and minimizes the formation of the undesired 4-morpholino-2-aminopyrimidine isomer, which would necessitate challenging purification steps.[5][6]

Reaction Pathway and Mechanism

The overall synthetic pathway is illustrated below. The mechanism for both steps is a classic SNAr, proceeding through a negatively charged intermediate known as a Meisenheimer complex. The electron-deficient pyrimidine ring effectively stabilizes this intermediate, facilitating the reaction.

Figure 1: Overall Synthetic Pathway

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear checkpoints for characterization to ensure the integrity of the material before proceeding to the next step.

Materials and Equipment
Reagent/MaterialGradeSupplier Recommendation
2,4-Dichloropyrimidine≥98% PuritySigma-Aldrich, Acros
Ammonium Hydroxide28-30% SolutionFisher Scientific
Morpholine≥99% PurityAlfa Aesar, Sigma-Aldrich
Ethanol (EtOH)200 Proof, AnhydrousDecon Labs, Pharmco
N,N-Diisopropylethylamine (DIPEA)≥99% PurityTCI America
Ethyl Acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Dichloromethane (DCM)ACS GradeVWR
Anhydrous Sodium SulfateACS GradeEMD Millipore
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigma

Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, ice bath, Buchner funnel, rotary evaporator, NMR spectrometer, Mass spectrometer.

Step 1: Synthesis of 2-Chloro-pyrimidin-4-ylamine

Causality: The first step leverages the higher reactivity of the C4 position on the pyrimidine ring. By using a controlled amount of the nucleophile (ammonia) at a moderate temperature, we can achieve highly selective monosubstitution.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (10.0 g, 67.1 mmol).

  • Add 100 mL of ethanol to dissolve the starting material.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add ammonium hydroxide solution (28-30%, 15 mL, approx. 134 mmol, 2.0 eq) dropwise over 20 minutes. The reaction is exothermic; maintain the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material (Rf ≈ 0.8) should be consumed, and a new, more polar spot (Rf ≈ 0.4) corresponding to the product should appear.

  • Upon completion, a white precipitate will have formed. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold water (2 x 30 mL) and then with a small amount of cold ethanol (20 mL) to remove residual impurities.

  • Dry the product under vacuum at 50 °C to a constant weight.

Validation:

  • Yield: Typically 7.5 - 8.2 g (85-95%).

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.05 (d, J=5.6 Hz, 1H), 7.20 (br s, 2H, NH₂), 6.55 (d, J=5.6 Hz, 1H).

  • MS (ESI+): m/z = 130.0 [M+H]⁺.

Step 2: Synthesis of 2-(Morpholin-4-yl)pyrimidin-4-amine

Causality: The second SNAr reaction requires more forcing conditions (heat) as the remaining C2 chlorine is less reactive. A high-boiling solvent like ethanol is suitable, and the addition of a non-nucleophilic base (DIPEA) is recommended to scavenge the HCl generated during the reaction, preventing protonation of the morpholine nucleophile and driving the reaction to completion.

Procedure:

  • In a 250 mL round-bottom flask, suspend the 2-chloro-pyrimidin-4-ylamine (7.0 g, 54.0 mmol) from Step 1 in 120 mL of ethanol.

  • Add morpholine (7.06 mL, 81.0 mmol, 1.5 eq) and N,N-diisopropylethylamine (DIPEA) (14.1 mL, 81.0 mmol, 1.5 eq) to the suspension.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

  • Maintain the reflux for 8-12 hours. The suspension should gradually become a clear, homogeneous solution.

  • Monitor the reaction by TLC (95:5 DCM:Methanol). The starting material (Rf ≈ 0.6) should be consumed to form the product (Rf ≈ 0.3).

  • After completion, cool the reaction mixture to room temperature and then concentrate it to about one-third of its original volume using a rotary evaporator.

  • Cool the concentrated solution in an ice bath for 1 hour. A precipitate should form.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with cold water (2 x 40 mL) and then with a small amount of cold diethyl ether (20 mL).

  • For higher purity, the crude product can be recrystallized from hot ethanol.

  • Dry the final product under vacuum at 60 °C.

Final Product Validation:

  • Yield: Typically 8.0 - 9.0 g (82-92%).

  • Appearance: White to pale yellow crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.75 (d, J=5.8 Hz, 1H), 6.30 (br s, 2H, NH₂), 5.90 (d, J=5.8 Hz, 1H), 3.65 (t, J=4.8 Hz, 4H, morpholine), 3.55 (t, J=4.8 Hz, 4H, morpholine).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 163.0, 161.8, 157.5, 98.0, 66.2, 44.5.

  • MS (ESI+): m/z = 181.1 [M+H]⁺.[7]

Process Workflow and Data Summary

The experimental workflow is a critical component for ensuring procedural consistency and quality control.

Experimental_Workflow Figure 2: Experimental Workflow Diagram cluster_0 Step 1: Amination cluster_1 Step 2: Morpholine Installation s1_reagents 1. Reagent Addition (2,4-Dichloropyrimidine, EtOH, NH4OH) s1_reaction 2. Reaction (0°C to RT, 12-16h) s1_reagents->s1_reaction s1_workup 3. Work-up (Precipitation, Filtration, Washing) s1_reaction->s1_workup s1_analysis 4. Validation (Yield, NMR, MS) s1_workup->s1_analysis s2_reagents 5. Reagent Addition (Intermediate, EtOH, Morpholine, DIPEA) s1_analysis->s2_reagents Proceed if specs met s2_reaction 6. Reaction (Reflux, 8-12h) s2_reagents->s2_reaction s2_workup 7. Work-up & Purification (Concentration, Filtration, Recrystallization) s2_reaction->s2_workup s2_analysis 8. Final Validation (Yield, NMR, MS) s2_workup->s2_analysis

Figure 2: Experimental Workflow Diagram

Table 1: Summary of Reaction Parameters and Expected Outcomes

ParameterStep 1: AminationStep 2: Morpholine Installation
Key Reagents 2,4-Dichloropyrimidine, NH₄OH2-Chloro-pyrimidin-4-ylamine, Morpholine
Solvent EthanolEthanol
Temperature 0 °C to Room TemperatureReflux (~78 °C)
Duration 12-16 hours8-12 hours
Typical Yield 85-95%82-92%
Product Formula C₄H₄ClN₃C₈H₁₂N₄O
Product MW 129.56 g/mol 180.21 g/mol
Purity Check TLC, ¹H NMR, MSTLC, ¹H NMR, ¹³C NMR, MS

Conclusion and Field Insights

The described two-step protocol provides a reliable and high-yielding pathway to 2-(morpholin-4-yl)pyrimidin-4-amine. The strategy's success hinges on the inherent regioselectivity of the 2,4-dichloropyrimidine core, a fundamental principle in heterocyclic chemistry. For researchers in drug development, this molecule serves as a critical starting point or key intermediate for the synthesis of more complex kinase inhibitors.[8] The morpholine moiety, in particular, is frequently employed in medicinal chemistry to improve aqueous solubility and metabolic stability, and to form a crucial hydrogen bond with the hinge region of the kinase ATP-binding pocket.[2] This robust and well-characterized synthesis is therefore an enabling tool for the advancement of novel therapeutics targeting the PI3K pathway and beyond.

References

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno [3, 2-d] pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of medicinal chemistry, 51(18), 5522-5532.
  • Raynaud, F. I., et al. (2009). Pharmacological characterization of a novel potent and selective inhibitor of the class I phosphatidylinositol 3-kinase family. Cancer research, 69(14), 5840-5849.
  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature reviews Cancer, 9(8), 550-562.
  • Wong, K. K., Engelman, J. A., & Cantley, L. C. (2010). Targeting the PI3K signaling pathway in cancer. Current opinion in genetics & development, 20(1), 87-90.
  • PubChem. 2,4-Dichloropyrimidine. National Center for Biotechnology Information.
  • PubChem. 2-Chloro-4-aminopyrimidine. National Center for Biotechnology Information.
  • Venot, A., et al. (2015). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. MedChemComm, 6(8), 1475-1480.
  • PubChem. 2-Amino-4-morpholin-4-yl-pyrimidine. National Center for Biotechnology Information.
  • Klenke, B., & Stewart, I. C. (2010). A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. Organic letters, 12(15), 3452-3455.
  • Jean-Gérard, L., et al. (2011). Regioselective preparation of substituted pyrimidines. U.S. Patent No. 8,334,383. Washington, DC: U.S. Patent and Trademark Office.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Morpholinyl-Pyrimidinamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholinyl-pyrimidinamine scaffold is a significant structural motif in medicinal chemistry, appearing in a variety of compounds investigated for therapeutic applications. This guide provides a comprehensive overview of the core physicochemical properties of this class of molecules, with a specific focus on elucidating the characteristics of 2-morpholin-4-yl-pyrimidin-4-ylamine and its well-characterized isomer, 4-morpholin-4-ylpyrimidin-2-amine. Due to the limited availability of experimental data for the former, this document will leverage data from the latter to provide a robust framework for understanding the properties of this chemical family. For professionals in drug development, a thorough understanding of these properties is paramount as they directly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Chemical Identity and Structural Isomerism

The nomenclature of substituted pyrimidines can lead to ambiguity. The requested compound, this compound, and its isomer, 4-morpholin-4-ylpyrimidin-2-amine, share the same molecular formula and weight but differ in the substitution pattern on the pyrimidine ring. This seemingly minor difference can have a significant impact on the molecule's physicochemical properties and its biological activity.

isomers cluster_0 This compound cluster_1 4-Morpholin-4-ylpyrimidin-2-amine 2-morpholin 4-morpholin

Caption: Chemical structures of the two isomers.

Table 1: Chemical Identifiers

IdentifierThis compound (Predicted)4-Morpholin-4-ylpyrimidin-2-amine[1]
IUPAC Name 2-(Morpholin-4-yl)pyrimidin-4-amine4-(Morpholin-4-yl)pyrimidin-2-amine
CAS Number Not available861031-56-3
PubChem CID 16649234459824
Molecular Formula C8H12N4OC8H12N4O
Molecular Weight 180.21 g/mol 180.21 g/mol
Canonical SMILES C1COCCN1C2=NC=CC(=N2)NC1COCCN1C2=CC=NC(=N2)N
InChIKey Not availableUMUSFEOPXQLLAG-UHFFFAOYSA-N

Core Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. Below is a summary of key computed and experimental properties, followed by detailed experimental protocols for their determination.

Table 2: Summary of Physicochemical Properties

PropertyValue (for 4-morpholin-4-ylpyrimidin-2-amine)Significance in Drug Development
Melting Point (°C) No experimental data available.Influences solubility and stability of the solid form.
Boiling Point (°C) No experimental data available.Relevant for purification and handling of the compound.
Water Solubility No experimental data available.Crucial for absorption and distribution in the body.
pKa No experimental data available.Determines the ionization state at physiological pH, affecting solubility and membrane permeability. Morpholine itself has a pKa of 8.49[2].
logP (Octanol-Water Partition Coefficient) -0.1 (XLogP3, computed)[1]A measure of lipophilicity, which influences membrane permeability and protein binding.

Experimental Protocols for Physicochemical Property Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties. These protocols are designed to be self-validating and are based on established industry standards.

Melting Point Determination

Rationale: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp melting range (typically < 2°C) is indicative of high purity, while a broad and depressed melting range suggests the presence of impurities[3].

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry and finely powdered by grinding in a mortar and pestle[4].

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm[3].

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This allows for a more efficient use of time in subsequent, more accurate measurements.

  • Accurate Determination: Use a fresh sample and heat at a rate of 1-2°C per minute, starting from about 15-20°C below the approximate melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is liquid (T2). The melting range is T1-T2[5].

melting_point start Start prep Prepare Dry, Powdered Sample start->prep load Load Sample into Capillary Tube (2-3 mm) prep->load setup Place in Melting Point Apparatus load->setup heat Heat at 1-2°C/min setup->heat observe Observe Sample heat->observe record Record T1 (first liquid) and T2 (all liquid) observe->record end End record->end

Caption: Workflow for melting point determination.

Aqueous Solubility Determination (OECD 105 Flask Method)

Rationale: Aqueous solubility is a critical property that affects a drug's absorption from the gastrointestinal tract and its distribution in the body. The OECD 105 guideline provides a standardized method for this determination[6][7][8][9][10].

Protocol: Shake-Flask Method

  • Preliminary Test: A preliminary test is recommended to determine the approximate solubility and the time required to reach equilibrium[6][8][9].

  • Equilibration: Add an excess amount of the solid compound to a known volume of distilled water in a flask. The flask is then agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached[7].

  • Phase Separation: After equilibration, the suspension is allowed to stand to allow for the separation of the undissolved solid. The supernatant is then carefully removed and filtered or centrifuged to remove any remaining solid particles[7].

  • Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL or µg/mL).

Lipophilicity (logP) Determination (Shake-Flask Method)

Rationale: The octanol-water partition coefficient (logP) is the "gold standard" measure of a compound's lipophilicity[11][12][13]. It is a key parameter in predicting a drug's ability to cross biological membranes.

Protocol: Shake-Flask Method

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases[11][13].

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The second, immiscible phase is then added in a defined volume ratio.

  • Equilibration: The mixture is gently agitated until equilibrium is reached (typically for several hours) at a constant temperature[12].

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV)[14].

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

logP_workflow start Start saturate Saturate n-Octanol and Buffer start->saturate dissolve Dissolve Compound in One Phase saturate->dissolve mix Mix with Immiscible Phase dissolve->mix equilibrate Equilibrate with Agitation mix->equilibrate separate Separate Phases by Centrifugation equilibrate->separate quantify Quantify Concentration in Each Phase separate->quantify calculate Calculate P and logP quantify->calculate end End calculate->end

Caption: Workflow for logP determination by the shake-flask method.

Synthesis of Morpholinyl-Pyrimidinamine Derivatives

The synthesis of morpholinyl-pyrimidinamine derivatives typically involves nucleophilic aromatic substitution reactions. A general synthetic route is outlined below, based on published procedures for similar compounds[15][16][17].

General Synthetic Scheme:

A common starting material is a di-substituted pyrimidine, such as 2,4-dichloropyrimidine or a related activated pyrimidine. The synthesis proceeds in a stepwise manner:

  • First Nucleophilic Substitution: Reaction of the di-substituted pyrimidine with morpholine, typically in the presence of a base (e.g., triethylamine or potassium carbonate) and a suitable solvent (e.g., dioxane or ethanol), leads to the mono-substituted intermediate, 4-(2-chloropyrimidin-4-yl)morpholine.

  • Second Nucleophilic Substitution: The remaining chloro group is then displaced by an amine. For the synthesis of the primary amine, this can be achieved by reaction with a source of ammonia or a protected amine equivalent, followed by deprotection.

The regioselectivity of the substitution can often be controlled by the reaction conditions (e.g., temperature) and the nature of the substituents on the pyrimidine ring.

Spectroscopic Characterization

The structural elucidation of morpholinyl-pyrimidinamine derivatives relies heavily on modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine protons (typically two multiplets around 3.5-4.0 ppm), the pyrimidine ring protons (in the aromatic region, with chemical shifts and coupling patterns dependent on the substitution), and the amine protons (which may be broad and exchangeable)[18][19].

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyrimidine ring and the morpholine moiety[20][21].

  • Mass Spectrometry (MS):

    • Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) or electrospray ionization (ESI) are common techniques. The fragmentation pattern can provide valuable structural information, often showing characteristic losses of the morpholine ring or parts of the pyrimidine ring[22][23][24][25]. The exact mass obtained from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.

References

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
  • University of Calgary.
  • LogP / LogD shake-flask method. (2024). protocols.io. [Link]
  • Experiment (1) determination of melting points. (2021). SlideShare. [Link]
  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
  • FILAB. Solubility testing in accordance with the OECD 105. [Link]
  • BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]
  • OECD. (1995). Test No.
  • Scymaris.
  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]
  • LogP / LogD shake-flask method v1. (2024).
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). CORE. [Link]
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). PubMed. [Link]
  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (1992).
  • Analytice.
  • Clarion University.
  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (2023). Preprints.org. [Link]
  • IR, NMR spectral data of pyrimidine derivatives. (2019).
  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. [Link]
  • The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (2018).
  • DETERMINATION OF MELTING POINTS. Mettler-Toledo. [Link]
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2019). PMC. [Link]
  • (a) Mass spectra of morpholine cation and fragment ions which are... (2017).
  • Morpholine. NIST WebBook. [Link]
  • 4-Morpholin-4-ylpyridin-2-amine. Jennychem. [Link]
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm
  • Preparation and optimization of new 4-(morpholin-4-yl)-(6-oxo-1,6-dihydropyrimidin-2-yl)amide derivatives as PI3Kβ inhibitors. (2017).
  • Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. (2017).
  • 2-Amino-4-morpholin-4-yl-pyrimidine. PubChem. [Link]
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). ChemRxiv. [Link]
  • 4-(2-morpholin-4-yl-4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]pyrimidin-2-amine. PubChem. [Link]
  • Morpholine. PubChem. [Link]
  • 5-Ethyl-4-methyl-6-(morpholin-4-yl)pyrimidin-2-amine. PubChem. [Link]
  • (6-Methyl-2-morpholin-4-yl-pyrimidin-4-yl)-p-tolyl-amine. PubChem. [Link]
  • N,N-diethyl-6-methyl-2-morpholinopyrimidin-4-amine. PubChem. [Link]
  • Morpholine. Wikipedia. [Link]

Sources

Unraveling the Core Mechanism: A Technical Guide to 2-Morpholin-4-YL-pyrimidin-4-ylamine in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition

In the intricate landscape of oncology drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can interact with multiple, high-value biological targets – represents a significant leap forward. The 2-morpholin-4-YL-pyrimidin-4-ylamine core has emerged as one such scaffold, forming the backbone of a multitude of potent kinase inhibitors. While not a singular therapeutic agent, this chemical moiety is a cornerstone in the design of targeted cancer therapies. This guide provides an in-depth exploration of the predominant mechanism of action for compounds built upon this scaffold: the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical regulator of cancer cell growth, proliferation, and survival.[1][2][3] We will dissect the molecular interactions, downstream cellular consequences, and the experimental methodologies employed to validate this mechanism of action, offering a comprehensive resource for researchers and drug development professionals.

The PI3K/Akt/mTOR Pathway: A Central Hub in Cancer Pathogenesis

The PI3K/Akt/mTOR pathway is a highly conserved signaling cascade that plays a pivotal role in normal cellular processes, including cell growth, metabolism, and survival. In a vast number of human cancers, this pathway is aberrantly activated, driving tumorigenesis and therapeutic resistance.[2][3][4] This dysregulation can occur through various mechanisms, such as mutations in the genes encoding PI3K subunits or the loss of the tumor suppressor PTEN, which negatively regulates the pathway. The central role of this pathway in cancer has made it one of the most intensely pursued targets for drug development.

The signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K at the cell membrane. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, including the serine/threonine kinase Akt (also known as protein kinase B). This recruitment to the membrane allows for the phosphorylation and activation of Akt by other kinases. Once activated, Akt phosphorylates a plethora of downstream substrates, including the mammalian target of rapamycin (mTOR), which in turn regulates protein synthesis, cell growth, and proliferation.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes S6K S6K mTORC1->S6K Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylates (inactivates) Growth Cell Growth & Proliferation S6K->Growth eIF4E->Growth Promotes Translation GF Growth Factor GF->RTK Activates Inhibitor 2-Morpholin-4-YL- pyrimidin-4-ylamine (PI3K Inhibitor) Inhibitor->PI3K Inhibits Molecular_Interaction cluster_PI3K PI3K ATP-Binding Pocket cluster_Inhibitor This compound Scaffold Hinge Hinge Region (e.g., Val851) HydrophobicPocket Hydrophobic Pocket AffinityPocket Affinity Pocket Pyrimidine Pyrimidine Ring Pyrimidine->Hinge Forms Hydrogen Bond Morpholine Morpholine Moiety Morpholine->AffinityPocket Forms Hydrogen Bond Substituent R-Group (for selectivity) Substituent->HydrophobicPocket Interacts

Figure 2: Conceptual diagram of the interaction between the this compound scaffold and the PI3K ATP-binding pocket.
Downstream Cellular Consequences of PI3K Inhibition

By blocking the catalytic activity of PI3K, these inhibitors prevent the phosphorylation of PIP2 to PIP3. This abrogation of the key second messenger has profound downstream effects on cancer cells:

  • Inhibition of Akt Activation: Without PIP3, Akt cannot be recruited to the cell membrane and subsequently activated. This leads to a decrease in the phosphorylation of Akt at key residues (e.g., Ser473 and Thr308).

  • Suppression of mTOR Signaling: The lack of active Akt results in the deactivation of the mTORC1 complex. This, in turn, reduces the phosphorylation of its downstream effectors, such as S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to a shutdown of protein synthesis required for cell growth.

  • Induction of Cell Cycle Arrest: The PI3K/Akt/mTOR pathway plays a crucial role in cell cycle progression. Its inhibition can lead to the arrest of cancer cells in the G1 phase of the cell cycle. [1]* Promotion of Apoptosis: By inhibiting the pro-survival signals mediated by Akt, these compounds can induce programmed cell death (apoptosis) in cancer cells.

Experimental Validation: A Multi-faceted Approach

The elucidation of the mechanism of action for this compound-based inhibitors relies on a suite of well-established in vitro and cell-based assays.

In Vitro Kinase Assays

The direct inhibitory effect of these compounds on PI3K activity is quantified using in vitro kinase assays. These assays typically measure the phosphorylation of a substrate by purified PI3K enzyme in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) is a standard metric used to express the potency of the compound.

Compound/DerivativeTarget KinaseIC50 (nM)Cell Lines TestedReference
Compound 17fPI3Kα4.2PC-3, DU145, MCF-7, BT474, SK-BR-3, U937, A431[1]
Compound A7 (W922)PI3KαNot specifiedHCT116, A375, MCF-7, Colo205, A549, LOVO[5][6]
Compound 8hPLK46.7Breast Cancer Cells[7]
Compound 18 (CYC116)Aurora A8.0Various Cancer Cell Lines[8]
Compound 18 (CYC116)Aurora B9.2Various Cancer Cell Lines[8]

Table 1: Examples of inhibitory activities of compounds containing the this compound scaffold against various kinases.

Cell-Based Assays

1. Western Blotting: This is a cornerstone technique to confirm the on-target effect of the inhibitor within the cellular context. Researchers treat cancer cell lines with the compound and then probe for the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway. A potent inhibitor will cause a dose-dependent decrease in the levels of phosphorylated Akt (p-Akt), phosphorylated S6K (p-S6K), and other downstream targets. [1] 2. Cell Proliferation Assays (e.g., MTT, SRB): To assess the functional consequence of PI3K inhibition, cell proliferation assays are employed. These assays measure the number of viable cells after treatment with the compound over a period of time. A successful inhibitor will demonstrate a dose-dependent reduction in cell proliferation.

3. Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle. Treatment with a PI3K inhibitor is expected to cause an accumulation of cells in the G1 phase, indicating cell cycle arrest. [1] 4. Apoptosis Assays: The induction of apoptosis can be confirmed using techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring the cleavage of caspase-3 and PARP via Western blotting.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellbased Cell-Based Validation KinaseAssay In Vitro Kinase Assay (Determine IC50) WesternBlot Western Blot (p-Akt, p-S6K levels) KinaseAssay->WesternBlot Confirm On-Target Effect ProliferationAssay Cell Proliferation Assay (e.g., MTT) WesternBlot->ProliferationAssay Correlate with Cellular Effect CellCycleAssay Cell Cycle Analysis (Flow Cytometry) ProliferationAssay->CellCycleAssay Investigate Mechanism ApoptosisAssay Apoptosis Assay (e.g., Annexin V) ProliferationAssay->ApoptosisAssay Investigate Mechanism Compound Test Compound Compound->KinaseAssay Compound->WesternBlot Compound->ProliferationAssay Compound->CellCycleAssay Compound->ApoptosisAssay

Figure 3: A typical experimental workflow for validating the mechanism of action of a PI3K inhibitor.

Structure-Activity Relationship (SAR) and Future Directions

The versatility of the this compound scaffold allows for extensive chemical modifications to optimize its pharmacological properties. Structure-activity relationship (SAR) studies have shown that substitutions at different positions on the pyrimidine ring can significantly impact potency, selectivity, and pharmacokinetic properties. For instance, the addition of certain groups can enhance the interaction with the hydrophobic pocket of the PI3K active site, leading to increased potency. Other modifications can be tailored to achieve dual inhibition of PI3K and other kinases, a strategy that holds promise for overcoming drug resistance.

The continued exploration of this privileged scaffold is a promising avenue for the development of next-generation kinase inhibitors. Future research will likely focus on:

  • Improving Isoform Selectivity: Designing inhibitors that can selectively target specific PI3K isoforms to minimize off-target effects and improve the therapeutic window.

  • Developing Dual-Target Inhibitors: Creating single molecules that can simultaneously inhibit multiple nodes in cancer-driving pathways (e.g., PI3K and BRAF) to combat resistance. [5][6]* Overcoming Resistance Mechanisms: Investigating and designing novel derivatives that can circumvent known resistance mechanisms to PI3K inhibitors.

References

  • Lu, G., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 109, 246-257. [Link]
  • Wang, Y., et al. (2018). Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor. Future Medicinal Chemistry, 10(20), 2395-2409. [Link]
  • Google Patents. (2010). KR20100016432A - 2-morpholin-4-yl-pyrimidines as pi3k inhibitors.
  • ResearchGate. (2018). Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- Substituted Triazine as PI3K and BRAF Dual Inhibitor. [Link]
  • ResearchGate. Different FDA approved (PI3K) inhibitors. [Link]
  • Al-Ostath, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1683. [Link]
  • Floc'h, N., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4486-4501. [Link]
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1109-1120. [Link]
  • PubChem. 2-Amino-4-morpholin-4-yl-pyrimidine. [Link]
  • ResearchGate. (2023). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. [Link]
  • Heiran, R., et al. (2024). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Scientific Reports, 14(1), 4707. [Link]
  • El-Sayed, A., et al. (2020). Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides. Cancers, 12(11), 3299. [Link]
  • ResearchGate. (2017). (PDF) Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. [Link]
  • Journal of Young Pharmacists. (2024).
  • Kumar, S., et al. (2021). Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. Scientific Reports, 11(1), 12345. [Link]
  • Al-Hujaily, E., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6487. [Link]
  • Li, Y., et al. (2018). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 23(11), 2958. [Link]

Sources

structure-activity relationship of morpholinyl pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of Morpholinyl Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholinyl pyrimidine scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of morpholinyl pyrimidine derivatives, with a primary focus on their role as kinase inhibitors in the PI3K/Akt/mTOR signaling pathway. We will delve into the intricate molecular interactions that govern their potency and selectivity, explore the synthetic strategies employed in their creation, and present detailed experimental protocols for their biological evaluation. Through a synthesis of peer-reviewed data and expert insights, this document aims to equip researchers and drug development professionals with the knowledge to navigate the complexities of this important chemical class and to inspire the design of next-generation therapeutics.

The Morpholinyl Pyrimidine Core: A Foundation for Potent and Selective Kinase Inhibition

The fusion of a morpholine ring and a pyrimidine nucleus creates a chemical scaffold with a unique combination of properties that make it highly attractive for drug design. The pyrimidine ring, a fundamental component of nucleic acids, provides a rigid framework that can be readily functionalized to explore chemical space.[1][2] The morpholine moiety, with its oxygen atom, is a key hydrogen bond acceptor, often forming critical interactions with the hinge region of kinase active sites.[3] This interaction is a recurring theme in the SAR of many kinase inhibitors. Furthermore, the morpholine group can enhance the physicochemical properties of a molecule, improving its solubility and metabolic stability.[4]

The primary therapeutic area where morpholinyl pyrimidine derivatives have made a significant impact is in the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[3] Deregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[5] Morpholinyl pyrimidine derivatives have been successfully developed as inhibitors of PI3K, mTOR, or as dual inhibitors of both kinases.

The PI3K/Akt/mTOR Signaling Pathway: A Key Target in Oncology

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in tumorigenesis.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth 4E-BP1->Cell_Growth Inhibition of an inhibitor

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway.

Structure-Activity Relationship (SAR) Analysis

The biological activity of morpholinyl pyrimidine derivatives is exquisitely sensitive to their substitution patterns. This section will dissect the key SAR trends for different biological targets.

SAR of Morpholinyl Pyrimidine Derivatives as PI3K/mTOR Inhibitors

The development of potent and selective PI3K and mTOR inhibitors has been a major focus of research. The morpholinyl pyrimidine scaffold has proven to be a highly effective starting point for this endeavor.

2.1.1. The Indispensable Morpholine Moiety

As previously mentioned, the morpholine ring is a cornerstone of activity. Its oxygen atom frequently engages in a crucial hydrogen bond with the hinge region of the kinase domain.[3] The importance of this interaction is underscored by the fact that its removal or significant alteration often leads to a dramatic loss of potency.

Interestingly, modifications to the morpholine ring itself can be a powerful strategy to enhance selectivity. For instance, the introduction of bridged morpholines has been shown to dramatically improve selectivity for mTOR over PI3Kα.[6][7] Molecular modeling studies suggest that a single amino acid difference between PI3K and mTOR (Phe961Leu in mTOR) creates a deeper pocket in mTOR that can accommodate the bulkier bridged morpholines, thus conferring selectivity.[6][7] Chiral morpholines have also been explored, with enantiomers exhibiting different potency and selectivity profiles.[6]

2.1.2. The Versatile Pyrimidine Core and its Substituents

The substitution pattern on the pyrimidine ring is a critical determinant of both potency and selectivity.

  • Positions 4 and 6: These are the most commonly modified positions. In a series of sulfonyl-morpholino-pyrimidines, the presence of a hydrogen bond donor at the 4-position of a phenyl ring attached to the pyrimidine was found to be essential for potent mTOR inhibition.[8]

  • Position 2: Modifications at this position have also yielded significant improvements in activity. For example, in a series of thieno[3,2-d]pyrimidine derivatives, the introduction of a 2-aminopyrimidine moiety at the C-2 position was identified as an optimal fragment for potent PI3K/mTOR dual inhibition.[3]

  • Position 5: The incorporation of a carbonitrile group at the 5-position of the pyrimidine ring has been a successful strategy for developing novel PI3K inhibitors.[9][10] This modification can alter the electronic properties of the pyrimidine ring and provide additional interaction points with the target.

2.1.3. The Influence of Fused Ring Systems

To further explore the chemical space and optimize interactions with the kinase active site, the pyrimidine ring is often incorporated into larger, fused heterocyclic systems.

  • Thieno[3,2-d]pyrimidines: This scaffold has been successfully employed in the design of potent PI3K/mTOR dual inhibitors.[3]

  • Pyrrolopyrimidines: Derivatives based on this core have led to the discovery of both PI3Kα selective inhibitors and dual PI3Kα/mTOR kinase inhibitors.[5]

  • Thiopyrano[4,3-d]pyrimidines: This fused system has been utilized to develop novel PI3K inhibitors, with SAR studies indicating that the presence of electron-withdrawing groups on a substituent benzene ring enhances antitumor activity.[11][12]

2.1.4. The Role of Linkers and Side Chains

The nature of the substituents attached to the pyrimidine or fused ring system plays a pivotal role in fine-tuning the activity and selectivity profile. The strategic introduction of various moieties can lead to enhanced interactions with the target protein. For instance, the incorporation of aryl hydrazide or aroyl hydrazone functionalities has been shown to be a successful approach for generating dual PI3K/mTOR inhibitors.[3]

SAR of Morpholinyl Pyrimidine Derivatives as Anti-inflammatory Agents

Beyond their role as kinase inhibitors, morpholinyl pyrimidine derivatives have also shown promise as anti-inflammatory agents. In this context, the primary targets are often inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

In a study of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives, specific substitutions on the phenyl ring were found to be critical for anti-inflammatory activity.[13][14] The compounds 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol (V4) and 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8) were identified as potent inhibitors of NO production in LPS-stimulated macrophage cells.[13][14] These compounds were also shown to reduce the mRNA and protein expression of iNOS and COX-2.[13][14] Molecular docking studies suggested that these molecules form strong hydrophobic interactions with the active sites of iNOS and COX-2.[13]

Experimental Protocols

To ensure the reproducibility and validity of research in this field, it is crucial to follow well-defined experimental protocols. This section provides an overview of the key methodologies for the synthesis and biological evaluation of morpholinyl pyrimidine derivatives.

General Synthetic Strategy

The synthesis of morpholinyl pyrimidine derivatives typically involves a multi-step approach, often relying on sequential nucleophilic aromatic substitution and cross-coupling reactions.[15] A general synthetic workflow is outlined below.

Synthesis_Workflow Start Starting Pyrimidine (e.g., dichloropyrimidine) Step1 Nucleophilic Aromatic Substitution with Morpholine Start->Step1 Intermediate1 Monosubstituted Morpholinyl Pyrimidine Step1->Intermediate1 Step2 Second Nucleophilic Substitution or Cross-Coupling Reaction Intermediate1->Step2 Final_Product Disubstituted Morpholinyl Pyrimidine Derivative Step2->Final_Product

Figure 2: General Synthetic Workflow.

3.1.1. Step-by-Step Synthesis of a 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivative (Illustrative Example)

This protocol is a generalized representation based on synthetic strategies reported in the literature.[11][16]

  • Cyclization: Start with a suitable precursor, such as methyl dimethyl 3,3'-thiodipropionate, and perform a cyclization reaction to form the thiopyrano[4,3-d]pyrimidine core.

  • Chlorination: The resulting intermediate is then chlorinated, for example, using phosphoryl chloride, to introduce a reactive chlorine atom on the pyrimidine ring.

  • Morpholine Substitution: The chlorinated intermediate is reacted with morpholine in a nucleophilic aromatic substitution reaction to introduce the morpholine moiety. This step is typically carried out in the presence of a base, such as triethylamine or diisopropylethylamine, in a suitable solvent like dioxane or ethanol.

  • Further Functionalization: The morpholinyl pyrimidine intermediate can be further functionalized through various reactions, such as Suzuki or Sonogashira cross-coupling, to introduce diverse substituents at other positions of the pyrimidine or fused ring system.

Biological Evaluation

A robust biological evaluation is essential to characterize the activity of newly synthesized compounds.

3.2.1. In Vitro Kinase Assays

To determine the inhibitory activity against specific kinases like PI3K and mTOR, in vitro kinase assays are performed. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined.

3.2.2. Cell-Based Assays
  • Cell Proliferation Assays (e.g., MTT Assay): To assess the cytotoxic or anti-proliferative effects of the compounds, various cancer cell lines are treated with different concentrations of the derivatives. The MTT assay, which measures the metabolic activity of cells, is a commonly used method to determine cell viability. The IC50 value for cell growth inhibition is then calculated.[11]

  • Western Blotting: This technique is used to investigate the effect of the compounds on the downstream signaling pathways. For example, to confirm the inhibition of the PI3K/Akt/mTOR pathway, the phosphorylation status of key proteins like Akt (at Ser473 and Thr308) and S6K can be assessed by Western blotting.[5]

3.2.3. Anti-inflammatory Assays
  • Nitric Oxide (NO) Production Assay: To evaluate the anti-inflammatory potential, macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence of the test compounds. The amount of NO produced in the cell culture supernatant is then measured using the Griess reagent.[13][14]

  • Gene and Protein Expression Analysis (RT-qPCR and Western Blotting): The effect of the compounds on the expression of pro-inflammatory mediators like iNOS and COX-2 can be analyzed at the mRNA level using reverse transcription-quantitative PCR (RT-qPCR) and at the protein level using Western blotting.[13][14]

Quantitative Data Summary

The following tables summarize the biological activity of selected morpholinyl pyrimidine derivatives from the literature.

Table 1: In Vitro Antitumor Activity of Morpholinopyrimidine-5-carbonitrile Derivatives[9]
CompoundLeukemia SR (IC50, µM)PI3Kα (IC50, µM)PI3Kβ (IC50, µM)PI3Kδ (IC50, µM)mTOR (IC50, µM)
12b 0.10 ± 0.010.17 ± 0.010.13 ± 0.010.76 ± 0.040.83 ± 0.05
12d 0.09 ± 0.011.27 ± 0.073.20 ± 0.161.98 ± 0.112.85 ± 0.17
LY294002 -1.41.62.1-
Afinitor ----0.005
Table 2: Cytotoxic Activity of 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives[11]
CompoundA549 (IC50, µM)PC-3 (IC50, µM)MCF-7 (IC50, µM)HepG2 (IC50, µM)
8d 6.02 ± 1.228.91 ± 0.728.39 ± 1.9110.27 ± 0.94

Conclusion and Future Directions

The morpholinyl pyrimidine scaffold has proven to be a highly fruitful starting point for the development of a diverse range of biologically active compounds. The deep understanding of the structure-activity relationships of these derivatives, particularly as kinase inhibitors, has enabled the rational design of potent and selective molecules with therapeutic potential. The key takeaways from this guide are:

  • The morpholine moiety is a critical pharmacophore, often forming a crucial hydrogen bond with the target protein.

  • The substitution pattern on the pyrimidine ring is a powerful tool for modulating potency and selectivity.

  • Fused heterocyclic systems can be used to optimize the overall shape and properties of the molecule.

  • A multi-pronged approach to biological evaluation, encompassing in vitro assays, cell-based assays, and downstream signaling analysis, is essential for a comprehensive understanding of the mechanism of action.

Future research in this area will likely focus on several key aspects:

  • Exploration of Novel Scaffolds: While the current scaffolds have been highly successful, the exploration of novel fused ring systems and alternative core structures could lead to the discovery of compounds with improved properties.

  • Targeting Drug Resistance: The development of derivatives that can overcome acquired resistance to existing kinase inhibitors is a major clinical need.

  • Improving Pharmacokinetic Properties: Further optimization of the pharmacokinetic profiles of these compounds, including their oral bioavailability and metabolic stability, will be crucial for their clinical translation.

  • Expanding the Therapeutic Applications: While oncology has been the primary focus, the anti-inflammatory and other biological activities of morpholinyl pyrimidine derivatives warrant further investigation for the treatment of other diseases.

By building upon the extensive body of knowledge surrounding the SAR of morpholinyl pyrimidine derivatives, the scientific community is well-positioned to continue to innovate and develop novel therapeutics that can address unmet medical needs.

References

  • Garland, S., et al. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(19), 6179-6183. [Link]
  • Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19119-19129. [Link]
  • Nadar, M. S., & Khan, I. (2022). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Current Drug Targets, 23(12), 1146-1163. [Link]
  • El-Adl, K., et al. (2022). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances, 12(46), 30048-30064. [Link]
  • Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19119-19129. [Link]
  • Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942-7945. [Link]
  • Singh, U. P., et al. (2017). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 22(10), 1698. [Link]
  • Prashanthi, Y., et al. (2017). Synthesis and Larvicidal Activity of Morpholinophenyl and Benzyl-Fluoro Pyrimidine Derivatives. Der Pharma Chemica, 9(14), 63-69. [Link]
  • Fatima, S., et al. (2023).
  • Chen, Z., et al. (2010). Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors. Journal of Medicinal Chemistry, 53(8), 3247-3263. [Link]
  • Zask, A., et al. (2009). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Journal of Medicinal Chemistry, 52(24), 7942-7945. [Link]
  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 10, 1039649. [Link]
  • Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19119-19129. [Link]
  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 10, 1039649. [Link]
  • Li, Y., et al. (2018). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 23(10), 2541. [Link]
  • Li, Y., et al. (2015). Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine. Chinese Journal of Organic Chemistry, 35(11), 2419-2423. [Link]
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
  • Li, Y., et al. (2018). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 23(10), 2541. [Link]
  • Singh, U. P., et al. (2017). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 22(10), 1698. [Link]
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
  • Ataollahi, E., et al. (2023). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Journal of Molecular Structure, 1279, 135002. [Link]
  • S., S., & S., S. (2023). Design and Optimization of Novel Pyrimidine-Morpholine Hybrids Through Computational Approaches for SRC Kinase Inhibitory Activity. Consensus, 1(1), 1-10. [Link]
  • Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review. Current Drug Discovery Technologies, 19(3), 25-42. [Link]
  • Nainwal, L., et al. (2023). Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review. Asian Journal of Chemistry, 35(12), 2897-2908. [Link]
  • El-Gamal, M. I., et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Medicinal Chemistry, 31(1), 1-2. [Link]
  • Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Current Drug Discovery Technologies, 19(3), 25-42. [Link]
  • Nadar, M. S., & Khan, I. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 12(35), 22695-22714. [Link]

Sources

The Architect's Guide to Pyrimidine-Based Kinase Inhibitors: From Bench to Bedside

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold stands as a cornerstone in modern medicinal chemistry, particularly in the relentless pursuit of potent and selective kinase inhibitors. Its inherent ability to mimic the purine core of ATP allows it to effectively compete for the active site of a vast array of protein kinases, enzymes that have emerged as central players in the complex signaling networks that govern cellular life and whose dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This guide provides a comprehensive technical overview of the discovery and development of pyrimidine-based kinase inhibitors, delving into the core principles of their design, synthesis, evaluation, and clinical application.

The Pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The journey of pyrimidine-based kinase inhibitors is a testament to the power of rational drug design. The pyrimidine ring system is a fundamental component of DNA and RNA, making it an attractive and "privileged" scaffold for interacting with biological targets.[3] Its nitrogen atoms are perfectly positioned to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition.[4] This fundamental binding mode is the anchor upon which the vast diversity of pyrimidine inhibitors has been built.

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

The majority of pyrimidine-based kinase inhibitors function as ATP-competitive inhibitors. They occupy the adenosine triphosphate (ATP) binding pocket of the kinase, preventing the binding of the natural substrate, ATP. This blockade of ATP binding halts the phosphorylation cascade, effectively shutting down the downstream signaling pathways that are aberrantly activated in diseases like cancer.[5]

The Blueprint for Discovery: High-Throughput Screening and Hit Identification

The quest for novel kinase inhibitors often begins with high-throughput screening (HTS), a process that allows for the rapid assessment of large libraries of chemical compounds for their ability to inhibit a specific kinase.[6] Various assay formats are employed in HTS, with luminescence-based assays that measure ADP production being a popular and robust method.[6][7] These screens identify initial "hits," compounds that exhibit inhibitory activity and serve as the starting point for a rigorous process of optimization.

Structure-Activity Relationship (SAR): The Art of Molecular Refinement

The journey from a weakly active "hit" to a potent and selective drug candidate is guided by the principles of Structure-Activity Relationship (SAR). This iterative process involves systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity. For pyrimidine-based inhibitors, SAR studies typically focus on substitutions at various positions of the pyrimidine core to enhance potency, improve selectivity, and optimize pharmacokinetic properties.[8][9]

A classic example of SAR in action is the development of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR). Modifications to the pyrimidine scaffold have led to the discovery of compounds with high potency against mutant forms of EGFR, a key strategy to overcome drug resistance in cancer therapy.[10][11] For instance, the introduction of specific side chains at the C4 position of the pyrimidine ring has been shown to be crucial for potent inhibition of both wild-type and mutant EGFR.[12]

Scaffold PositionGeneral Impact of SubstitutionExample Target(s)
C2 Often involved in interactions with the solvent front; modifications can impact solubility and selectivity.EGFR, Aurora Kinase
C4 Crucial for hinge binding and overall potency; bulky or specific functional groups can confer selectivity.EGFR, VEGFR, c-Src
C5 Projects towards the "gatekeeper" residue; modifications can be used to achieve selectivity against different kinases.Aurora Kinase, JNK
C6 Can be modified to explore deeper pockets within the ATP-binding site, influencing potency and selectivity.EGFR, VEGFR

Chemical Synthesis: Constructing the Core

The ability to efficiently synthesize a variety of pyrimidine derivatives is fundamental to the drug discovery process. Numerous synthetic strategies have been developed to construct the pyrimidine core and introduce diverse substituents. A common and versatile approach for the synthesis of the 2,4-diaminopyrimidine scaffold, a prevalent core in many kinase inhibitors, is outlined below.[13][14]

General Synthetic Workflow for 2,4-Diaminopyrimidine Derivatives

The synthesis often commences with a commercially available, substituted pyrimidine, which then undergoes a series of nucleophilic substitution reactions to introduce the desired amine functionalities at the C2 and C4 positions.

G Start 2,4,6-Trichloropyrimidine Step1 Selective Nucleophilic Substitution at C4 (e.g., with R1-NH2) Start->Step1 Intermediate1 2,6-Dichloro-N-R1-pyrimidin-4-amine Step1->Intermediate1 Step2 Nucleophilic Substitution at C2 (e.g., with R2-NH2) Intermediate1->Step2 Intermediate2 6-Chloro-N2-R2-N4-R1-pyrimidine-2,4-diamine Step2->Intermediate2 Step3 Further Functionalization at C6 (e.g., Suzuki Coupling) Intermediate2->Step3 FinalProduct Final 2,4-Diamino-6-substituted Pyrimidine Inhibitor Step3->FinalProduct

General synthetic workflow for 2,4-diaminopyrimidine derivatives.

Experimental Protocol: Synthesis of a 2,4-Diamino-6-substituted Pyrimidine Derivative[15]

This protocol provides a representative example for the synthesis of a 2,4-diaminopyrimidine scaffold.

Step 1: Synthesis of 2,4-Diamino-6-chloropyrimidine

  • To a round-bottom flask, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to phosphorus oxychloride (POCl₃, 9 mL).

  • Stir the reaction mixture at 97 °C for 17 hours.

  • Slowly add the reaction solution to ice water and then stir at 90 °C for 1 hour.

  • Adjust the pH of the solution to 8 with NaOH.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Step 2: Nucleophilic Substitution to Introduce a Side Chain

  • Under an argon atmosphere, dissolve (S)-2,3-isopropylideneglycerol (0.50 mL, 4.0 mmol) in dry DMSO (5 mL).

  • Add NaH (0.20 g, 60%, 5.0 mmol) and stir at room temperature for 1 hour.

  • Add 2,4-diamino-6-chloropyrimidine (0.29 g, 2.0 mmol) and stir the reaction mixture at 90 °C for 8 hours.

  • Quench the reaction with saturated NH₄Cl solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography.

In Vitro Evaluation: Quantifying Potency and Selectivity

Once synthesized, novel pyrimidine derivatives undergo rigorous in vitro testing to determine their inhibitory potency and selectivity.

Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the activity of a specific kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[6][7]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)[6]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression.

Cell-Based Assays

To assess the effect of the inhibitors in a more biologically relevant context, cell-based assays are employed. These assays measure the impact of the compounds on cellular processes such as proliferation, viability, and apoptosis. The MTT assay is a widely used colorimetric assay to assess cell viability.[3][15]

Experimental Protocol: MTT Cell Proliferation Assay[3][17]

Materials:

  • Cells of interest

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Lead Optimization and Preclinical Development

Promising lead compounds from initial screening and SAR studies undergo further optimization to improve their drug-like properties. This includes enhancing their ADME (Absorption, Distribution, Metabolism, and Excretion) profile, reducing off-target effects, and assessing their efficacy in in vivo animal models.[16] Addressing potential liabilities such as poor solubility or rapid metabolism is crucial for advancing a compound towards clinical trials.

Targeting Key Signaling Pathways in Disease

Pyrimidine-based kinase inhibitors have made a significant impact on the treatment of various diseases, particularly cancer, by targeting key signaling pathways that are frequently dysregulated.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation and survival.[10][12] Mutations that lead to the constitutive activation of EGFR are common in several cancers, including non-small cell lung cancer.[11] Pyrimidine-based inhibitors like osimertinib have been developed to specifically target these mutant forms of EGFR.[12]

G path_node path_node EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Grb2/Sos PI3K PI3K EGFR->PI3K PyrimidineInhibitor Pyrimidine Inhibitor PyrimidineInhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Simplified EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.

Aurora Kinase Signaling Pathway

Aurora kinases are essential for proper cell division, and their overexpression is linked to tumorigenesis.[4][17] Pyrimidine-based inhibitors targeting Aurora kinases, such as alisertib, have shown promise in clinical trials for various cancers.[4][18]

G path_node path_node G2Phase G2 Phase AuroraA Aurora A Kinase G2Phase->AuroraA Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle PyrimidineInhibitor Pyrimidine Inhibitor PyrimidineInhibitor->AuroraA MPhase Mitosis Centrosome->MPhase Spindle->MPhase

Role of Aurora A kinase in mitosis and its inhibition by pyrimidine-based drugs.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[19][20] Several pyrimidine-based multi-kinase inhibitors target VEGFR, effectively cutting off the tumor's blood supply.[21][22]

G path_node path_node VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PyrimidineInhibitor Pyrimidine Inhibitor PyrimidineInhibitor->VEGFR2 EndothelialCell Endothelial Cell Proliferation & Migration PLCg->EndothelialCell PI3K->EndothelialCell RAS->EndothelialCell Angiogenesis Angiogenesis EndothelialCell->Angiogenesis

VEGFR2 signaling pathway in angiogenesis and its inhibition.

Clinical Landscape and Future Directions

The success of pyrimidine-based kinase inhibitors is evident in the number of FDA-approved drugs that have transformed the treatment landscape for various cancers and other diseases.[23][24][25]

Drug Name (Brand Name)Primary Target(s)Approved Indication(s)
Imatinib (Gleevec)BCR-Abl, c-Kit, PDGFRChronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST)
Gefitinib (Iressa)EGFRNon-Small Cell Lung Cancer (NSCLC)
Erlotinib (Tarceva)EGFRNSCLC, Pancreatic Cancer
Lapatinib (Tykerb)EGFR, HER2Breast Cancer
Pazopanib (Votrient)VEGFR, PDGFR, c-KitRenal Cell Carcinoma, Soft Tissue Sarcoma
Ruxolitinib (Jakafi)JAK1, JAK2Myelofibrosis, Polycythemia Vera
Ibrutinib (Imbruvica)BTKChronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL)
Osimertinib (Tagrisso)EGFR (including T790M mutant)NSCLC
Zanubrutinib (Brukinsa)BTKMCL, Waldenström's macroglobulinemia, MZL, CLL/SLL

The development of pyrimidine-based kinase inhibitors continues to evolve, with a focus on overcoming drug resistance, improving selectivity to minimize side effects, and exploring novel kinase targets. The future of this field lies in the development of next-generation inhibitors, including covalent and allosteric inhibitors, as well as the rational design of combination therapies to achieve more durable clinical responses.

Conclusion

The pyrimidine scaffold has proven to be an exceptionally versatile and fruitful starting point for the discovery of a multitude of life-saving kinase inhibitors. The journey from initial concept to clinical application is a complex and multidisciplinary endeavor that relies on a deep understanding of chemistry, biology, and pharmacology. This guide has provided a technical framework for the discovery and development of these critical medicines, highlighting the key principles and methodologies that continue to drive innovation in this exciting and impactful field.

References

  • Seetharaman, J., et al. (2011). In Vitro Kinase Assay. In: Structural Genomics. Methods in Molecular Biology, vol 762. Humana Press.
  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(5), 934-947.
  • BenchChem. (2025).
  • Sharma, S., & Kumar, A. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 894870.
  • Patil, S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170.
  • ResearchHub. (2024).
  • Singh, A., & Sharma, P. K. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-19.
  • ATCC. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Kim, H. Y., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, e2400163.
  • protocols.io. (2023). In vitro kinase assay.
  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1106-1123.
  • Gustafson, W. C., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7449-7466.
  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1106-1123.
  • Pires, M. M., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Abcam. (n.d.). MTT assay protocol.
  • El-Sayed, M. A. A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24460.
  • Gustafson, W. C., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7449-7466.
  • Wang, Y., et al. (2021). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 26(16), 4991.
  • Dhawale, S. A., et al. (2025). Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. Current Computer-Aided Drug Design, 21(1), 38-49.
  • Sharma, S., & Kumar, A. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 894870.
  • Gustafson, W. C., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7449-7466.
  • Li, Y., et al. (2022). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Future Medicinal Chemistry, 14(13), 967-982.
  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.
  • Singh, A., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Archiv der Pharmazie, 355(10), e2200213.
  • Roskoski, R., Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research, 165, 105463.
  • Cameron, M. D., et al. (2011). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm, 2(7), 617-622.
  • Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Current Organic Synthesis, 19(6), 616-630.
  • Creative Diagnostics. (n.d.).
  • Sato, K., et al. (2019). EGFR signaling maintains de novo pyrimidine biosynthesis pathway. Cancer Science, 110(5), 1693-1704.
  • Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters, 15(8), 1045-1052.
  • Klutchko, S. R., et al. (1998). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 41(17), 3276-3292.
  • Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(6), 616-630.
  • U.S. Food and Drug Administration. (2023). Brukinsa (zanubrutinib)
  • BMG LABTECH. (2020). Kinase assays.
  • ClinPGx. (n.d.).
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • Roskoski, R., Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 152, 104610.
  • Radi, M., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 481-487.

Sources

The Morpholine Moiety: A Privileged Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Challenge of Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, represent one of the most critical target classes in modern drug discovery. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The core challenge in designing kinase inhibitors lies in achieving a delicate balance of potency, selectivity, and favorable pharmacokinetic properties. An inhibitor must effectively engage its target in the complex cellular milieu while avoiding off-target interactions that can lead to toxicity. Furthermore, it must possess the requisite aqueous solubility, metabolic stability, and bioavailability to be a viable therapeutic agent.

In the medicinal chemist's toolkit, certain structural motifs consistently emerge that confer these desirable properties. One such "privileged structure" is the morpholine ring.[1][2] This simple, six-membered saturated heterocycle is featured in numerous approved and experimental drugs, particularly kinase inhibitors.[1] This guide provides an in-depth examination of the theoretical basis for morpholine's utility in kinase inhibitor design, synthesizing its fundamental physicochemical properties with its demonstrated impact on inhibitor performance and exploring the strategic rationale behind its incorporation.

Part 1: The Physicochemical Rationale for Morpholine's Privileged Status

The success of the morpholine scaffold is not accidental; it is rooted in a unique combination of electronic and structural properties that directly address common challenges in drug design.

The Role of pKa and Aqueous Solubility

A critical factor for oral bioavailability is a compound's ability to dissolve in the aqueous environment of the gastrointestinal tract. The basicity of a molecule, quantified by its pKa, plays a pivotal role. The morpholine nitrogen has a pKa of approximately 8.5-8.7, which means it is significantly protonated at physiological pH.[3][4] This ionization confers a dramatic increase in aqueous solubility compared to its carbocyclic or less basic heterocyclic counterparts. This "just right" basicity avoids the potential toxicity issues of strongly basic amines while providing a substantial solubility advantage.[5][6]

HeterocycleTypical pKaPhysicochemical Implication
Morpholine ~8.7Optimal balance: Sufficiently basic for protonation and aqueous solubility at physiological pH without being overly basic.[3][4]
Piperidine ~11.2Strongly basic; often leads to higher clearance, potential for off-target ion channel interactions, and lower permeability.
Piperazine ~9.8 (N1), ~5.6 (N2)Often used to enhance solubility, but the presence of two basic centers can complicate pharmacology and metabolism.
A Superior Metabolic Profile

Metabolic instability, particularly oxidation by cytochrome P450 (CYP) enzymes, is a primary cause of drug candidate failure. Saturated nitrogen-containing heterocycles like piperidine are often susceptible to CYP-mediated oxidation at the carbons alpha to the nitrogen, leading to rapid clearance. The presence of the electron-withdrawing oxygen atom in the morpholine ring deactivates the adjacent carbons, making them significantly less prone to this metabolic pathway.[7] This inherent stability translates directly to improved pharmacokinetic profiles, such as longer half-life and higher exposure.[1][4]

The Hydrogen Bond Acceptor

The endocyclic oxygen of the morpholine ring is an excellent hydrogen bond acceptor. As will be discussed in detail, this feature is fundamental to its role in anchoring inhibitors to the kinase hinge region, a critical interaction for ATP-competitive inhibition.[8][9]

Conformational Rigidity and Vectorial Control

The morpholine ring predominantly adopts a stable chair conformation.[5][10] This provides a rigid, three-dimensional scaffold that medicinal chemists can use to orient other essential pharmacophoric elements in precise vectors. By locking substituents in a defined spatial arrangement, the entropic penalty of binding is reduced, often leading to higher potency.[5][6]

Part 2: Morpholine in Action - Driving Potency and Selectivity

The theoretical advantages of morpholine translate into tangible, strategic applications in inhibitor design, particularly in engaging the ATP-binding site of kinases.

The Quintessential Hinge-Binder

The ATP-binding site of a protein kinase is structurally conserved and can be broadly divided into several key regions. The "hinge" region connects the N- and C-lobes of the kinase domain and forms a series of crucial hydrogen bonds with the adenine ring of ATP.[11] A cornerstone of Type I inhibitor design is to mimic this interaction. The morpholine ring is exceptionally well-suited for this role. Its oxygen atom can form a strong, directional hydrogen bond with the backbone NH of a key hinge residue (frequently a valine), effectively anchoring the inhibitor in the active site.[10][12]

Below is a conceptual diagram of a kinase ATP-binding pocket, highlighting the critical role of the hinge region.

cluster_Kinase Kinase ATP Binding Site cluster_Inhibitor Morpholine-Containing Inhibitor Hinge Hinge Region (Valine Backbone NH) Affinity_Pocket Hydrophobic Affinity Pocket Hinge->Affinity_Pocket N_Lobe N-Lobe N_Lobe->Hinge C_Lobe C-Lobe C_Lobe->Hinge DFG_Motif DFG Motif C_Lobe->DFG_Motif Solvent_Front Solvent-Exposed Region Affinity_Pocket->Solvent_Front Morpholine Morpholine Oxygen (H-Bond Acceptor) Morpholine->Hinge H-Bond Core Core Scaffold Core->Affinity_Pocket Hydrophobic Interaction Core->Morpholine R_Group R-Group for Selectivity/Solubility Core->R_Group R_Group->Solvent_Front Interaction cluster_mTOR mTOR (Deeper Pocket) cluster_PI3K PI3K (Shallower Pocket) mTOR_Pocket Accommodates Bridged Morpholine mTOR_Hinge Hinge (Val) mTOR_Pocket->mTOR_Hinge PI3K_Pocket Steric Clash with Bridged Morpholine PI3K_Hinge Hinge (Val) PI3K_Pocket->PI3K_Hinge Inhibitor Bridged Morpholine Inhibitor Inhibitor->mTOR_Pocket Good Fit, Strong H-Bond Inhibitor->PI3K_Pocket Poor Fit, Weak/No H-Bond

Caption: Steric hindrance model for mTOR vs. PI3K inhibitor selectivity.

Part 3: Practical Implementation and Experimental Validation

The theoretical advantages of incorporating a morpholine moiety must be validated through rigorous experimental testing. A typical workflow involves synthesis, in vitro biochemical assays, cellular assays, and eventually, in vivo pharmacokinetic and efficacy studies.

Experimental Protocol: In Vitro Kinase Inhibition Assay (FRET-based)

This protocol describes a self-validating system to determine the potency (IC₅₀) of a morpholine-containing compound against a target kinase. The principle is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a robust method for quantifying kinase activity.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Materials:

  • Recombinant human kinase enzyme (e.g., mTOR, PI3Kα).

  • Biotinylated peptide substrate.

  • ATP solution.

  • Europium (Eu³⁺)-labeled anti-phospho-substrate antibody (Donor).

  • Allophycocyanin (APC)-labeled streptavidin (Acceptor).

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Test compound (e.g., morpholine-containing inhibitor) serially diluted in DMSO.

  • 384-well low-volume assay plates.

  • TR-FRET compatible plate reader.

Methodology:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Dispense 50 nL of each dilution into a 384-well assay plate. Include DMSO-only wells for 'no inhibition' (100% activity) controls and wells without enzyme for 'background' controls.

  • Kinase Reaction: a. Prepare a "Kinase/Substrate Mix" in assay buffer containing the kinase and the biotinylated peptide substrate at 2X the final desired concentration. b. Add 5 µL of the Kinase/Substrate Mix to each well of the assay plate. c. Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Phosphorylation: a. Prepare an "ATP Mix" in assay buffer at 2X the final desired concentration (typically at the Kₘ for ATP). b. Add 5 µL of the ATP Mix to each well to start the kinase reaction. c. Incubate for 60 minutes at room temperature.

  • Detection: a. Prepare a "Detection Mix" in quench buffer (assay buffer with EDTA) containing the Eu³⁺-labeled antibody and the APC-labeled streptavidin. b. Add 10 µL of the Detection Mix to each well to stop the reaction and initiate the detection process. c. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET reader, measuring emissions at 665 nm (APC) and 620 nm (Eu³⁺) after excitation at 320 nm.

  • Data Analysis: a. Calculate the TR-FRET ratio (Emission 665 nm / Emission 620 nm) * 10,000. b. Normalize the data using the 'no inhibition' (high) and 'background' (low) controls. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This robust protocol provides quantitative data, like that shown in the PI3K/mTOR table, which is essential for making data-driven decisions in a drug discovery program.

Conclusion

The morpholine ring is far more than a simple solvent-exposed appendage; it is a versatile and privileged pharmacophore whose value in kinase inhibitor design is grounded in solid physicochemical principles. [13]Its ability to simultaneously enhance aqueous solubility, improve metabolic stability, and provide a critical hydrogen bond to the kinase hinge makes it an exceptionally powerful tool. [1][4][13]The strategic use of substituted morpholines to engineer selectivity, as exemplified in the PI3K/mTOR case, highlights the sophistication with which this scaffold can be deployed. For researchers and drug development professionals, a deep understanding of the theoretical basis for morpholine's utility is essential for the rational design of the next generation of potent, selective, and effective kinase inhibitors.

References

  • Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942-5.
  • De Pascale, M., et al. (2021). Chemical and Structural Strategies to Selectively Target mTOR Kinase. ChemMedChem.
  • Bellantone, N. H., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • El-Sayed, M. T., et al. (2023). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. ResearchGate.
  • Al-Ostath, A., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
  • Wang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling.
  • Cimino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • Cimino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.
  • Wang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. National Institutes of Health.
  • Sestito, S. E., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. Bioorganic & Medicinal Chemistry.
  • Podyacheva, E. Y., et al. (2023). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI.
  • Sestito, S. E., et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC - PubMed Central.
  • Bellantone, N. H., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate.
  • Borsari, C., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry.
  • Cimino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed.
  • National Center for Biotechnology Information. (n.d.). Morpholine. PubChem.
  • Singh, S., & Singh, S. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect.
  • Singh, S., & Singh, S. (2024). A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. ResearchGate.
  • Ataollahi, E., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry.
  • Borsari, C., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. ResearchGate.
  • Singh, R. K., et al. (2019). A review on pharmacological profile of Morpholine derivatives. ResearchGate.
  • Structural Genomics Consortium. (2019). Scaffold hopping for selectivity. openlabnotebooks.org.
  • Kumari, P., & Singh, R. K. (2023). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate.
  • Kumari, P., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.
  • Sun, H., et al. (2012). Classification of Scaffold Hopping Approaches. PMC - PubMed Central.
  • Baran Laboratory. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab.
  • Al-Ostath, A., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI.
  • Wuitschik, G., et al. (2010). Bioisosteres of the Phenyl Ring. University of California, Irvine.
  • Zhang, H., et al. (2016). Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2. PubMed.
  • Singh, P., et al. (2017). Design, synthesis and DNA-binding study of some novel morpholine linked thiazolidinone derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Roskoski, R. Jr. (2021). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Journal of Biological Chemistry.
  • Blaszczyk, J., et al. (2001). Structural Characterization of the Closed Conformation of Mouse Guanylate Kinase. Journal of Biological Chemistry.
  • Steichen, J. M., et al. (2012). Structural Basis for the Regulation of Protein Kinase A by Activation Loop Phosphorylation. Journal of Biological Chemistry.

Sources

The Exploration of 2-Morpholin-4-YL-pyrimidin-4-ylamine as a Potent PI3K Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive exploration of 2-Morpholin-4-YL-pyrimidin-4-ylamine, a promising small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) pathway. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its chemical characteristics, proposed synthesis, mechanism of action, and methodologies for its biological evaluation.

Introduction: The Critical Role of the PI3K Pathway in Oncology and the Promise of Morpholinopyrimidines

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of the PI3K/AKT/mTOR cascade is one of the most frequent oncogenic events in human cancers, making it a highly attractive target for therapeutic intervention.[1][2] The development of PI3K inhibitors has evolved significantly, leading to several approved drugs for various malignancies.[1]

Within the diverse chemical scaffolds explored for PI3K inhibition, the morpholinopyrimidine core has emerged as a particularly effective pharmacophore. Structure-activity relationship (SAR) studies have revealed that the morpholine moiety often forms a crucial hydrogen bond with the hinge region of the PI3K ATP-binding pocket, while the pyrimidine scaffold provides a stable framework for further chemical modifications to enhance potency and selectivity.[3][4] This guide focuses on the potential of a specific morpholinopyrimidine derivative, this compound, as a PI3K inhibitor. While direct extensive studies on this particular molecule are not widely published, its structural features, based on the well-established SAR of this chemical class, suggest it holds significant promise.

Chemical Profile of this compound

Chemical Structure:

Caption: Chemical structure of this compound.

Molecular Formula: C₈H₁₂N₄O

Molecular Weight: 180.21 g/mol

Key Structural Features:

  • Pyrimidine Core: A six-membered heterocyclic aromatic ring containing two nitrogen atoms, which serves as the central scaffold.

  • Morpholine Group: A saturated heterocyclic amine that is a key feature for PI3K inhibition, often involved in hydrogen bonding with the kinase hinge region.[3][4]

  • Amine Group: An amino substituent on the pyrimidine ring which can be a site for further modification or interaction with the target protein.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a nucleophilic aromatic substitution pathway, a common method for the preparation of substituted pyrimidines.[5][6]

Synthetic Scheme:

G start 2,4-dichloropyrimidine intermediate 4-Chloro-2-morpholinopyrimidine start->intermediate Morpholine, DIEA, solvent (e.g., EtOH), heat step1 Nucleophilic Substitution with Morpholine product This compound intermediate->product Ammonia (e.g., in 1,4-dioxane), heat step2 Nucleophilic Substitution with Ammonia G PI3K PI3K ATP Binding Pocket Hinge Region Affinity Pocket Hydrophobic Pocket inhibitor This compound Pyrimidine Core Morpholine 4-Amine inhibitor:morpholine->PI3K:hinge H-bond (Morpholine O) inhibitor:pyrimidine->PI3K:hinge H-bond (Pyrimidine N) inhibitor:pyrimidine->PI3K:hydrophobic Hydrophobic Interaction inhibitor:amine->PI3K:affinity Potential Interaction G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of This compound C Incubate compound with PI3K enzyme A->C B Prepare PI3K enzyme and substrate (e.g., PIP2) solution D Initiate reaction by adding ATP and PIP2 B->D C->D E Incubate to allow PIP3 production D->E F Add detection reagents (e.g., biotin-PIP3 tracer and Eu-streptavidin) E->F G Incubate for signal development F->G H Read TR-FRET signal on a plate reader G->H I Calculate percent inhibition H->I J Determine IC₅₀ value I->J G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_viability Viability Assessment cluster_analysis Data Analysis A Seed cancer cells (e.g., MCF-7, PC3) in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with serial dilutions of This compound B->C D Incubate for 72 hours C->D E Add viability reagent (e.g., CellTiter-Glo®) D->E F Incubate to stabilize luminescent signal E->F G Measure luminescence F->G H Calculate percent viability G->H I Determine GI₅₀ value H->I

Sources

initial synthesis and characterization of 2-Morpholin-4-YL-pyrimidin-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Synthesis and Characterization of 2-Morpholin-4-YL-pyrimidin-4-ylamine

Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities and synthetic accessibility.[1][2] As an essential component of DNA and RNA, its derivatives are adept at interacting with biological systems.[1] This guide focuses on a specific derivative, this compound (also known as 4-morpholin-4-ylpyrimidin-2-amine), a heterocyclic compound of significant interest in modern drug discovery.

The incorporation of a morpholine ring, a common feature in kinase inhibitors, and a 2-amino group on the pyrimidine core makes this molecule a highly valuable scaffold.[3] Specifically, derivatives of this structure have been explored as potent inhibitors of critical signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and Polo-like kinase (PLK) pathways.[3][4][5] The morpholine moiety, in particular, is often crucial for binding to the ATP pocket of kinases, highlighting the therapeutic potential of this structural class.[3]

This document provides a comprehensive technical overview for researchers and drug development professionals, detailing a robust synthetic route, in-depth characterization methods, and the biological rationale for the investigation of this compound.

Part 1: Synthesis Strategy and Retrosynthetic Analysis

The design of an efficient synthesis is paramount. For this compound, a common and reliable strategy involves a sequential nucleophilic aromatic substitution (SNAr) starting from a di-substituted pyrimidine. The chosen precursor is 2,4-dichloropyrimidine, which offers two reactive sites for substitution.

The causality behind this choice lies in the differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring. The C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This regioselectivity allows for a controlled, stepwise introduction of the morpholine and amine functionalities.

The proposed synthesis proceeds in two key steps:

  • Selective Morpholination: Reaction of 2,4-dichloropyrimidine with morpholine under controlled conditions to selectively substitute the chlorine at the C4 position, yielding the intermediate, 4-chloro-2-morpholinopyrimidine.

  • Amination: Subsequent substitution of the remaining chlorine at the C2 position with an amino group to form the final product. This step typically requires more forcing conditions due to the lower reactivity of the C2 position.

This strategic approach is efficient and provides a high degree of control over the final structure.

Synthetic Workflow cluster_0 Retrosynthesis cluster_1 Forward Synthesis Target 2-Morpholin-4-YL- pyrimidin-4-ylamine Intermediate 4-Chloro-2- morpholinopyrimidine Target->Intermediate C-N Bond (Amination) Start 2,4-Dichloropyrimidine Intermediate->Start C-N Bond (Morpholination) Start_F 2,4-Dichloropyrimidine Intermediate_F 4-Chloro-2- morpholinopyrimidine Start_F->Intermediate_F + Morpholine (Step 1) Target_F 2-Morpholin-4-YL- pyrimidin-4-ylamine Intermediate_F->Target_F + Ammonia source (Step 2)

Caption: Retrosynthetic analysis and forward synthesis plan.

Part 2: Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of 4-Chloro-2-morpholinopyrimidine

  • Rationale: This step leverages the higher reactivity of the C4-Cl bond. A mild base is used to neutralize the HCl generated during the reaction, driving it to completion. The reaction is typically run at or below room temperature to ensure selectivity and prevent disubstitution.

  • Materials:

    • 2,4-Dichloropyrimidine

    • Morpholine

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve 2,4-dichloropyrimidine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of morpholine (1.05 eq) and TEA (1.1 eq) in DCM.

    • Add the morpholine/TEA solution dropwise to the stirred 2,4-dichloropyrimidine solution over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-chloro-2-morpholinopyrimidine as a solid.

Step 2: Synthesis of this compound

  • Rationale: The substitution of the remaining chlorine at the C2 position is more challenging and requires higher energy input. This is achieved by using a sealed vessel to reach temperatures above the solvent's boiling point, thereby increasing pressure and reaction rate. An aqueous ammonia solution provides both the nucleophile and the solvent.

  • Materials:

    • 4-Chloro-2-morpholinopyrimidine

    • Aqueous ammonia (28-30%)

    • 1,4-Dioxane (optional, to aid solubility)

  • Procedure:

    • Place 4-chloro-2-morpholinopyrimidine (1.0 eq) into a high-pressure reaction vessel.

    • Add aqueous ammonia solution. If solubility is an issue, a co-solvent like 1,4-dioxane can be added.

    • Seal the vessel tightly.

    • Heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours.

    • Monitor the internal pressure of the vessel; do not exceed the vessel's safety limits.

    • After the reaction period, cool the vessel to room temperature before carefully opening it in a well-ventilated fume hood.

    • Concentrate the reaction mixture under reduced pressure to remove ammonia and solvent.

    • The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Part 3: Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The data presented below are expected values based on the compound's structure and data from analogous molecules.[6]

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name 4-morpholin-4-ylpyrimidin-2-aminePubChem[7]
Molecular Formula C₈H₁₂N₄OPubChem[7]
Molecular Weight 180.21 g/mol PubChem[7]
CAS Number 861031-56-3PubChem[7]
Appearance White to off-white solidExpected

Spectroscopic Data Interpretation

The collective analysis of NMR, MS, and IR data provides an unambiguous confirmation of the target structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the morpholine protons, and the amine protons. The integration of these signals should correspond to the number of protons in each environment.

Table 2: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.75Doublet (d)1HH-6 (pyrimidine)
~6.50Singlet (s, broad)2H-NH₂
~5.95Doublet (d)1HH-5 (pyrimidine)
~3.65Triplet (t)4HMorpholine (-CH₂-O)
~3.45Triplet (t)4HMorpholine (-CH₂-N)
  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of the eight unique carbon atoms in the molecule.

Table 3: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~163.5C2 (pyrimidine)
~162.0C4 (pyrimidine)
~157.0C6 (pyrimidine)
~95.0C5 (pyrimidine)
~66.0Morpholine (-CH₂-O)
~44.5Morpholine (-CH₂-N)
  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent peak for the protonated molecule.

    • Expected [M+H]⁺: m/z 181.11

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands confirming the presence of key functional groups.

    • N-H stretch: ~3300-3100 cm⁻¹ (amine)

    • C-H stretch: ~2950-2850 cm⁻¹ (aliphatic)

    • C=N, C=C stretch: ~1640-1550 cm⁻¹ (aromatic ring)

    • C-O-C stretch: ~1115 cm⁻¹ (ether in morpholine)

Part 4: Biological Context and Future Directions

The structural motifs within this compound are frequently associated with the inhibition of protein kinases, a class of enzymes that are central regulators of cell signaling. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[6]

The PI3K/Akt/mTOR pathway is a critical signaling cascade that controls cell growth, proliferation, and survival. Its aberrant activation is a common event in human cancers. The morpholine group is a well-established pharmacophore that targets the ATP-binding pocket of PI3K, making morpholino-pyrimidine derivatives potent inhibitors of this pathway.[3]

PI3K Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Inhibitor 2-Morpholin-4-YL- pyrimidin-4-ylamine (Scaffold) Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by morpholino-pyrimidines.

Future Directions:

This compound serves as an excellent starting point for further drug discovery efforts. Its utility lies in its potential as a core scaffold for the development of compound libraries. Future work could involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying the pyrimidine ring or the amino group to optimize potency and selectivity against specific kinase targets.

  • Elaboration into Covalent Inhibitors: Introducing a reactive group (e.g., an acrylamide) to enable covalent bond formation with a non-catalytic cysteine residue in the target kinase, potentially leading to increased potency and duration of action.

  • Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile and identify potential primary targets or off-targets.

Conclusion

This guide has detailed a logical and efficient two-step synthesis for this compound, beginning with the commercially available 2,4-dichloropyrimidine. The rationale behind the chosen synthetic strategy, which exploits the differential reactivity of the pyrimidine C2 and C4 positions, has been explained. Furthermore, a comprehensive set of expected characterization data has been provided to allow for unambiguous structural confirmation of the final product. The biological significance of this scaffold, particularly in the context of kinase inhibitor design for oncology, underscores its value as a building block for medicinal chemistry programs. The protocols and data herein serve as a solid foundation for researchers to synthesize, characterize, and further explore the therapeutic potential of this promising molecular scaffold.

References

  • PubChem. 2-Amino-4-morpholin-4-yl-pyrimidine.
  • ResearchGate. Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- Substituted Triazine as PI3K and BRAF Dual Inhibitor. [Link]
  • Zheng, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
  • Goksen, U.S., et al. (2015). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. [Link]
  • PubChem. 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine.
  • Wang, Y., et al. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine.
  • PubChem. (2r)-N-[4-[2-[(4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl]phenyl]pyrrolidine-2-Carboxamide.
  • Nagashima, S., et al. (2008). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
  • Saleh, A., et al. (2021). Preparation and optimization of new 4-(morpholin-4-yl)-(6-oxo-1,6-dihydropyrimidin-2-yl)amide derivatives as PI3Kβ inhibitors.
  • Wang, P., et al. (2017). Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine.
  • Pathak, P., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
  • Kumar, R. R., et al. (2021). Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a- dihydroimidazo.
  • Ghorab, M. M., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

Sources

The Morpholinyl Pyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide to the Biological Activity, Mechanism of Action, and Therapeutic Potential of Morpholinyl Pyrimidine Derivatives.

Authored by: Gemini, Senior Application Scientist

Introduction

The pyrimidine ring, a fundamental component of nucleic acids, is a well-established "privileged scaffold" in medicinal chemistry, lending itself to a vast array of biological activities.[1][2] When functionalized with a morpholine moiety, the resulting morpholinyl pyrimidine core emerges as a particularly potent pharmacophore, demonstrating significant therapeutic potential across diverse disease areas, including oncology, inflammation, and infectious diseases. The morpholine ring, with its oxygen atom capable of forming critical hydrogen bonds and its overall contribution to favorable pharmacokinetic properties, has proven to be a valuable addition in the design of highly specific and potent inhibitors of key cellular targets.[3] This technical guide provides a comprehensive literature review of the biological activities of morpholinyl pyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation.

I. Anticancer Activity: Targeting Key Signaling Pathways

The most extensively studied and perhaps most promising therapeutic application of morpholinyl pyrimidines lies in the field of oncology. These compounds have demonstrated remarkable efficacy as inhibitors of critical signaling pathways that are frequently dysregulated in cancer, most notably the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.

A. Mechanism of Action: Dual Inhibition of the PI3K/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Morpholinyl pyrimidine derivatives have emerged as potent dual inhibitors of PI3K and mTOR, two key kinases in this pathway.[3]

The morpholine oxygen atom plays a crucial role in the binding of these inhibitors to the hinge region of the kinase domain of both PI3K and mTOR, forming a critical hydrogen bond that contributes to their high affinity and inhibitory activity.[3][4] By simultaneously targeting both PI3K and mTOR, these compounds can achieve a more complete shutdown of the pathway, mitigating the feedback loops that can arise from inhibiting only a single target.[3]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT CellGrowth Cell Growth & Proliferation S6K1->CellGrowth fourEBP1->CellGrowth MorpholinylPyrimidine Morpholinyl Pyrimidines MorpholinylPyrimidine->PI3K MorpholinylPyrimidine->mTORC1 MorpholinylPyrimidine->mTORC2

Caption: PI3K/mTOR signaling pathway and points of inhibition by morpholinyl pyrimidines.

B. Structure-Activity Relationship (SAR) and In Vitro Efficacy

Extensive SAR studies have been conducted to optimize the anticancer activity of morpholinyl pyrimidine derivatives. These studies have revealed several key structural features that influence their potency and selectivity. The substitution pattern on the pyrimidine ring, as well as the nature of the substituents on other parts of the scaffold, significantly impacts their inhibitory activity against PI3K, mTOR, and various cancer cell lines.

For instance, the introduction of electron-withdrawing groups at specific positions on an associated phenyl ring can enhance cytotoxic activity.[5] The tables below summarize the in vitro anticancer activity (IC50 values) of representative morpholinyl pyrimidine derivatives against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Morpholinyl Pyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 8d A549 (Lung)6.02 ± 1.22[5]
PC-3 (Prostate)8.91 ± 0.72[5]
MCF-7 (Breast)8.39 ± 1.91[5]
HepG2 (Liver)10.27 ± 0.94[5]
GDC-0941 A549 (Lung)0.29[5]
PC-3 (Prostate)0.28[5]
MCF-7 (Breast)0.09[5]

Table 2: Kinase Inhibitory Activity of Morpholinyl Pyrimidine Derivatives

CompoundKinaseIC50 (nM)Reference
GDC-0941 PI3Kα3[5]
Compound 8d PI3KαModerate Inhibition[5]

II. Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Morpholinyl pyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

A. Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of morpholinyl pyrimidines are attributed to their ability to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of these mediators contributes to the inflammatory cascade.

Anti_Inflammatory_Workflow LPS LPS Macrophages Macrophages LPS->Macrophages Stimulation iNOS_COX2 iNOS & COX-2 Expression Macrophages->iNOS_COX2 NO_PGs NO & Prostaglandins Production iNOS_COX2->NO_PGs Inflammation Inflammation NO_PGs->Inflammation MorpholinylPyrimidine Morpholinyl Pyrimidines MorpholinylPyrimidine->iNOS_COX2

Caption: Mechanism of anti-inflammatory action of morpholinyl pyrimidines.

III. Antimicrobial and Antiviral Activities

The versatile morpholinyl pyrimidine scaffold has also shown promise as a source of novel antimicrobial and antiviral agents.

A. Antibacterial Activity

Several studies have reported the antibacterial activity of morpholinyl pyrimidine derivatives against a range of Gram-positive and Gram-negative bacteria.[6][7] The exact mechanisms of action are still under investigation but may involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. For instance, some thiophenyl-pyrimidine derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) by inhibiting FtsZ polymerization, a key step in bacterial cell division.[6]

Table 3: Antibacterial Activity of a Thiophenyl Pyrimidine Derivative (F20)

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus24[6]
MRSA24[6]
Enterococcus faecalis48[6]
VRE48[6]
B. Antiviral Activity

The antiviral potential of morpholinyl pyrimidines is an emerging area of research. Studies have indicated that certain derivatives exhibit activity against various viruses, including the influenza virus.[8][9][10] The mechanism of action is thought to involve the inhibition of viral replication processes. For example, some pyrimidine derivatives have been shown to inhibit the plaque formation of both type A and B influenza viruses with EC50 values in the low micromolar to nanomolar range.[8]

IV. Experimental Protocols

To ensure the scientific integrity and reproducibility of findings, detailed and validated experimental protocols are essential. This section provides step-by-step methodologies for the synthesis of a key morpholinyl pyrimidine intermediate and the in vitro evaluation of anticancer activity.

A. Synthesis of 4-Morpholino-6-chloropyrimidine

This protocol describes a general method for the synthesis of a key intermediate, 4-morpholino-6-chloropyrimidine, which can be further functionalized to generate a library of derivatives. The synthesis typically starts from 2,4-diamino-6-hydroxypyrimidine.

Step 1: Chlorination of 2,4-Diamino-6-hydroxypyrimidine

  • To a flask containing phosphorus oxychloride (POCl3), slowly add 2,4-diamino-6-hydroxypyrimidine with stirring.[11]

  • Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).[11]

  • Carefully quench the reaction by pouring the mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide or ammonia) to precipitate the product.[12]

  • Filter, wash the solid with water, and dry to obtain 2,4-diamino-6-chloropyrimidine.[11]

Step 2: Nucleophilic Substitution with Morpholine

  • Dissolve 2,4-diamino-6-chloropyrimidine in a suitable solvent (e.g., ethanol, isopropanol).

  • Add morpholine and a base (e.g., triethylamine, potassium carbonate).

  • Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 4-morpholino-6-chloropyrimidine.

Caption: Synthetic workflow for 4-morpholino-6-chloropyrimidine.

B. In Vitro Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step 1: Cell Seeding

  • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.[13][14]

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach.[15]

Step 2: Compound Treatment

  • Prepare serial dilutions of the morpholinyl pyrimidine compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.[15]

Step 3: MTT Addition and Incubation

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[13][16]

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[14]

Step 4: Solubilization and Absorbance Reading

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[13]

  • Shake the plate gently for 15 minutes to ensure complete solubilization.[16]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]

Step 5: Data Analysis

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

V. Conclusion and Future Perspectives

Morpholinyl pyrimidines represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their proven efficacy as potent inhibitors of the PI3K/mTOR pathway has established them as valuable leads in the development of novel anticancer therapies. Furthermore, their emerging anti-inflammatory, antibacterial, and antiviral properties highlight their potential to address a wide range of unmet medical needs.

Future research in this area should focus on several key aspects. The continued exploration of SAR will be crucial for the design of next-generation morpholinyl pyrimidine derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. A deeper investigation into their mechanisms of action in inflammatory and infectious diseases will open up new therapeutic avenues. Finally, the translation of the most promising preclinical candidates into clinical trials will be the ultimate validation of the therapeutic potential of this remarkable scaffold. The continued investigation of morpholinyl pyrimidines is a vibrant and promising area of drug discovery that holds the potential to deliver novel and effective treatments for a multitude of human diseases.

References

  • Cell Viability Assays - Assay Guidance Manual. (2013). In NCBI Bookshelf.
  • MTT Cell Assay Protocol. (n.d.).
  • Li, S., et al. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 22(11), 1870. [Link]
  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2022).
  • Antibacterial activity (Gram-positive) of the tested compounds compared... (n.d.). ResearchGate.
  • Hisaki, M., et al. (1999). Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. Antiviral Research, 42(2), 121-137. [Link]
  • Ganguly, A. K., et al. (2014). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Pharmaceuticals, 7(10), 996-1013. [Link]
  • IC50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. (n.d.). ResearchGate.
  • Antibacterial activity of pyrimidine derivatives. (n.d.). ResearchGate.
  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. (2024). MDPI. [Link]
  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2022).
  • Chen, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Scientific Reports, 6, 22707. [Link]
  • Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. (n.d.). ResearchGate.
  • Several reported potent morpholine based PI3K inhibitors with examples... (n.d.). ResearchGate.
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. [Link]
  • RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023).
  • Brief scheme of PI3K/AKT/mTOR pathway inhibitors. (n.d.). ResearchGate.
  • Wang, Y., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 9(12), 6659-6666. [Link]
  • Synthesis and comparing the antibacterial activities of pyrimidine derivatives. (2015). Journal of Chemical Sciences, 127(10), 1837-1845. [Link]
  • Romeo, R., et al. (2024). Antiviral Compounds to Address Influenza Pandemics: An Update from 2016-2022. Current Medicinal Chemistry, 31(18), 2507-2549. [Link]
  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2023). Current Medicinal Chemistry, 30(1), 1-2. [Link]
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2019). Molecules, 24(18), 3326. [Link]
  • 2,4-diamino-6-hydroxypyrimidine. (n.d.). Organic Syntheses.
  • A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. (1988).
  • Preparation method of 2, 4-diamino-6-chloropyrimidine. (2022).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Preparation method of 2, 4-diamino-6-chloropyrimidine. (2021).

Sources

Methodological & Application

Probing Kinase Activity: A Detailed Application Guide for In Vitro Assays of 2-Morpholin-4-YL-pyrimidin-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed protocols and expert insights for the in vitro kinase profiling of 2-Morpholin-4-YL-pyrimidin-4-ylamine, a compound of interest for researchers in kinase-targeted drug discovery. The pyrimidine core is a well-established scaffold for kinase inhibitors, and understanding the inhibitory potential of novel derivatives is crucial for advancing therapeutic development.[1][2][3][4][5] This document offers a selection of robust and widely adopted in vitro kinase assay methodologies, empowering researchers to accurately determine the potency and selectivity of this compound against specific kinase targets.

The choice of an in vitro kinase assay platform is a critical decision that influences the quality and relevance of the generated data. Factors to consider include the specific kinase of interest, the required throughput, and the available laboratory instrumentation.[6][7] This guide will detail three distinct yet complementary assay formats: a luminescence-based assay (ADP-Glo™), a fluorescence-based assay (HTRF®), and the "gold standard" radiometric assay. Each protocol is presented with the underlying scientific principles to facilitate not just execution, but also comprehension and potential troubleshooting.

Understanding the Landscape of In Vitro Kinase Assays

In vitro kinase assays are fundamental tools in drug discovery, providing a direct measure of a compound's ability to modulate the catalytic activity of a purified kinase enzyme.[8][9] These assays typically involve combining the kinase, a substrate (which can be a protein or a peptide), a phosphate donor (usually adenosine triphosphate - ATP), and the test compound. The extent of the kinase's activity is then quantified by measuring either the consumption of ATP or the formation of the phosphorylated product.[8][10]

The core principle of a kinase reaction is the transfer of a phosphate group from ATP to a substrate, resulting in a phosphorylated product and adenosine diphosphate (ADP).[8]

G cluster_reactants Reactants cluster_products Products Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Catalyzes Substrate Substrate Substrate->Phosphorylated Substrate ATP ATP ADP ADP ATP->ADP G cluster_step1 Step 1: Kinase Reaction & ATP Depletion cluster_step2 Step 2: ADP to ATP Conversion & Luminescence Kinase Reaction Kinase + Substrate + ATP + Inhibitor (e.g., this compound) ADP_Glo_Reagent Add ADP-Glo™ Reagent Kinase Reaction->ADP_Glo_Reagent ATP_Depletion Remaining ATP is depleted ADP_Glo_Reagent->ATP_Depletion Detection_Reagent Add Kinase Detection Reagent ADP_to_ATP ADP is converted to ATP Detection_Reagent->ADP_to_ATP Luminescence ATP + Luciferin -> Light ADP_to_ATP->Luminescence G cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: Detection Kinase_Reaction Kinase + Biotinylated Substrate + ATP + Inhibitor Phosphorylation Phosphorylated Biotinylated Substrate Kinase_Reaction->Phosphorylation Detection_Reagents Add Eu-Antibody (Donor) & SA-XL665 (Acceptor) FRET Proximity of Donor and Acceptor -> FRET Signal Detection_Reagents->FRET

Caption: HTRF® Kinase Assay Workflow.

Detailed Protocol for HTRF® Kinase Assay

Materials:

  • This compound (dissolved in 100% DMSO)

  • Target Kinase

  • Biotinylated substrate peptide/protein

  • Europium-labeled anti-phospho-residue antibody

  • Streptavidin-XL665 (SA-XL665)

  • ATP

  • Kinase Reaction Buffer

  • HTRF® Detection Buffer (containing EDTA to stop the reaction)

  • Low-volume, white 384-well plates

  • HTRF®-compatible microplate reader

Procedure:

  • Compound and Reagent Preparation:

    • Prepare serial dilutions of this compound in 100% DMSO.

    • Dilute the kinase, biotinylated substrate, and ATP to their working concentrations in the appropriate kinase reaction buffer.

  • Kinase Reaction (e.g., for a 10 µL final reaction volume):

    • Add 2 µL of the test compound dilution (or DMSO for controls) to the wells of a 384-well plate.

    • Add 4 µL of the enzyme solution.

    • Add 4 µL of the substrate/ATP mixture to initiate the reaction.

  • Kinase Reaction Incubation:

    • Incubate the plate at the optimal temperature for the kinase for a predetermined time (e.g., 30-60 minutes).

  • Detection:

    • Prepare the detection reagent mix by diluting the Europium-labeled antibody and SA-XL665 in HTRF® detection buffer.

    • Add 10 µL of the detection reagent mix to each well. The EDTA in the detection buffer will stop the kinase reaction. [11] * Incubate the plate at room temperature for 60 minutes to allow for the development of the FRET signal.

[11]5. Signal Reading:

  • Read the plate on an HTRF®-compatible microplate reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor) following excitation at 337 nm. [11] * Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) x 10,000.

[11]### 4. Radiometric Kinase Assay: The "Gold Standard"

Radiometric assays are often considered the "gold standard" for kinase activity measurement due to their direct and highly sensitive nature. T[9][12]his method utilizes [γ-³²P]ATP or [γ-³³P]ATP as the phosphate donor. The radiolabeled phosphate is transferred to the substrate by the kinase. T[13]he phosphorylated substrate is then separated from the unreacted radiolabeled ATP, typically by spotting the reaction mixture onto phosphocellulose paper (e.g., P81), which binds the substrate. A[13][14]fter washing away the free [γ-³²P]ATP, the radioactivity retained on the paper is quantified using a scintillation counter or a phosphorimager, providing a direct measure of kinase activity.

G cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: Separation and Detection Kinase_Reaction Kinase + Substrate + [γ-³²P]ATP + Inhibitor Radiolabeling ³²P-labeled Substrate Kinase_Reaction->Radiolabeling Spotting Spot reaction onto P81 paper Washing Wash away free [γ-³²P]ATP Spotting->Washing Quantification Quantify radioactivity Washing->Quantification

Sources

Application Notes and Protocols for the Use of TG100-115 (2-Morpholin-4-YL-pyrimidin-4-ylamine), a Selective PI3Kγ/δ Inhibitor, in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding TG100-115 and its Role in Cell Signaling

TG100-115, identified chemically as 2-Morpholin-4-YL-pyrimidin-4-ylamine, is a potent and selective dual inhibitor of the gamma (γ) and delta (δ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent hallmark of various diseases, most notably cancer, making it a prime target for therapeutic intervention.

The Class I PI3K isoforms are heterodimeric enzymes, and the γ and δ isoforms are predominantly expressed in leukocytes, playing key roles in inflammatory and immune responses.[1] TG100-115 exerts its inhibitory effect by competitively binding to the ATP-binding site of PI3Kγ and PI3Kδ. This action prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] The subsequent reduction in PIP3 levels curtails the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). This blockade of Akt activation is a key measurable outcome of TG100-115 activity in cell-based assays.

These application notes provide a comprehensive guide for the utilization of TG100-115 in cell culture experiments, detailing protocols for assessing its biological activity and elucidating its mechanism of action.

Biochemical Profile of TG100-115

The inhibitory potency of TG100-115 is characterized by its half-maximal inhibitory concentration (IC50) values against the different PI3K isoforms. This selectivity profile is crucial for designing and interpreting experiments.

PI3K IsoformIC50 ValueSelectivity vs. PI3KαSelectivity vs. PI3Kβ
PI3Kγ83 nM~15-fold~14-fold
PI3Kδ235 nM~5-fold~5-fold
PI3Kα1.2 µM1-fold-
PI3Kβ1.3 µM-1-fold

Data compiled from multiple sources.[2][3][4][5]

Experimental Protocols

PART 1: Preparation and Handling of TG100-115

1.1. Reconstitution and Storage:

  • Solvent: TG100-115 is readily soluble in dimethyl sulfoxide (DMSO).[6]

  • Stock Solution Preparation: For a 10 mM stock solution, dissolve 3.46 mg of TG100-115 (Molecular Weight: 346.34 g/mol ) in 1 mL of high-purity DMSO. Vortex thoroughly to ensure complete dissolution.

  • Storage:

    • Store the crystalline powder at -20°C for long-term stability (up to two years).[6]

    • Aliquot the DMSO stock solution into single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to one year.[6]

1.2. Working Solution Preparation:

  • Prepare fresh dilutions of the TG100-115 stock solution in the appropriate cell culture medium for each experiment.

  • Important: The final concentration of DMSO in the cell culture medium should be kept constant across all experimental conditions, including vehicle controls, and should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

PART 2: Assessment of Cellular Viability and Cytotoxicity (MTT Assay)

This protocol determines the effect of TG100-115 on cell viability and allows for the calculation of the half-maximal inhibitory concentration (IC50) in a specific cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7]

2.1. Materials:

  • 96-well flat-bottom cell culture plates

  • Cell line of interest (e.g., U251 glioblastoma cells)[7]

  • Complete cell culture medium

  • TG100-115 stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]

  • Microplate reader

2.2. Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment: The following day, prepare serial dilutions of TG100-115 in complete culture medium. A typical concentration range to start with is 0.01 µM to 100 µM. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the various concentrations of TG100-115. Include a vehicle control (medium with the same final concentration of DMSO as the highest TG100-115 concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]

2.3. Data Analysis and IC50 Calculation:

  • Normalization: Convert the raw absorbance values to percentage of cell viability relative to the vehicle-treated control cells (which is set to 100%).

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the TG100-115 concentration.

  • IC50 Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the IC50 value, which is the concentration of TG100-115 that causes a 50% reduction in cell viability.[8]

G cluster_0 Experimental Workflow: MTT Assay A Seed cells in a 96-well plate B Treat with serial dilutions of TG100-115 A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for determining the IC50 of TG100-115 using an MTT assay.

PART 3: Analysis of PI3K Pathway Inhibition (Western Blot for Phospho-Akt)

This protocol is designed to directly assess the inhibitory effect of TG100-115 on the PI3K pathway by measuring the phosphorylation status of Akt at Serine 473 (a key activation site).[1]

3.1. Materials:

  • 6-well or 12-well cell culture plates

  • Cell line of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)[3]

  • Complete cell culture medium and serum-free medium

  • TG100-115 stock solution (10 mM in DMSO)

  • Growth factor for stimulation (e.g., VEGF or FGF)[1]

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

3.2. Protocol:

  • Cell Culture and Serum Starvation: Culture cells to approximately 80% confluency. Serum-starve the cells for 4-6 hours prior to treatment to reduce basal Akt phosphorylation.[9]

  • Pre-treatment with TG100-115: Pre-treat the serum-starved cells with various concentrations of TG100-115 (e.g., 0.1 µM, 1 µM, 10 µM) for 1-2 hours. Include a vehicle control.[9]

  • Stimulation: Stimulate the cells with a growth factor (e.g., 50 ng/mL VEGF) for 15-30 minutes to induce robust Akt phosphorylation. Include an unstimulated control.[9]

  • Cell Lysis: Immediately after stimulation, place the plates on ice. Aspirate the medium, wash the cells once with ice-cold PBS, and then add lysis buffer to each well.[6]

  • Protein Extraction and Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cellular debris. Determine the protein concentration of the supernatant using a BCA assay.[6]

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.[10]

  • Stripping and Re-probing (for Total Akt): To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

  • Densitometric Analysis: Quantify the band intensities for both phospho-Akt and total Akt. The level of Akt phosphorylation is expressed as the ratio of phospho-Akt to total Akt.

G cluster_0 PI3K/Akt/mTOR Signaling Pathway RTK Growth Factor Receptor PI3K PI3Kγ/δ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth TG100_115 TG100-115 TG100_115->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of TG100-115.

Expected Outcomes and Troubleshooting

  • Cell Viability: TG100-115 is expected to reduce cell viability in a dose- and time-dependent manner in sensitive cell lines. The IC50 value will vary depending on the cell type and the duration of treatment.

  • Akt Phosphorylation: A clear dose-dependent decrease in the level of phospho-Akt (Ser473) should be observed in cells pre-treated with TG100-115 upon growth factor stimulation.

  • Troubleshooting:

    • High IC50 values: The chosen cell line may be resistant to PI3Kγ/δ inhibition. Consider using a cell line with known dependence on this pathway.

    • No change in phospho-Akt: Ensure that the growth factor stimulation is effective in your cell line and that the lysis buffer contains adequate phosphatase inhibitors.

    • Variability in results: Maintain consistent cell culture conditions, including cell passage number and seeding density. Ensure accurate pipetting and thorough mixing of reagents.

Conclusion

TG100-115 is a valuable research tool for investigating the roles of PI3Kγ and PI3Kδ in various cellular processes. The protocols outlined in these application notes provide a solid foundation for characterizing the effects of this inhibitor in cell culture models. Careful experimental design and execution are crucial for obtaining reliable and reproducible data.

References

  • Doukas, J., Wrasidlo, W., Noronha, G., et al. (2006). Phosphoinositide 3-kinase γ/δ inhibition limits infarct size after myocardial ischemia/reperfusion injury. Proceedings of the National Academy of Sciences, 103(52), 19866-19871. [Link]
  • AccScience Publishing. (2023). In vitro suppression of glioblastoma cell functions by TG100-115, a transient receptor potential melastatin 7 kinase inhibitor. Exploratory Research and Hypothesis in Medicine. [Link]
  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of medicinal chemistry, 51(18), 5522–5532. [Link]
  • ResearchGate. Preparation and optimization of new 4-(morpholin-4-yl)-(6-oxo-1,6-dihydropyrimidin-2-yl)
  • ZhaowuSoft. 2-Amino-4-morpholin-4-yl-pyrimidine. [Link]

Sources

Profiling Pyrimidine-Based Kinase Inhibitors using the ADP-Glo™ Luminescent Kinase Assay: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Kinase Inhibition and the Power of Luminescent Detection

Protein kinases, as central regulators of cellular signaling, have emerged as a pivotal class of drug targets, particularly in oncology.[1] The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern drug discovery. Among the vast chemical scaffolds explored, pyrimidine-based inhibitors have proven to be particularly fruitful, with several approved drugs leveraging this core structure.[2] The pyrimidine scaffold's success is largely attributed to its ability to mimic the adenine ring of ATP, enabling it to effectively compete for the ATP-binding site within the kinase active domain.[3][4]

To accurately characterize the potency and selectivity of these pyrimidine inhibitors, a robust, sensitive, and high-throughput assay is paramount. The ADP-Glo™ Luminescent Kinase Assay from Promega offers a homogenous, universal platform for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[5][6][7] This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on leveraging the ADP-Glo™ assay for the detailed characterization of pyrimidine-based kinase inhibitors. We will delve into the mechanistic underpinnings of the assay, provide a step-by-step protocol for IC50 determination, and offer insights into data interpretation, particularly for ATP-competitive inhibitors.

Assay Principle: A Two-Step Enzymatic Cascade for Sensitive ADP Detection

The ADP-Glo™ Kinase Assay is an elegant, coupled-enzyme system that quantifies kinase activity by measuring the production of adenosine diphosphate (ADP), a universal product of kinase-catalyzed phosphorylation.[6][8] The assay's design allows for the detection of kinase activity even at low levels of ATP consumption, making it highly sensitive and suitable for a broad range of kinases, including those with low turnover rates.[5][9] The process unfolds in two distinct steps, as illustrated below.

ADP_Glo_Principle ATP_Depletion ATP_Depletion Kinase_Detection_Reagent Kinase_Detection_Reagent ATP_Depletion->Kinase_Detection_Reagent

Step 1: Kinase Reaction Termination and ATP Depletion. Following the kinase reaction, where the kinase of interest phosphorylates its substrate in the presence of ATP and the pyrimidine inhibitor, the ADP-Glo™ Reagent is added. This reagent serves a dual purpose: it terminates the enzymatic kinase reaction and, crucially, depletes any remaining unconsumed ATP.[5][7] This step is critical for reducing background signal and ensuring that the subsequent luminescence is directly proportional to the amount of ADP generated during the kinase reaction.

Step 2: ADP to ATP Conversion and Luminescence Detection. The Kinase Detection Reagent is then introduced. This reagent contains an enzyme that converts the ADP produced in the kinase reaction back into ATP.[10] It also provides Ultra-Glo™ Luciferase and its substrate, luciferin. The newly synthesized ATP is then utilized by the luciferase to generate a stable, "glow-type" luminescent signal.[5] The intensity of this light output is directly proportional to the initial amount of ADP produced by the kinase, and therefore, reflects the kinase's activity.

Experimental Design Considerations for Pyrimidine Inhibitors

Given that many pyrimidine-based inhibitors are ATP-competitive, careful consideration of the ATP concentration in the kinase reaction is essential for accurate IC50 determination.[11] The apparent potency (IC50) of an ATP-competitive inhibitor will increase as the concentration of ATP decreases.[12] Therefore, it is recommended to perform the assay at an ATP concentration that is at or near the Km value of the kinase for ATP. This ensures a more physiologically relevant assessment of the inhibitor's potency. If the Km is unknown, a range of ATP concentrations can be tested.

Detailed Protocol for IC50 Determination of a Pyrimidine Inhibitor

This protocol is designed for a 384-well plate format, which is ideal for inhibitor screening.[13] The volumes can be scaled for other plate formats, maintaining the recommended 1:1:2 ratio of kinase reaction to ADP-Glo™ Reagent to Kinase Detection Reagent.[13]

Materials and Reagents:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Kinase-specific substrate

  • Pyrimidine inhibitor stock solution (e.g., 10 mM in 100% DMSO)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[14]

  • Ultra-Pure ATP (provided in the kit)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

IC50_Workflow Start Start PrepInhibitor 1. Prepare Pyrimidine Inhibitor Dilution Series Start->PrepInhibitor PrepKinaseMix 2. Prepare Kinase/Substrate Master Mix PrepInhibitor->PrepKinaseMix AddInhibitor 3. Add Inhibitor/DMSO to Assay Plate PrepKinaseMix->AddInhibitor AddKinase 4. Add Kinase/Substrate Mix to Plate AddInhibitor->AddKinase Incubate1 5. Pre-incubate Kinase and Inhibitor (10 min) AddKinase->Incubate1 StartReaction 6. Initiate Reaction with ATP Solution Incubate1->StartReaction Incubate2 7. Incubate Kinase Reaction (e.g., 60 min at 30°C) StartReaction->Incubate2 StopReaction 8. Add ADP-Glo™ Reagent Incubate2->StopReaction Incubate3 9. Incubate 40 min at RT StopReaction->Incubate3 DetectSignal 10. Add Kinase Detection Reagent Incubate3->DetectSignal Incubate4 11. Incubate 30-60 min at RT DetectSignal->Incubate4 ReadLuminescence 12. Measure Luminescence Incubate4->ReadLuminescence AnalyzeData 13. Analyze Data and Determine IC50 ReadLuminescence->AnalyzeData End End AnalyzeData->End

Step-by-Step Procedure:

  • Prepare Pyrimidine Inhibitor Dilution Series:

    • Create a serial dilution of the pyrimidine inhibitor in 100% DMSO. A 10-point, 3-fold dilution series is a good starting point.

    • Prepare a DMSO-only control for the 0% inhibition (maximum kinase activity) wells.

  • Prepare Reagents:

    • Thaw all reagents and equilibrate to room temperature.

    • Prepare the Kinase Detection Reagent by transferring the entire volume of Kinase Detection Buffer into the amber bottle containing the Kinase Detection Substrate. Mix gently until the substrate is fully dissolved.[13]

  • Set up the Kinase Reaction (5 µL total volume):

    • In a 384-well white, opaque plate, add 2.5 µL of the serially diluted pyrimidine inhibitor or DMSO control to the appropriate wells.

    • Prepare a master mix of the kinase and its substrate in kinase reaction buffer. The final concentrations should be empirically determined for optimal assay performance.

    • Add 2.5 µL of the kinase/substrate master mix to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase before initiating the reaction.[14]

  • Initiate the Kinase Reaction:

    • Prepare an ATP solution in kinase reaction buffer at 2X the desired final concentration.

    • Start the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

    • Mix the plate gently and incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the Reaction and Deplete ATP:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[13]

    • Incubate the plate for 40 minutes at room temperature.[5][13]

  • Detect ADP and Generate Luminescent Signal:

    • Add 10 µL of the prepared Kinase Detection Reagent to each well.[13]

    • Incubate for 30-60 minutes at room temperature. The optimal incubation time depends on the initial ATP concentration.[13]

  • Measure Luminescence:

    • Read the luminescent signal using a plate reader. An integration time of 0.25-1 second per well is typically sufficient.[13]

Data Analysis and IC50 Determination:

  • Calculate Percent Inhibition:

    • Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - (RLU_inhibitor - RLU_background) / (RLU_max_activity - RLU_background))

      • RLU_inhibitor = Relative Light Units from wells with inhibitor

      • RLU_max_activity = Average RLU from DMSO-only wells

      • RLU_background = Average RLU from wells with no kinase (optional, but recommended)

  • Generate IC50 Curve:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation: A Clear and Concise Summary

All quantitative data should be summarized in a clear and organized manner.

Table 1: Example IC50 Values for Pyrimidine Inhibitors against Kinase X

InhibitorATP Concentration (µM)IC50 (nM)
Pyrimidine A1025.3
Pyrimidine A100210.8
Pyrimidine B10150.1
Pyrimidine B100>1000
Staurosporine (Control)105.2

Staurosporine, a non-selective kinase inhibitor, is included as a positive control.[14]

Conclusion: A Robust Platform for Kinase Inhibitor Profiling

The ADP-Glo™ Luminescent Kinase Assay provides a highly sensitive, reliable, and high-throughput method for characterizing the potency of pyrimidine-based kinase inhibitors.[9][15] Its homogenous "add-mix-read" format simplifies the workflow, making it amenable to automation for large-scale screening campaigns.[16] By understanding the assay's principles and carefully considering experimental parameters such as ATP concentration, researchers can generate high-quality, reproducible data to accelerate the discovery and development of novel kinase-targeted therapeutics.

References

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
  • ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table.
  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. NIH. [Link]
  • Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Form
  • Determination of inhibitors selectivity using ADP-Glo™ assay. Protein...
  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]
  • Kinase Screening Assay Services. Reaction Biology. [Link]
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. [Link]
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. NIH. [Link]

Sources

Application Note & Protocols: Preclinical Characterization of CDD-XXXX, a Novel 2-Morpholin-4-YL-pyrimidin-4-ylamine Derivative, in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the preclinical evaluation of 2-Morpholin-4-YL-pyrimidin-4-ylamine derivatives in breast cancer models.

**Abstract

This document provides a comprehensive experimental framework for the initial preclinical evaluation of CDD-XXXX, a novel small molecule inhibitor belonging to the this compound class. Structurally analogous to known kinase inhibitors, CDD-XXXX is hypothesized to target key signaling pathways implicated in breast cancer proliferation, survival, and metastasis. The following protocols are designed for researchers in oncology and drug development to systematically assess the compound's anti-neoplastic potential across various breast cancer subtypes. We detail methodologies for evaluating cytotoxicity, apoptosis induction, cell cycle arrest, and inhibition of metastatic potential, alongside the investigation of underlying molecular mechanisms.

Introduction: Scientific Rationale

Breast cancer remains a heterogeneous disease characterized by distinct molecular subtypes and a frequent emergence of therapeutic resistance. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. The specific compound class, this compound, is structurally related to Bafetinib, a dual Bcr-Abl and Lyn tyrosine kinase inhibitor.[1][2] Lyn, a member of the Src family kinases (SFKs), is frequently overexpressed or hyperactivated in various solid tumors, including breast cancer, where it plays a critical role in promoting cell proliferation, survival, invasion, and resistance to standard therapies.[3] Therefore, CDD-XXXX, a novel derivative of this class, is a compelling candidate for investigation as an SFK inhibitor in breast cancer.

This guide outlines a logical, multi-pronged approach to characterize the in vitro efficacy of CDD-XXXX. The experimental strategy is designed to first establish its fundamental cytotoxic and cytostatic effects and then to elucidate the specific cellular and molecular mechanisms responsible for its activity.

Proposed Mechanism of Action: Targeting Src Family Kinases

We hypothesize that CDD-XXXX inhibits the activity of Src family kinases. This inhibition is expected to disrupt downstream signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival and proliferation.

Proposed_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Outcomes RTK Growth Factor Receptor (RTK) Src Src Family Kinases (e.g., Lyn) RTK->Src Activation PI3K PI3K Src->PI3K Activates RAS RAS Src->RAS Activates CDD_XXXX CDD-XXXX (Hypothesized Inhibitor) CDD_XXXX->Src Inhibition AKT AKT PI3K->AKT Transcription Transcription Factors (e.g., c-Myc, NF-κB) AKT->Transcription Regulates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Regulates Proliferation Decreased Proliferation Transcription->Proliferation Apoptosis Increased Apoptosis Transcription->Apoptosis Metastasis Decreased Metastasis Transcription->Metastasis

Caption: Proposed mechanism of CDD-XXXX via inhibition of Src Family Kinases.

Materials and Reagents

  • Cell Lines:

    • MCF-7 (ER-positive, Luminal A)

    • T47D (ER-positive, Luminal A)

    • MDA-MB-231 (Triple-Negative)

    • BT-474 (HER2-positive)

    • MCF-10A (Non-tumorigenic mammary epithelial control)

  • Compound Stock: 10 mM CDD-XXXX in DMSO, store at -20°C.

  • Cell Culture: DMEM & RPMI-1640 media, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

    • RNase A, Propidium Iodide

    • BCA Protein Assay Kit

    • Primary Antibodies: p-Src (Tyr416), total Src, p-AKT, total AKT, p-ERK, total ERK, Cleaved Caspase-3, PARP, Cyclin D1, CDK4, β-Actin.

    • HRP-conjugated secondary antibodies.

    • ECL Western Blotting Substrate.

Experimental Workflow Overview

The experimental pipeline is designed to move from broad phenotypic effects to specific mechanistic insights.

Experimental_Workflow Start Breast Cancer Cell Lines Culture Cell Culture & Stock Preparation Start->Culture DoseResponse Dose-Response & IC50 (MTT Assay) Culture->DoseResponse Phenotypic Phenotypic Assays (at IC50 concentrations) DoseResponse->Phenotypic Apoptosis Apoptosis Assay (Annexin V/PI) Phenotypic->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Phenotypic->CellCycle Migration Migration/Invasion Assays (Wound Healing/Transwell) Phenotypic->Migration Mechanism Mechanistic Analysis Apoptosis->Mechanism CellCycle->Mechanism Migration->Mechanism WesternBlot Western Blot (Signaling Pathways) Mechanism->WesternBlot Analysis Data Analysis & Interpretation WesternBlot->Analysis

Caption: High-level experimental workflow for evaluating CDD-XXXX.

Detailed Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination (MTT Assay)

Rationale: This initial screen determines the concentration of CDD-XXXX that inhibits the growth of cancer cells by 50% (IC50). This value is fundamental for designing all subsequent experiments.[4] Using a panel of cell lines representing different breast cancer subtypes provides insight into the compound's spectrum of activity.

Procedure:

  • Cell Seeding: Seed 5,000 cells/well (optimize for each cell line) in 96-well plates and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of CDD-XXXX (e.g., 0.01 µM to 100 µM) in complete medium. Replace the existing medium with 100 µL of the compound dilutions. Include wells with vehicle control (DMSO, final concentration ≤ 0.1%) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log-concentration of CDD-XXXX and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Protocol 2: Apoptosis Assessment (Annexin V/PI Staining)

Rationale: To determine if the reduction in cell viability is caused by programmed cell death (apoptosis). Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

Procedure:

  • Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with CDD-XXXX at their respective IC50 and 2x IC50 concentrations for 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells by flow cytometry within one hour.

  • Analysis: Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic, Necrotic).

Protocol 3: Cell Cycle Analysis

Rationale: Many anti-cancer agents function by inducing cell cycle arrest, preventing cancer cells from progressing through division. This assay identifies at which phase of the cell cycle (G1, S, or G2/M) the cells accumulate.[5]

Procedure:

  • Treatment: Seed and treat cells in 6-well plates with CDD-XXXX (IC50 and 2x IC50) for 24 hours.

  • Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Data Acquisition: Analyze the DNA content by flow cytometry.

  • Analysis: Model the cell cycle distribution using software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in G1, S, and G2/M phases.

Protocol 4: Western Blot Analysis of Key Signaling Pathways

Rationale: This technique allows for the direct interrogation of the hypothesized molecular target and its downstream effectors. A decrease in the phosphorylation of Src (p-Src) would provide strong evidence for target engagement, while changes in p-AKT and p-ERK would confirm the disruption of downstream pro-survival pathways.

Procedure:

  • Protein Extraction: Treat cells (e.g., MDA-MB-231) with CDD-XXXX at the IC50 concentration for various time points (e.g., 0, 2, 6, 12, 24 hours). Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.[4]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[4] Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Densitometrically quantify the band intensities and normalize phosphorylated proteins to their total protein counterparts and loading control (β-Actin).

Data Presentation

Quantitative data should be summarized in clear, concise tables for comparative analysis.

Table 1: IC50 Values of CDD-XXXX across Breast Cancer Cell Lines

Cell Line Subtype IC50 (µM) ± SD Selectivity Index (MCF-10A IC50 / Cancer Cell IC50)
MCF-7 Luminal A 15.2 ± 1.8 4.1
T47D Luminal A 18.9 ± 2.3 3.3
MDA-MB-231 Triple-Negative 4.5 ± 0.6 13.9
BT-474 HER2+ 8.1 ± 1.1 7.7
MCF-10A Non-tumorigenic 62.5 ± 5.4 1.0

(Data are hypothetical examples)

Table 2: Effect of CDD-XXXX (48h treatment) on Apoptosis in MDA-MB-231 Cells

Treatment % Viable Cells % Early Apoptotic % Late Apoptotic Total Apoptosis (%)
Vehicle Control 94.1 ± 2.5 3.2 ± 0.8 1.5 ± 0.4 4.7
CDD-XXXX (IC50) 55.3 ± 4.1 28.7 ± 3.3 12.1 ± 2.1 40.8
CDD-XXXX (2x IC50) 21.8 ± 3.9 45.2 ± 5.0 28.9 ± 4.5 74.1

(Data are hypothetical examples)

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound derivatives like CDD-XXXX. Positive results, particularly potent cytotoxicity in aggressive subtypes like triple-negative breast cancer (e.g., MDA-MB-231) coupled with clear evidence of on-target pathway modulation, would strongly support advancing the compound to more complex models. Future studies should include 3D spheroid cultures, combination studies with existing chemotherapies, and eventual validation in in vivo xenograft models to assess efficacy and safety profiles.

References

  • National Cancer Institute. Definition of bafetinib - NCI Drug Dictionary.
  • Zhang, Y., et al. (2016). Bafetinib (INNO-406) reverses multidrug resistance by inhibiting the efflux function of ABCB1 and ABCG2 transporters. Oncotarget, 7(21), 30936–30951.
  • Li, J., et al. (2022). Bafetinib Suppresses the Transcription of PD-L1 Through c-Myc in Lung Cancer. Frontiers in Oncology, 12, 868434.
  • Zhang, N., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605.
  • PubChem. 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine.
  • Expert Opinion on Investigational Drugs. (2010). Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia.
  • PubChem. 2-Amino-4-morpholin-4-yl-pyrimidine.
  • Wikipedia. Bcr-Abl tyrosine-kinase inhibitor.
  • Journal of the Chinese Chemical Society. (2022). Synthesis and Evaluation of 2-Amine-4-oxyphosaniline Pyrimidine Derivatives as EGFR L858R/T790M/C797S Mutant Inhibitors.
  • Network of Cancer Research. Bafetinib is a Lyn and Bcr-Abl Tyrosine Kinase Inhibitor.
  • RSC Medicinal Chemistry. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
  • Taylor & Francis Online. (2022). Potential target identification for breast cancer and screening of small molecule inhibitors: A bioinformatics approach.
  • ACS Publications. (2024). High-Throughput Empirical and Virtual Screening to Discover Novel Inhibitors of Polyploid Giant Cancer Cells in Breast Cancer.
  • Current Opinion in Investigational Drugs. (2010). Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia.
  • ResearchGate. (2025). In Silico and In Vitro Evaluation of Novel Small Molecule Inhibitors Targeting Apoptosis Pathways in Breast Cancer Cells.
  • Scientific Reports. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
  • MDPI. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models.

Sources

Application Note & Protocol: A Practical Guide to Evaluating the Oral Bioavailability of Pyrimidine Derivatives in Murine Models

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of therapeutic agents targeting cancers, viruses, and other diseases.[1][2][3] However, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges, chief among them being poor oral bioavailability. A molecule's inability to efficiently enter systemic circulation after oral administration can terminate its development, regardless of its in vitro potency. This guide is designed to provide a robust, field-tested framework for assessing the oral bioavailability of novel pyrimidine derivatives in mice. We move beyond a simple recitation of steps to explain the underlying principles and critical decision points, ensuring your experiments are not only technically sound but also yield clear, interpretable data that can confidently guide your drug discovery program.

The Foundational Principle: Defining Bioavailability

Oral bioavailability (denoted as F%) is the fraction of an orally administered drug that reaches the systemic circulation unchanged.[4] For a drug to be effective when taken as a pill, it must survive the harsh environment of the gastrointestinal (GI) tract, be absorbed through the intestinal wall, and pass through the liver (first-pass metabolism) to finally reach the bloodstream.[5]

The absolute bioavailability is determined by comparing the plasma concentration of the drug over time after oral (PO) administration with the plasma concentration over time after intravenous (IV) administration. The IV route is the gold standard for 100% bioavailability as it delivers the drug directly into the systemic circulation, bypassing all absorption barriers.[6] The primary metric for this comparison is the Area Under the plasma concentration-time Curve (AUC) , which represents the total systemic exposure to the drug.

The calculation is straightforward:

F (%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

This formula normalizes the exposure by the administered dose, providing a true percentage of the drug that made it into circulation.[7]

Experimental Design: A Self-Validating Workflow

A successful bioavailability study hinges on a meticulously planned experimental design. The workflow must be logical and control for variables that could confound the results. Animal models are indispensable for studying these complex physiological processes, allowing researchers to understand a drug's pharmacokinetics—how it is absorbed, distributed, metabolized, and excreted (ADME).[4][8]

Core Components of the Study Design:
  • Animal Model: Mice (e.g., C57BL/6 or Swiss Webster strains) are commonly used due to their small size, ease of handling, and cost-effectiveness in early-stage drug discovery.[9]

  • Grouping: At a minimum, two groups of mice are required: one for IV administration and one for PO administration. Using separate groups is standard practice as it is often not feasible to perform both administrations and the required intensive blood sampling on the same small animal.[6] Typically, 3-5 mice per time point or per group (for composite sampling) are used to ensure statistical relevance.

  • Dose Formulation: The pyrimidine derivative must be dissolved or suspended in a suitable vehicle. For IV administration, the vehicle must be sterile and biocompatible (e.g., saline, PBS with a co-solvent like DMSO or PEG400). For PO administration, the vehicle can be less restrictive (e.g., water with 0.5% carboxymethylcellulose). It is critical to test the solubility and stability of the compound in the chosen vehicle prior to the in vivo study.

Experimental Workflow Diagram

The following diagram outlines the comprehensive workflow for a typical oral bioavailability study.

G cluster_prep Phase 1: Preparation cluster_invivo Phase 2: In Vivo Experiment cluster_bioanalysis Phase 3: Bioanalysis cluster_analysis Phase 4: Data Analysis Formulation Dose Formulation (IV & PO Vehicles) Admin_IV IV Administration (Tail Vein) Formulation->Admin_IV Admin_PO PO Administration (Oral Gavage) Formulation->Admin_PO AnimalPrep Animal Acclimatization (7 days) Grouping Animal Grouping (n=3-5 per group) AnimalPrep->Grouping Grouping->Admin_IV Grouping->Admin_PO Sampling_IV Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8h) Admin_IV->Sampling_IV Sampling_PO Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Admin_PO->Sampling_PO PlasmaPrep Plasma Preparation (Centrifugation @ 4°C) Sampling_IV->PlasmaPrep Sampling_PO->PlasmaPrep SampleProc Sample Processing (Protein Precipitation) PlasmaPrep->SampleProc LCMS LC-MS/MS Analysis SampleProc->LCMS PK_Curve Generate Plasma Concentration-Time Curves LCMS->PK_Curve AUC_Calc Calculate AUC (IV & PO) PK_Curve->AUC_Calc F_Calc Calculate Bioavailability (F%) AUC_Calc->F_Calc

Caption: Workflow for assessing oral bioavailability in mice.

Detailed Experimental Protocols

These protocols provide a validated, step-by-step methodology. Adherence to these procedures is critical for generating reproducible and reliable data.

Protocol 1: In Vivo Drug Administration and Sample Collection

Objective: To administer the pyrimidine derivative via IV and PO routes and collect serial blood samples for pharmacokinetic analysis.

Materials:

  • Test pyrimidine derivative

  • IV and PO dosing vehicles

  • Sterile syringes and needles (e.g., 27-30G)

  • Oral gavage needles (flexible, 20-22G)

  • Anticoagulant tubes (e.g., K2-EDTA coated)

  • Blood collection lancets or needles

  • Refrigerated centrifuge

  • Cryovials for plasma storage

Procedure:

  • Animal Preparation:

    • Acclimatize male or female mice (8-10 weeks old) for at least 7 days before the experiment.

    • Fast the mice overnight (approx. 12 hours) before dosing, but allow free access to water.[7] Fasting standardizes gut conditions, reducing variability in drug absorption.

    • On the day of the study, weigh each mouse for accurate dose calculation.

  • Drug Administration:

    • Intravenous (IV) Group:

      • Warm the mouse's tail under a heat lamp to dilate the lateral tail veins.

      • Place the mouse in a restrainer.

      • Administer the formulated drug as a bolus injection into a lateral tail vein. A typical injection volume is 5-10 mL/kg.

      • Record the exact time of administration.

    • Oral (PO) Group:

      • Gently restrain the mouse by scruffing the neck.

      • Measure a flexible gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth into the stomach.[10]

      • Carefully insert the gavage needle into the esophagus and deliver the drug formulation. The typical gavage volume should not exceed 10 mL/kg.[10]

      • Record the exact time of administration.

  • Blood Sample Collection:

    • Collect blood samples (approx. 50-100 µL) at predetermined time points from the saphenous or submandibular vein.[10]

    • Suggested Time Points (IV): Pre-dose (0), 0.08 (5 min), 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.[10] The early time points are crucial for defining the distribution phase after an IV bolus.[6]

    • Suggested Time Points (PO): Pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[10] The extended time points are necessary to capture the full absorption and elimination phases.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA) and place them immediately on ice to prevent drug degradation and coagulation.

  • Plasma Preparation:

    • Within 1 hour of collection, centrifuge the blood samples at 3,000-4,000 x g for 10-15 minutes at 4°C.[10]

    • Carefully aspirate the supernatant (plasma) without disturbing the cell pellet.

    • Transfer the plasma into labeled cryovials and store at -80°C until bioanalysis.

Protocol 2: LC-MS/MS Bioanalytical Method

Objective: To accurately quantify the concentration of the pyrimidine derivative in the collected plasma samples. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the industry-standard method due to its exceptional sensitivity and specificity.[11][12]

Materials:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18 reverse-phase column)[13]

  • Plasma samples, calibration standards, and quality control (QC) samples

  • Internal Standard (IS): A structurally similar but isotopically labeled version of the analyte is ideal.

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

Procedure:

  • Preparation of Standards:

    • Prepare a stock solution of the pyrimidine derivative and the internal standard in a suitable solvent (e.g., DMSO).

    • Create a series of calibration standards by spiking blank mouse plasma with known concentrations of the analyte.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples, standards, and QCs on ice.

    • To a small volume of plasma (e.g., 25 µL), add 3-4 volumes of ice-cold protein precipitation solvent containing the internal standard (e.g., 75 µL of acetonitrile with IS).[10] The IS is added early to account for any variability during sample processing.

    • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Develop a method to chromatographically separate the analyte from endogenous plasma components.

    • Optimize the mass spectrometer settings (e.g., ionization source, collision energy) to specifically detect and quantify the parent and a specific fragment ion of your pyrimidine derivative (Multiple Reaction Monitoring - MRM mode).

    • Inject the prepared samples and run the analysis.

  • Data Processing:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte/IS).

    • Generate a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards.

    • Use the regression equation from the calibration curve to determine the concentration of the pyrimidine derivative in the unknown study samples.

Data Analysis and Interpretation

Once the plasma concentrations are determined for each time point, the final phase involves pharmacokinetic analysis to calculate bioavailability.

Pharmacokinetic Analysis Workflow

Caption: Pharmacokinetic data analysis workflow.

  • Plot Data: For both the IV and PO groups, plot the mean plasma concentration at each time point against time.

  • Calculate AUC: Use the linear trapezoidal rule to calculate the AUC from time zero to the last measured time point (AUC0-t). To account for drug elimination after the last sample, extrapolate the area to infinity (AUC0-inf). Pharmacokinetic software (e.g., Phoenix WinNonlin) is typically used for this analysis.

  • Calculate Bioavailability: Apply the formula using the dose-normalized AUC values.

Data Presentation

Summarize the key pharmacokinetic parameters in a clear, concise table.

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 1250450
Tmax (h) 0.081.0
AUC0-inf (ng·h/mL) 21009450
t1/2 (h) 2.52.8
Oral Bioavailability (F%) N/A45%

Note: Data are hypothetical for illustrative purposes.

Interpretation of Results
  • High Bioavailability (e.g., >50%): Indicates efficient absorption and minimal first-pass metabolism. This is a highly desirable characteristic for an oral drug candidate.[1]

  • Moderate Bioavailability (e.g., 20-50%): Suggests that a significant portion of the drug is absorbed. Formulation strategies or chemical modifications might be employed to improve it further.[14]

  • Low Bioavailability (e.g., <10%): Represents a major hurdle. It may be caused by poor solubility, low permeability, extensive first-pass metabolism, or rapid efflux from intestinal cells. This result often prompts medicinal chemists to redesign the molecule or may lead to the termination of the compound's development for oral administration.

By following this comprehensive guide, researchers can generate high-quality, reliable bioavailability data for pyrimidine derivatives, enabling informed decision-making in the critical early stages of drug discovery.

References

  • Alqahtani, S., Mohamed, L. A., & Kaddoumi, A. (2013). Experimental models for predicting drug absorption and metabolism. Expert Opinion on Drug Metabolism & Toxicology, 9(10), 1241–1254. [Link]
  • Creative Biolabs. (n.d.). Animal Model for Research.
  • Tang, C., & Prueksaritanont, T. (2010). Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. Pharmaceutical Research, 27(8), 1582–1600*. [Link]
  • Aminabee, S., Maqbool, M., & Slathia, D. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. International Journal of Research in Pharmaceutical and Chemical Sciences, 13(2), 198-209. [Link]
  • Fathalla, M. A., Varma, M. V. S., & El-Kattan, A. F. (2017). Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems. Journal of Pharmaceutical Sciences, 106(9), 2346–2357. [Link]
  • Mohamady, S., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6686. [Link]
  • Derissen, E. J. B., et al. (2021). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 60(1), 15–32. [Link]
  • Derissen, E. J. B. (2021). Intracellular Quantification and Pharmacokinetics of Pyrimidine Analogues used in Oncology. DSpace@Utrecht University Repository. [Link]
  • Smeets, R., et al. (2020). Animal models for evaluation of oral delivery of biopharmaceuticals. Journal of Controlled Release, 327, 394-411. [Link]
  • Bhalani, D. V., et al. (2022). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. Pharmaceutics, 14(9), 1836. [Link]
  • Derissen, E. J. B., et al. (2021). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 60(1), 15–32. [Link]
  • Derissen, E. J. B., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action.
  • Wang, Y., et al. (2022). Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice. Journal of Pharmaceutical and Biomedical Analysis, 219, 114886. [Link]
  • Sheng, H., et al. (2014). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. Free Radical Biology and Medicine, 67, 363–372. [Link]
  • Zhang, Y., et al. (2024). Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy. Journal of Medicinal Chemistry, 67(15), 12658–12675. [Link]
  • Taberner-Cortés, A., et al. (2019). How to analyze the bioavailability of a drug in plasma in mice?
  • Sharma, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(4), 481. [Link]
  • van Kuilenburg, A. B. P., et al. (2020). Optimized MS/MS settings of pyrimidines and related metabolites.
  • Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor.
  • Cilibrizzi, A., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4056–4074. [Link]
  • Kumar, R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 23(1), 1085–1096. [Link]
  • Monostori, P., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinical Chemistry and Laboratory Medicine, 61(10), 1792–1801. [Link]

Sources

Application Notes and Protocols for Morpholine Derivatives in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Resurgence of the Morpholine Scaffold in an Era of Antimicrobial Resistance

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a well-established "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties—including high polarity, metabolic stability, and the ability to improve the pharmacokinetic profile of parent molecules—have made it a cornerstone in the design of a wide array of therapeutics.[1][2] In the urgent global search for novel antimicrobial agents to combat the escalating crisis of drug resistance, researchers are increasingly turning to the versatile morpholine moiety.

This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals engaged in the application of morpholine derivatives in antimicrobial research. We will delve into the established mechanisms of action, provide field-proven protocols for the synthesis and evaluation of these compounds, and offer insights into interpreting the resulting data to guide future drug discovery efforts.

Mechanisms of Antimicrobial Action: More Than Just a Solubilizing Group

The morpholine ring is not merely a passive component; it actively contributes to the antimicrobial efficacy of the molecule through various mechanisms. Understanding these mechanisms is crucial for the rational design of new derivatives.

Inhibition of Bacterial Protein Synthesis

The most prominent example of a morpholine-containing antibiotic is Linezolid , the first clinically approved oxazolidinone.[3] Linezolid's mechanism is distinct from many other protein synthesis inhibitors. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the functional 70S initiation complex, which is an essential early step in bacterial protein synthesis.[4][] The morpholine ring in Linezolid is critical for its activity, contributing to its binding affinity and overall pharmacokinetic properties.[3] Resistance to Linezolid typically arises from point mutations in the 23S rRNA gene.[6]

cluster_ribosome Bacterial Ribosome cluster_components Components 50S 50S 70S_Initiation_Complex 70S_Initiation_Complex 50S->70S_Initiation_Complex Binds to 30S 30S 30S->70S_Initiation_Complex Binds to Protein_Synthesis Protein Synthesis 70S_Initiation_Complex->Protein_Synthesis Leads to mRNA mRNA mRNA->70S_Initiation_Complex Binds to tRNA tRNA tRNA->70S_Initiation_Complex Binds to Linezolid Linezolid (Morpholine Derivative) Linezolid->50S Binds to 23S rRNA on 50S subunit Linezolid->70S_Initiation_Complex Inhibits Formation

Caption: Mechanism of Linezolid Action on the Bacterial Ribosome.

Disruption of Bacterial Membranes and Other Mechanisms

Recent research has shown that certain morpholine derivatives, particularly those with lipophilic side chains, can exert their antimicrobial effect by disrupting the integrity of the bacterial cell membrane. For instance, morpholine-modified ruthenium-based agents have been shown to destroy the bacterial membrane and induce the production of reactive oxygen species (ROS) in Staphylococcus aureus.[7] Other morpholine derivatives, especially when hybridized with scaffolds like quinolones, can inhibit essential bacterial enzymes such as DNA gyrase.[8]

Core Antimicrobial Susceptibility Testing: Protocols and Rationale

The foundation of antimicrobial research lies in accurately determining the potency of a novel compound. The following protocols for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are based on established methodologies and are designed for high-throughput screening in 96-well microtiter plates.

General Workflow for Antimicrobial Susceptibility Testing

start Start: Synthesized Morpholine Derivative prep_compound Prepare Stock Solution & Serial Dilutions start->prep_compound mic_assay Perform Broth Microdilution (MIC Assay) prep_compound->mic_assay prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->mic_assay read_mic Read MIC (Lowest concentration with no visible growth) mic_assay->read_mic mbc_assay Perform MBC Assay (Plate from clear wells) read_mic->mbc_assay Proceed if bactericidal activity is of interest end End: Potency Determined read_mic->end Endpoint for bacteriostatic activity read_mbc Read MBC (Lowest concentration with ≥99.9% killing) mbc_assay->read_mbc read_mbc->end

Caption: General Workflow for Antimicrobial Susceptibility Testing.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of a morpholine derivative that visibly inhibits the growth of a microorganism.

Materials:

  • Test morpholine derivative

  • Sterile 96-well round-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile multichannel pipette and tips

  • Incubator (35-37°C)

Rationale for Key Choices:

  • CAMHB: This is the standard medium for routine susceptibility testing of non-fastidious bacteria as recommended by the Clinical and Laboratory Standards Institute (CLSI). The presence of divalent cations (Ca²⁺ and Mg²⁺) is crucial as their concentration can affect the activity of some antimicrobial agents.

  • 0.5 McFarland Standard: This standardizes the inoculum density to approximately 1.5 x 10⁸ CFU/mL, ensuring reproducibility and comparability of results between experiments and labs.

Procedure:

  • Preparation of Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). d. Dilute this adjusted suspension 1:150 in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. In the first column of a 96-well plate, add 100 µL of CAMHB to wells B-H and 200 µL of the test compound at 2x the highest desired final concentration to well A. c. Perform 2-fold serial dilutions by transferring 100 µL from well A to well B, mixing thoroughly, and then transferring 100 µL from well B to well C, and so on, down to well H. Discard 100 µL from well H. This will create a gradient of compound concentrations.

  • Inoculation and Incubation: a. Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions. b. Include a positive control (inoculum in broth with no compound) and a negative control (broth only). c. Seal the plate and incubate at 35-37°C for 16-20 hours.

  • Determination of MIC: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC is determined and establishes the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Materials:

  • Results from the MIC assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipette and tips

  • Incubator (35-37°C)

Procedure:

  • From the MIC plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the positive growth control well.

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, plate 10-100 µL from each selected well onto a separate, clearly labeled TSA plate.

  • Incubate the TSA plates at 35-37°C for 18-24 hours.

  • After incubation, count the number of colonies on each plate.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in colony-forming units (CFU) compared to the initial inoculum count.[9]

Advanced Assays: Evaluating Anti-Biofilm Activity

Bacterial biofilms are a major challenge in clinical settings as they exhibit increased resistance to conventional antibiotics. Evaluating the ability of morpholine derivatives to inhibit biofilm formation or eradicate existing biofilms is a critical step in their development.

Protocol 3: Quantification of Biofilm Inhibition using Crystal Violet Assay

Rationale: The crystal violet (CV) stain binds to negatively charged components of the biofilm matrix, including polysaccharides and extracellular DNA. The amount of retained stain is proportional to the total biofilm biomass.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose (for staphylococci) or M63 minimal medium (for P. aeruginosa)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid in water

  • Plate reader (absorbance at 570-595 nm)

Procedure:

  • Biofilm Formation: a. Prepare a standardized bacterial inoculum as described in the MIC protocol. b. In a 96-well flat-bottom plate, add 100 µL of broth containing serial dilutions of the morpholine derivative. c. Add 100 µL of the standardized inoculum to each well. d. Include positive (inoculum, no compound) and negative (broth only) controls. e. Incubate the plate under static conditions at 37°C for 24-48 hours.

  • Staining and Quantification: a. Gently discard the planktonic (free-floating) cells by inverting the plate and shaking gently. b. Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining planktonic cells. c. Air-dry the plate for 15-20 minutes. d. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[10] e. Discard the CV solution and wash the plate three times with 200 µL of PBS. f. Air-dry the plate completely. g. Add 200 µL of 30% acetic acid to each well to solubilize the bound CV.[10] h. Incubate for 10-15 minutes at room temperature, with gentle shaking. i. Transfer 125 µL of the solubilized CV to a new flat-bottom plate and measure the absorbance at 570-595 nm.

  • Data Analysis:

    • The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [1 - (OD_test / OD_control)] * 100

    • The IC₅₀ (the concentration that inhibits 50% of biofilm formation) can be determined by plotting the percentage of inhibition against the compound concentration.[11]

start Start: Inoculum + Morpholine Derivative in 96-well plate incubate Incubate (24-48h, 37°C) to allow biofilm formation start->incubate wash1 Discard Planktonic Cells & Wash with PBS incubate->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash Excess Stain with PBS stain->wash2 dry Air Dry Plate wash2->dry solubilize Solubilize Bound Stain with 30% Acetic Acid dry->solubilize read Read Absorbance (570-595 nm) solubilize->read end End: Quantify Biofilm Inhibition read->end

Caption: Workflow for the Crystal Violet Anti-Biofilm Assay.

Data Presentation: Summarizing Antimicrobial Efficacy

Clear and concise presentation of data is paramount. The following tables provide templates for summarizing the antimicrobial and anti-biofilm activities of novel morpholine derivatives.

Table 1: In Vitro Antimicrobial Activity (MIC/MBC) of Morpholine Derivatives

Compound IDGram-Positive BacteriaGram-Negative BacteriaFungi
S. aureus (MIC/MBC, µg/mL)E. coli (MIC/MBC, µg/mL)C. albicans (MIC, µg/mL)
Derivative 1 4 / 816 / >328
Derivative 2 2 / 48 / 164
Linezolid 2 / 16N/AN/A
Ciprofloxacin 0.5 / 10.015 / 0.03N/A

Note: Data presented are hypothetical and for illustrative purposes. N/A: Not Applicable.

Table 2: Anti-Biofilm Activity of Morpholine Derivatives against P. aeruginosa

Compound IDBiofilm Inhibition (IC₅₀, µM)Biofilm Eradication (MBEC, µg/mL)
Derivative A 25128
Derivative B 8[11]64
Tobramycin >100>512

Note: Data presented are a mix of hypothetical and cited[11] values for illustrative purposes. MBEC: Minimum Biofilm Eradication Concentration.

Example Synthetic Protocol: Synthesis of a Pyrimidine-Morpholine Derivative

This protocol describes a general procedure for the synthesis of 4-(6-chloropyrimidin-4-yl)morpholine, a common intermediate in the development of more complex antimicrobial agents.[2]

reactants 2,4,6-Trichloropyrimidine + Morpholine product 4-(6-Chloropyrimidin-4-yl)morpholine reactants->product SₙAr Reaction conditions Solvent: DMF Base: K₂CO₃ Temp: Room Temp Time: 4h conditions->product

Caption: Synthesis of a Pyrimidine-Morpholine Intermediate.

Materials:

  • 2,4,6-Trichloropyrimidine

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

Procedure:

  • To a solution of 2,4,6-trichloropyrimidine (1 equivalent) in DMF, add K₂CO₃ (2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add morpholine (1.1 equivalents) dropwise to the stirring solution.

  • Continue stirring the reaction mixture at room temperature for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the desired product, 4-(6-chloropyrimidin-4-yl)morpholine.[2]

  • The crude product can be further purified by recrystallization or column chromatography.

Structure-Activity Relationship (SAR) Insights

The systematic modification of a lead morpholine-containing scaffold can provide valuable insights into the structural requirements for potent antimicrobial activity. For example, in quinolone-morpholine hybrids, modifications at the 7-position of the quinolone core with different morpholine derivatives can significantly impact both Gram-positive and Gram-negative activity.[12][13]

Key SAR observations often include:

  • Lipophilicity: Increasing the length of alkyl chains on the morpholine nitrogen can enhance activity against Gram-positive bacteria, likely by improving membrane permeability, up to a certain point before cytotoxicity becomes an issue.[8]

  • Stereochemistry: The stereochemistry of substituents on the morpholine ring can be crucial for target binding and activity.

  • Hybridization: Combining the morpholine ring with other known antimicrobial pharmacophores (e.g., quinolones, triazoles, pyrimidines) can lead to synergistic effects and novel mechanisms of action.[12][14]

References

  • Araki, K., et al. (1993). Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships. Journal of Medicinal Chemistry, 36(10), 1356-63. [Link]
  • Wikipedia contributors. (2024). Linezolid. Wikipedia. [Link]
  • ResearchGate. (2016). morpholine antimicrobial activity.
  • Patsnap. (2024). What is the mechanism of Linezolid?.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • National Center for Biotechnology Information. (n.d.). Linezolid. PubChem. [Link]
  • ResearchGate. (2025). Antibacterial Effect, ADMET Properties, and Molecular Docking of Morpholine Derivatives with Varying Alkyl Chain Length Against Methicillin Resistant Staphylococcus aureus (MRSA) Isolates.
  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]
  • Yu, G., et al. (2024). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. PMC. [Link]
  • ResearchGate. (n.d.). Antibiofilm formation (IC50, μg/mL) of the most active selected compounds against Staphylococcus aureus (blue), and Escherichia coli (orange).
  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
  • Singh, V., et al. (2023).
  • ResearchGate. (n.d.). Antimicrobial activity of morpholine derivatives 3-6.
  • Martin, C., et al. (2024). Anti-Biofilm Agents to Overcome Pseudomonas aeruginosa Antibiotic Resistance. MDPI. [Link]
  • Van Bambeke, F., et al. (1993). Quinolone antimicrobial agents: structure-activity relationships. Drugs, 45 Suppl 3, 1-21. [Link]
  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. [Link]
  • Singh, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(12), 5285-5321. [Link]
  • iGEM. (n.d.). General Biofilm Assay Protocol. iGEM. [Link]
  • Bobbala, S., et al. (2020). Antimicrobial and Antibiofilm Activity of Synergistic Combinations of a Commercially Available Small Compound Library With Colistin Against Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology. [Link]
  • ResearchGate. (n.d.). A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids.
  • Anggraini, T. N., et al. (2022).
  • Grøstad, M., et al. (2019). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 4(26), 21995-22003. [Link]
  • Aziz-ur-Rehman, et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 18-27. [Link]
  • ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene.

Sources

Application Notes & Protocols for Assessing the Cytotoxicity of Pyrimidine-Morpholine Hybrids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery

The journey of a novel chemical entity from the laboratory bench to a clinical candidate is a rigorous process, with safety and efficacy being the paramount considerations. For promising therapeutic agents like pyrimidine-morpholine hybrids, which have garnered significant interest for their potential anticancer activities, a thorough evaluation of their cytotoxic profile is a critical initial step.[1][2] Cytotoxicity assays are indispensable tools in early-stage drug discovery, providing crucial data on how a compound affects cellular health.[3][4] These in vitro tests measure the degree to which a substance can damage or kill cells, helping to identify compounds with potent anti-proliferative effects against cancer cells while minimizing harm to healthy tissues.[5][6]

This guide provides a comprehensive overview of established protocols for assessing the cytotoxicity of pyrimidine-morpholine hybrids. As a senior application scientist, this document is structured to not only provide step-by-step instructions but also to elucidate the underlying principles of each assay, ensuring a deep understanding of the experimental choices. We will explore a multi-faceted approach, beginning with general cell viability assays and progressing to more nuanced mechanistic studies to differentiate between modes of cell death, such as apoptosis and necrosis.

Part 1: Foundational Cytotoxicity Assessment: Measuring Cell Viability

The initial screening of pyrimidine-morpholine hybrids typically involves determining their impact on cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound that reduces cell viability by 50%.[7]

Metabolic Activity as an Indicator of Cell Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[10][11] The intensity of the purple color is directly proportional to the number of metabolically active cells.[12]

Protocol: MTT Cytotoxicity Assay [12][13][14]

  • Cell Seeding:

    • Culture the selected cancer cell lines (e.g., MCF-7 for breast cancer, SW480 for colorectal carcinoma) and a non-cancerous cell line (e.g., MCF-10A) in appropriate media until they reach the exponential growth phase.[1][2]

    • Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[13]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare a stock solution of the pyrimidine-morpholine hybrid in a suitable solvent like DMSO. Create a series of dilutions in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5% to avoid solvent-induced toxicity.[7]

    • Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include vehicle controls (medium with DMSO) and a positive control (e.g., Doxorubicin or Cisplatin).[1][7]

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[7]

  • MTT Incubation and Formazan Solubilization:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[7]

    • Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[12][13]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Membrane Integrity as a Marker of Cytotoxicity: The LDH Release Assay

The Lactate Dehydrogenase (LDH) release assay is another common method for assessing cytotoxicity. LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of late-stage apoptosis or necrosis.[15][16] The amount of LDH in the supernatant is proportional to the number of dead cells.[17][18]

Protocol: LDH Cytotoxicity Assay [17][18][19]

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

    • Include control wells for: no cells (background), untreated cells (spontaneous LDH release), and cells treated with a lysis buffer like Triton X-100 (maximum LDH release).[16]

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 400 x g for 5 minutes) to pellet the cells.[18]

    • Carefully transfer a portion of the supernatant (e.g., 50-100 µL) to a new 96-well plate.[19]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt to a colored formazan product.[18]

    • Add the reaction mixture to each well containing the supernatant and incubate at room temperature for 30 minutes, protected from light.[17][18]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 490 nm using a microplate reader.[18]

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Table 1: Comparison of Foundational Cytotoxicity Assays

FeatureMTT AssayLDH Release Assay
Principle Measures metabolic activity via mitochondrial dehydrogenase function.[10]Measures membrane integrity by quantifying released LDH.[15]
Indication Cell viability and proliferation.[9]Cell death (necrosis or late apoptosis).[5]
Advantages High throughput, cost-effective, and well-established.[8]Simple, sensitive, and does not require cell lysis.[15]
Limitations Can be affected by compounds that alter mitochondrial respiration.[9]May underestimate cytotoxicity if compounds inhibit LDH activity.[19]

Part 2: Delving Deeper: Mechanistic Insights into Cell Death

Understanding the mechanism by which a pyrimidine-morpholine hybrid induces cell death is crucial for its development as a therapeutic agent. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[20]

Distinguishing Apoptosis from Necrosis: Annexin V and Propidium Iodide Staining

This flow cytometry-based assay is a gold standard for differentiating between apoptotic and necrotic cells.[21] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a protein with a high affinity for PS, can be labeled with a fluorescent dye (e.g., FITC) to detect early apoptotic cells.[20] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter and stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[21]

Protocol: Annexin V/PI Staining [7][21]

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with the pyrimidine-morpholine hybrid at its IC50 concentration for the desired time.

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the medium) by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[7]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • The cell populations can be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive (less common).

Measuring Apoptotic Pathway Activation: Caspase Activity Assays

Caspases are a family of proteases that are central to the execution of apoptosis.[22] Caspase-3 and caspase-7 are key effector caspases that cleave a wide range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[23][24] Measuring the activity of these caspases provides direct evidence of apoptosis induction.

Protocol: Caspase-3/7 Glo Assay [23][25]

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with the test compound as previously described.

  • Assay Reagent Addition:

    • After the incubation period, add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) and luciferase.[23]

    • Mix gently and incubate at room temperature for 1-2 hours.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of active caspase-3/7.

    • The data is typically presented as the fold change in caspase activity compared to the untreated control.

Table 2: Comparison of Mechanistic Cytotoxicity Assays

FeatureAnnexin V/PI StainingCaspase Activity Assay
Principle Detects phosphatidylserine externalization and membrane permeability.[20]Measures the activity of key executioner caspases in apoptosis.[22]
Indication Differentiates between viable, apoptotic, and necrotic cells.[21]Quantifies the activation of the apoptotic pathway.[23]
Methodology Flow Cytometry.[21]Luminescence or fluorescence plate reader.[23]
Advantages Provides a detailed snapshot of different cell death stages.[26]Highly sensitive and specific for apoptosis.[23]
Limitations Requires specialized equipment (flow cytometer).Does not distinguish between different apoptotic pathways (intrinsic vs. extrinsic).

Visualization of Experimental Workflows and Pathways

To further clarify the experimental processes and the biological pathways being investigated, the following diagrams are provided.

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal Lines) mtt_assay MTT Assay (Metabolic Activity) cell_culture->mtt_assay ldh_assay LDH Assay (Membrane Integrity) cell_culture->ldh_assay compound_prep Compound Preparation (Pyrimidine-Morpholine Hybrids) compound_prep->mtt_assay compound_prep->ldh_assay ic50 IC50 Determination mtt_assay->ic50 ldh_assay->ic50 annexin_pi Annexin V / PI Staining (Apoptosis vs. Necrosis) cell_death_quant Quantification of Cell Death Mode annexin_pi->cell_death_quant caspase_assay Caspase-3/7 Assay (Apoptosis Confirmation) caspase_assay->cell_death_quant ic50->annexin_pi Treat at IC50 ic50->caspase_assay Treat at IC50

Caption: General workflow for assessing the cytotoxicity of novel compounds.

Apoptosis vs. Necrosis Signaling Pathways

G cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necrosis (Uncontrolled Cell Death) A_stimulus Apoptotic Stimulus (e.g., Pyrimidine-Morpholine Hybrid) A_caspases Caspase Activation (Caspase-3/7) A_stimulus->A_caspases A_features Hallmarks: - Membrane Blebbing - Chromatin Condensation - Apoptotic Bodies A_caspases->A_features N_stimulus Severe Cellular Insult (e.g., High Compound Concentration) N_membrane Loss of Membrane Integrity N_stimulus->N_membrane N_features Hallmarks: - Cell Swelling - Release of Cellular Contents - Inflammation N_membrane->N_features

Caption: Key differences between apoptosis and necrosis pathways.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial cytotoxic evaluation of pyrimidine-morpholine hybrids. By employing a combination of assays that measure different cellular parameters, researchers can gain a comprehensive understanding of a compound's potency and mechanism of action. It is imperative to adhere to good cell culture practices and include appropriate controls to ensure the validity and reproducibility of the results.[27][28] The findings from these in vitro studies are fundamental for guiding further preclinical development, including in vivo efficacy and toxicology studies, ultimately contributing to the discovery of safer and more effective therapeutic agents.

References

  • Cyprotex - Evotec. Apoptosis and Necrosis Assay (Flow Cytometry). [Link]
  • National Center for Biotechnology Information.
  • protocols.io. LDH cytotoxicity assay. [Link]
  • Google Books. ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
  • XCellR8. ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity. [Link]
  • Medical Device and Diagnostic industry. A Practical Guide to ISO 10993-5: Cytotoxicity. [Link]
  • International Organization for Standardiz
  • Bio-protocol. One-Step Cellular Caspase-3/7 Assay. [Link]
  • CleanControlling. In vitro cytotoxicity test of medical devices. [Link]
  • International Organization for Standardiz
  • PubMed.
  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
  • On Science.
  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
  • Scilight Press. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]
  • Opentrons. Cytotoxicity Assays. [Link]
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
  • Kosheeka.
  • PubMed Central. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. [Link]
  • Scilight Press. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]
  • PubMed Central. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. [Link]
  • PubMed. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. [Link]
  • MDPI.
  • PubMed. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. [Link]

Sources

Application Notes and Protocols for the Study of the PI3K/Akt/mTOR Pathway Using 2-Morpholin-4-YL-pyrimidin-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs fundamental cellular processes, including growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in various human cancers has made it a prime target for therapeutic intervention and a subject of intense research.[1][4][5] Small molecule inhibitors are indispensable tools for dissecting this complex network. This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of 2-Morpholin-4-YL-pyrimidin-4-ylamine, a representative morpholino-pyrimidine compound, to investigate the PI3K/Akt/mTOR pathway. The morpholino-pyrimidine scaffold is a well-established pharmacophore for potent PI3K and/or mTOR inhibitors.[6][7] These application notes offer a framework of core experimental protocols, from initial cell-based viability assays to specific molecular analyses of pathway modulation, grounded in established scientific principles to ensure data integrity and reproducibility.

Scientific Foundation: The PI3K/Akt/mTOR Signaling Axis

The PI3K/Akt/mTOR pathway is a master regulator of cellular function, integrating signals from growth factors, nutrients, and the cellular environment.[3] Activation typically begins at the cell surface when ligands bind to receptor tyrosine kinases (RTKs), recruiting and activating Class I PI3K.[1][8] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the crucial second messenger, phosphatidylinositol-3,4,5-trisphosphate (PIP3).[8][9]

This accumulation of PIP3 at the plasma membrane serves as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[2] This recruitment facilitates the phosphorylation and subsequent activation of Akt by other kinases. Activated Akt proceeds to phosphorylate a multitude of downstream substrates, orchestrating a pro-survival and pro-growth cellular program.[2] A key downstream effector of Akt is mTOR, which exists in two distinct complexes, mTORC1 and mTORC2.[10] Akt-mediated activation of mTORC1 leads to the phosphorylation of substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis and cell growth.

Dysregulation of this pathway, often through mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN (a phosphatase that dephosphorylates PIP3), leads to constitutive signaling, a hallmark of many cancers.[1][4]

Mechanism of Inhibition

This compound, as a member of the morpholino-pyrimidine class of kinase inhibitors, is designed to competitively bind to the ATP-binding pocket of PI3K.[6][7] This occupation of the active site prevents the phosphorylation of PIP2 to PIP3, effectively blocking the entire downstream signaling cascade. By inhibiting the initial enzymatic step, this compound allows for a precise investigation of the cellular consequences of PI3K pathway shutdown.

Diagram: PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Protein Synthesis S6K->Proliferation _4EBP1->Proliferation Inhibitor 2-Morpholin-4-YL- pyrimidin-4-ylamine Inhibitor->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt/mTOR pathway is initiated by RTK activation. This compound inhibits PI3K, blocking PIP3 production and subsequent downstream signaling.

Reagent Handling and Preparation

Scientific integrity begins with the proper handling of reagents. The stability and solubility of the inhibitor are paramount for obtaining reliable and reproducible results.

  • Compound Identification:

    • Name: this compound

    • Synonyms: 4-morpholin-4-ylpyrimidin-2-amine, 2-Amino-4-morpholin-4-yl-pyrimidine[11]

    • CAS Number: 861031-56-3[11]

    • Molecular Formula: C₈H₁₂N₄O[11]

    • Molecular Weight: 180.21 g/mol [11]

  • Solubility and Stock Solution Preparation:

    • Solvent Selection: This compound is predicted to be soluble in Dimethyl Sulfoxide (DMSO). Always use anhydrous, molecular biology-grade DMSO.

    • Stock Concentration: Prepare a high-concentration stock solution, typically 10 mM, to minimize the final concentration of DMSO in the cell culture medium.

    • Procedure: To prepare a 10 mM stock, dissolve 1.802 mg of this compound in 1 mL of DMSO. Vortex thoroughly until the compound is completely dissolved.

    • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. When properly stored, the stock solution should be stable for several months.

  • Working Dilutions:

    • Always prepare fresh working dilutions from the frozen stock for each experiment.

    • Dilute the stock solution in complete cell culture medium to the desired final concentrations.

    • Crucial Control: Prepare a vehicle control using the same concentration of DMSO as is present in the highest concentration of the inhibitor treatment. This is essential to distinguish the effects of the compound from any potential effects of the solvent.[8] Typically, the final DMSO concentration should not exceed 0.1% to avoid cellular toxicity.[8]

Core Experimental Protocols

The following protocols provide a validated workflow to characterize the effects of this compound on cancer cells.

Protocol 1: Determining Cellular Potency (IC₅₀) via Cell Viability Assay

This protocol establishes the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of the compound's potency in reducing cell viability or proliferation in a chosen cell line.[12] A common method is the MTT assay.

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (24h, attachment) A->B C 3. Treat Cells (Serial dilutions of inhibitor + Vehicle Control) B->C D 4. Incubate (e.g., 72h) C->D E 5. Add MTT Reagent D->E F 6. Solubilize Formazan E->F G 7. Read Absorbance (Plate Reader) F->G H 8. Data Analysis (Calculate IC₅₀) G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Formulation Strategies for 2-Morpholin-4-YL-pyrimidin-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Improving Solubility for In Vivo Studies

Welcome to the technical support resource for scientists and drug development professionals. This guide provides in-depth answers and troubleshooting strategies for a common and critical challenge in preclinical research: enhancing the aqueous solubility of investigational compounds like 2-Morpholin-4-YL-pyrimidin-4-ylamine to ensure successful in vivo evaluation. Poor solubility is a primary factor contributing to low or variable bioavailability, which can compromise the integrity of pharmacokinetic and pharmacodynamic studies.[1][2]

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It is designed to walk you through the logical progression of formulation development, from initial characterization to advanced solubilization techniques, explaining the scientific rationale behind each step.

Section 1: Foundational Knowledge & Initial Assessment

Q1: I'm starting work with this compound. What are the absolute first steps I should take to assess its solubility for an in vivo study?

A1: Before attempting any complex formulation, a thorough physicochemical characterization is essential. This foundational data will guide your entire formulation strategy.[3]

Step 1: Determine Basic Physicochemical Properties. Your initial focus should be on aqueous solubility, pH-solubility profile, and lipophilicity.

  • Aqueous Solubility: Determine the equilibrium solubility in water and relevant buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) to mimic the gastrointestinal (GI) tract and physiological conditions.[3][4] A drug is generally considered poorly soluble if its highest dose strength is not soluble in 250 mL of aqueous media across this pH range.[4]

  • pKa Determination: The structure of this compound contains several basic nitrogen atoms (on the pyrimidine ring and the exocyclic amine), making it a weak base. Knowing the pKa is critical, as it will predict how its solubility changes with pH.

  • Lipophilicity (LogP/LogD): Assess the octanol-water partition coefficient (LogP) or the distribution coefficient at a specific pH (LogD). A high LogP (e.g., >3) often correlates with poor aqueous solubility.[3] For an analogue, 4-morpholin-4-ylpyrimidin-2-amine, the computed XLogP3 is -0.1, suggesting it is not excessively lipophilic, which may simplify formulation.[5]

Step 2: Solid-State Characterization. The physical form of the drug substance profoundly impacts its dissolution rate.

  • X-ray Powder Diffraction (XRPD): This technique determines if your compound is crystalline or amorphous. Amorphous forms are higher-energy states and are typically more soluble but can be less stable.[3]

  • Differential Scanning Calorimetry (DSC): DSC helps identify the melting point and crystallinity of your compound.

This initial data set will allow you to classify your compound, for instance, using the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability and provides a framework for selecting appropriate enhancement strategies.[4]

Q2: My initial results confirm that this compound is a weakly basic compound with poor solubility at neutral pH. What does this mean for my formulation strategy?

A2: This is a very common and manageable scenario. The pH-dependent solubility of your weakly basic compound is the most important clue. It means that the compound is likely more soluble at an acidic pH where its nitrogen atoms become protonated (ionized). This opens up several straightforward formulation avenues.

The general strategy will be to create a formulation that either pre-dissolves the compound in an acidic vehicle or promotes its dissolution in the acidic environment of the stomach. The decision-making process for selecting the right approach is visualized below.

G cluster_0 Simple Approaches cluster_1 Advanced Approaches start Assess Compound Properties (pKa, LogP, Dose) ph_adjust pH Adjustment (Salt Formation) start->ph_adjust Ionizable? (Yes) cosolvent Co-solvent Vehicle start->cosolvent Ionizable? (Yes/No) lipid Lipid-Based System (SEDDS) start->lipid High LogP? (>3-5) asd Amorphous Solid Dispersion (ASD) start->asd High Dose? Crystalline? (Yes) ph_adjust->cosolvent If pH alone is insufficient end Proceed to In Vivo Study ph_adjust->end Sufficient solubility achieved at tolerable pH cyclodextrin Cyclodextrin Complex cosolvent->cyclodextrin If co-solvents cause toxicity/precipitation cosolvent->end Soluble & stable in vehicle cyclodextrin->asd If complexation is inefficient or unstable cyclodextrin->end Complex improves solubility & is stable lipid->end asd->end

Caption: Decision tree for selecting a solubility enhancement strategy.

Section 2: Troubleshooting pH-Dependent Solubility

Q3: Can I simply dissolve my compound in an acidic solution for oral or IV dosing? What are the risks?

A3: Yes, using pH adjustment is often the simplest and most effective method for weakly basic compounds.[][7] By preparing a solution at a pH at least 1-2 units below the compound's pKa, you can achieve significant solubility enhancement.

However, there are critical risks to consider:

  • Precipitation upon Dosing: This is the most significant risk. If you administer an acidic solution orally, it will be neutralized by the higher pH of the small intestine, potentially causing the compound to rapidly precipitate (crash out). This can lead to very low and erratic absorption. For intravenous (IV) administration, the acidic formulation will be rapidly buffered by the blood (pH ~7.4), which can cause precipitation at the injection site, leading to embolism or tissue damage.

  • Tolerability and Stability: Highly acidic formulations can cause irritation at the site of administration (e.g., gastric irritation for oral, phlebitis for IV). Furthermore, the compound itself may be unstable at a low pH.

Troubleshooting Steps:

  • Determine the "pH of Precipitation": Titrate your acidic drug solution with a neutral buffer and observe at what pH precipitation begins. This helps you understand the risk of in vivo precipitation.

  • Use a "pH Shift" Suspension: If a simple solution is not feasible, consider creating a suspension of the compound in a vehicle containing a pH-modifying agent (an acidifier). This creates an acidic microenvironment around the drug particles to promote dissolution in the GI tract.[8]

  • Combine with Other Methods: If pH adjustment alone is insufficient or risky, it can be combined with other techniques like co-solvents or cyclodextrins to maintain solubility after pH neutralization.[]

Protocol: Generating a pH-Solubility Profile
  • Materials: this compound, a series of buffers (e.g., pH 1.2, 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 7.4), shaker/incubator, filtration system (e.g., 0.22 µm syringe filters), analytical method for quantification (e.g., HPLC-UV).

  • Procedure:

    • Add an excess amount of the compound to vials containing each buffer.

    • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, allow the suspensions to settle.

    • Carefully withdraw a sample from the supernatant and immediately filter it to remove undissolved solids.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

    • Measure the final pH of each slurry to ensure the buffer capacity was not exceeded.[9]

    • Plot solubility (e.g., in mg/mL) versus the final pH.

Section 3: Common Formulation Strategies

Q4: What are co-solvents, and how do I choose the right one for my in vivo study?

A4: Co-solvents are water-miscible organic solvents that are added to an aqueous vehicle to increase the solubility of poorly soluble compounds.[10] They work primarily by reducing the polarity of the solvent system.[]

Choosing a Co-solvent: The choice depends on the required solubility enhancement, the route of administration, and the potential for toxicity.

Co-solventCommon Use & RouteKey Considerations
Propylene Glycol (PG) Oral, IV, IMGenerally safe, but can cause hemolysis or irritation at high concentrations.
Polyethylene Glycol 400 (PEG 400) Oral, IV, IMLow toxicity; a good choice for many compounds. Can be viscous.[11]
Ethanol Oral, IVExcellent solubilizer, but can have pharmacological effects and cause precipitation on dilution.[12]
Glycerol Oral, IVSafe, but often less effective at solubilizing than PG or PEG 400.[12]
N-Methyl-2-pyrrolidone (NMP) SC, IM (Use with caution)Very strong solubilizer, but has known reproductive toxicity concerns.
Dimethyl Sulfoxide (DMSO) Topical, IP (Use with caution)Excellent solvent, but can have its own biological effects and enhance the penetration of other substances.[12]

Troubleshooting Co-solvent Formulations:

  • Issue: The compound precipitates when the formulation is diluted with water or buffer.

    • Solution: The co-solvent concentration may be too high, leading to a supersaturated state that is not stable upon dilution. Try reducing the co-solvent percentage and combining it with a surfactant or cyclodextrin to help maintain solubility.

  • Issue: The final formulation is too viscous for easy administration.

    • Solution: Switch to a less viscous co-solvent or reduce the concentration. For example, a mix of PEG 400 and ethanol might be less viscous than PEG 400 alone.

Q5: I've heard about cyclodextrins. How do they work, and are they suitable for my compound?

A5: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[13][14] They can encapsulate a poorly soluble "guest" molecule (your compound) within this cavity, forming an "inclusion complex."[15] This complex effectively shields the hydrophobic part of your drug from water, leading to a significant increase in its apparent aqueous solubility.[14][16]

Suitability:

  • Ideal for: Compounds with a LogP between 1 and 4 that can physically fit inside the CD cavity.

  • Common Types: Beta-cyclodextrin (β-CD) is common, but its derivatives, like (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) , are much more widely used in parenteral formulations due to their higher water solubility and improved safety profile.[14][15][16]

G cluster_0 Mechanism of Cyclodextrin Solubilization cluster_1 drug Poorly Soluble Drug (Hydrophobic) complex Soluble Inclusion Complex drug->complex + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex water Aqueous Environment drug_in_complex Drug

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin molecule.

A phase-solubility study is the standard method to determine if a cyclodextrin can effectively solubilize your compound and to calculate the stability constant of the complex.[17]

Q6: My compound is highly lipophilic and intended for oral dosing. Are there other options besides simple solutions?

A6: Absolutely. For highly lipophilic compounds intended for oral administration, Lipid-Based Drug Delivery Systems (LBDDS) are an excellent strategy.[18][19][20] These formulations use lipids, surfactants, and co-solvents to dissolve the drug in an oily matrix.

How they work: LBDDS can enhance oral bioavailability by:

  • Maintaining the drug in a solubilized state throughout the GI tract.

  • Interacting with bile salts and phospholipids to form mixed micelles, which aids absorption.

  • Potentially bypassing first-pass metabolism by promoting lymphatic absorption.[20]

A common and effective type of LBDDS is the Self-Emulsifying Drug Delivery System (SEDDS) . These are isotropic mixtures of oil, surfactant, co-surfactant, and drug that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like GI fluids.[19][21]

The formulation process involves screening various oils, surfactants, and co-solvents to find a combination that can dissolve the required dose and disperse effectively.[22][23]

Q7: What is an amorphous solid dispersion (ASD), and when should I consider this advanced technique?

A7: An amorphous solid dispersion (ASD) is a formulation where the drug is dispersed at a molecular level within a hydrophilic polymer matrix.[24][25][26] This process converts the crystalline drug into its higher-energy, more soluble amorphous form and stabilizes it to prevent recrystallization.[27]

When to consider ASDs:

  • When simpler methods like pH adjustment or co-solvents fail to provide sufficient solubility.

  • For compounds with a high melting point and strong crystal lattice energy that are difficult to dissolve.

  • When a solid dosage form (e.g., for toxicology studies requiring capsule or tablet administration) is needed.

Manufacturing Methods:

  • Spray Drying: The drug and polymer are dissolved in a common solvent, which is then rapidly evaporated by spraying into a hot gas stream.[24][28]

  • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded. This is a solvent-free method suitable for thermally stable compounds.[24]

The choice of polymer is critical for the stability and performance of the ASD.[3][27][29] Common polymers include PVP, HPMC, and HPMCAS.

Section 4: Troubleshooting In Vivo Outcomes

Q8: My formulation looks great in vitro (clear solution, good solubility), but the in vivo exposure (AUC) is still very low. What could be wrong?

A8: This is a common and frustrating problem that highlights the gap between in vitro and in vivo performance.[1][30]

Possible Causes & Troubleshooting Steps:

  • In Vivo Precipitation: As discussed in Q3, your formulation may not be robust enough to handle the physiological environment.

    • Troubleshoot: Re-evaluate your formulation in biorelevant media (e.g., FaSSIF for fasted state, FeSSIF for fed state) which better mimic the composition of intestinal fluid.[30] Consider adding a precipitation inhibitor (a polymer like HPMC) to your formulation.

  • Poor Permeability: The compound may be dissolving, but it cannot effectively cross the intestinal wall to enter circulation (a BCS Class III or IV issue).

    • Troubleshoot: This is an intrinsic property of the molecule. While some formulation excipients can act as permeation enhancers, this is a more complex issue. You may need to consult in vitro permeability data (e.g., from Caco-2 assays) to confirm this.[30]

  • High First-Pass Metabolism: The drug is absorbed from the gut but is extensively metabolized by enzymes in the intestinal wall or the liver before it can reach systemic circulation.

    • Troubleshoot: Investigate the metabolic stability of your compound using in vitro systems like liver microsomes or S9 fractions. If metabolism is high, a different route of administration (e.g., IV) may be needed to assess systemic effects, or chemical modification of the molecule may be required for oral delivery.[30]

  • Instability in GI Fluids: The compound may be degrading chemically in the acidic environment of the stomach or due to digestive enzymes.

    • Troubleshoot: Assess the chemical stability of your compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

References

  • Oral Lipid-Based Formulations: Enhancing the Bioavailability of Poorly Water-Soluble Drugs. (n.d.). John Wiley & Sons. [Link]
  • Larsen, A. (n.d.). Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs. European Journal of Pharmaceutical Sciences. [Link]
  • Shaikh, J., et al. (2022). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. AAPS PharmSciTech, 23(1), 35. [Link]
  • Gattefossé. (2021). Lipid-based formulations: winning strategy for oral bioavailability enhancement. [Link]
  • Gattefossé. (n.d.).
  • Singh, B., & Singh, R. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Research, 10(4), 215-225. [Link]
  • Jain, S., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Drug Research, 4(2), 81-93. [Link]
  • Mishra, S. M., et al. (2017). Manufacturing strategies to develop amorphous solid dispersions: An overview. Journal of Drug Delivery Science and Technology, 42, 147-159. [Link]
  • Various Authors. (n.d.).
  • Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4536-4545. [Link]
  • Almoshari, Y., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals, 15(7), 858. [Link]
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 15(3), 893. [Link]
  • Various Authors. (n.d.). Methods for the preparation of amorphous solid dispersions – A comparative study.
  • Uricchio, V., et al. (2022). In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use. Pharmaceutics, 14(4), 793. [Link]
  • Bhujbal, S. V., et al. (2021). Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. Acta Pharmaceutica Sinica B, 11(8), 2505-2536. [Link]
  • de Miranda, J. C., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. International Journal of Molecular Sciences, 20(3), 642. [Link]
  • Patel, R. P., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Sciences, 74(1), 29-36. [Link]
  • Al-Obaidi, H., & Buckton, G. (2022). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology, 70, 103218. [Link]
  • Patel, J. N., et al. (2014). Techniques to improve the solubility of poorly soluble drugs.
  • Asim, M., et al. (2017). Development of β-cyclodextrin-based hydrogel microparticles for solubility enhancement of rosuvastatin: an in vitro and in vivo evaluation. Drug Development and Industrial Pharmacy, 44(4), 616-626. [Link]
  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(1), 1. [Link]
  • Heshmati, N., et al. (2013). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics, 10(10), 3537-3546. [Link]
  • Shah, S., & Maddineni, S. (2023). Downstream processing of amorphous solid dispersions into tablets. GSC Online Press. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4988991, 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine. [Link]
  • Tran, T. H., et al. (2019). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceutics, 11(10), 505. [Link]
  • Various Authors. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Pharmaceutical Research, 13(15), 1-15. [Link]
  • CompoundingToday.com. (n.d.).
  • Wang, Y., et al. (2011). The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. Drug Development and Industrial Pharmacy, 37(8), 983-990. [Link]
  • VerGo Pharma Research. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 459824, 2-Amino-4-morpholin-4-yl-pyrimidine. [Link]
  • Various Authors. (n.d.). pH Shift of solubility suspensions upon preparation.
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1868950, (6-Methyl-2-morpholin-4-yl-pyrimidin-4-yl)-p-tolyl-amine. [Link]
  • Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1484288, 4-Chloro-6-(morpholin-4-yl)pyrimidin-2-amine. [Link]
  • SciTechnol. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78908040, N-pyrimidin-2-ylmorpholin-4-amine. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57991377, (2r)-N-[4-[2-[(4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl]phenyl]pyrrolidine-2-Carboxamide. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Morpholin-4-YL-pyrimidin-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 2-Morpholin-4-YL-pyrimidin-4-ylamine. This resource is designed for researchers, chemists, and drug development professionals who are working with this important chemical scaffold. Our goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot common issues and maximize your synthesis yield and purity.

Section 1: Understanding the Core Synthesis Pathway

The most reliable and common route to synthesizing this compound is via a sequential nucleophilic aromatic substitution (SNAr) starting from 2,4-dichloropyrimidine. The key to a successful synthesis lies in understanding and controlling the regioselectivity of this two-step process.

The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic attack. However, the C4 position is significantly more electrophilic (and thus more reactive) than the C2 position. This inherent reactivity difference is the foundation of a selective synthesis. The first step involves the selective substitution of the C4 chlorine with morpholine at controlled temperatures. The second step involves the substitution of the remaining, less reactive C2 chlorine with an amino group, which typically requires more forcing conditions (e.g., higher temperature and pressure).

G Start 2,4-Dichloropyrimidine Inter 2-Chloro-4-morpholinopyrimidine (Intermediate) Start->Inter Step 1: Morpholine, Base Solvent, 0°C to RT Side 4-Chloro-2-morpholinopyrimidine (Isomeric Impurity) Start->Side Side Reaction: (Higher Temp, Poor Control) Final This compound (Final Product) Inter->Final Step 2: Ammonia Source (aq. NH3) Solvent, Heat (Sealed Vessel)

Technical Support Center: Troubleshooting Off-Target Effects of Pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine-based kinase inhibitors. This guide is designed to provide in-depth, field-proven insights into identifying, validating, and troubleshooting the off-target effects that are often encountered with this important class of molecules. As your dedicated application scientist, my goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to design self-validating experiments and interpret your results with confidence.

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[1] Its ability to form key hydrogen bonds with the kinase hinge region makes it a highly effective starting point for inhibitor design. However, this same feature contributes to the primary challenge in its development: the ATP-binding pocket is highly conserved across the human kinome, creating a significant potential for off-target binding and subsequent undesired biological consequences.[2][3] Understanding and mitigating these off-target effects is critical for developing selective and safe therapeutics.

This guide is structured to address your challenges in a logical, question-and-answer format, from initial observations of unexpected activity to the definitive validation of an off-target interaction.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the common initial questions that arise when unexpected results appear, providing a foundational understanding for deeper troubleshooting.

Q1: I'm observing an unexpected phenotype in my cell-based assays. How do I begin to determine if it's an off-target effect?

A1: This is a critical first step in deconvoluting your results. An unexpected phenotype could stem from on-target effects that were not anticipated, off-target effects, or general compound toxicity. A systematic approach is essential.[4]

  • Confirm On-Target Engagement: First, ensure your inhibitor is engaging the intended target in your cellular model. The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming target engagement in intact cells.[5][6][7] A positive thermal shift provides strong evidence that your compound is binding its intended target under physiological conditions.

  • Use Orthogonal Tools: Compare the phenotype induced by your inhibitor with that of a structurally unrelated inhibitor known to be potent and selective for the same target.[4] If different chemical scaffolds produce the same phenotype, it strengthens the case for an on-target effect.

  • Dose-Response Analysis: Perform a careful dose-response curve. While both on- and off-target effects can be dose-dependent, a significant divergence between the IC50 for target inhibition (biochemical) and the EC50 for the cellular phenotype can suggest that a different, potentially more potent, off-target is driving the phenotype.

  • Rescue Experiments: The most definitive, though resource-intensive, method is a rescue experiment. This involves re-introducing a version of the target kinase that has been mutated to be resistant to your inhibitor. If the phenotype is reversed or prevented in the presence of the inhibitor, it is unequivocally an on-target effect.[4]

Q2: What are the primary strategies for identifying potential off-target kinases?

A2: Broadly, there are two complementary approaches: computational prediction and experimental screening.

  • Computational (In Silico) Prediction: Before committing to expensive wet-lab experiments, computational methods can predict potential off-targets based on structural or ligand-based similarity. These methods use the 3D structure of your inhibitor to dock it against a library of kinase crystal structures or compare its chemical features to known ligands for other kinases.[8][9][10][11] This approach is cost-effective and can help prioritize kinases for experimental validation.

  • Experimental (In Vitro) Screening: This is the most direct method. It involves screening your inhibitor against a large panel of purified kinases to empirically determine its binding or inhibitory activity. These services are offered by specialized companies and provide a comprehensive view of your compound's selectivity profile across the kinome.[12][13]

Q3: What is the difference between biochemical and cell-based selectivity assays, and when should I use each?

A3: Both assay types are crucial, but they answer different questions.

  • Biochemical Assays (e.g., in vitro kinase panels) measure the direct interaction between your inhibitor and a purified kinase enzyme.[14] They are "clean" systems that determine intrinsic potency (IC50) or binding affinity (Kd) without the complexities of a cellular environment. Use these first to understand the fundamental selectivity profile of your compound and identify all potential off-targets.[12][13]

  • Cell-Based Assays (e.g., CETSA, phospho-flow cytometry) measure the effect of your inhibitor in a living cell. These assays account for crucial factors like cell permeability, efflux pumps, and intracellular ATP concentrations, which can dramatically affect a compound's functional potency.[12] Use these second to validate that a biochemically-identified off-target is actually engaged in a relevant cellular context.

A compound may be potent against a kinase in a biochemical assay but show no activity in cells due to poor permeability, or vice-versa if it is a pro-drug that requires metabolic activation. Both data sets are required for a complete picture.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed workflows and protocols to address specific, complex experimental challenges.

Guide 1: My kinome scan is back and shows multiple potential off-targets. How do I prioritize and validate these hits?

Receiving a kinome scan report with multiple hits can be daunting. The key is a systematic process of triage and validation to focus on the most biologically relevant off-targets.

Step 1: Interpret the Primary Screening Data

Kinome profiling data is typically presented as "% Inhibition" at a single high concentration (e.g., 1 or 10 µM) or as binding affinities (Kd).[15][16]

  • Prioritize by Potency: Rank the hits by the strength of the interaction. A kinase inhibited by >90% is a higher priority than one inhibited by 50%. For Kd values, a lower number indicates tighter binding and higher priority.

  • Consider Biological Context: Cross-reference the hit list with the biology of your system. Is a particular off-target kinase known to be highly expressed in your cell model? Is it part of a pathway known to produce the phenotype you're observing? This biological filter is crucial for focusing your efforts.

  • Assess Structural Similarity: Group the off-target hits by kinase family. If your inhibitor hits multiple members of the same family, it suggests a specific binding mode that may be exploited or engineered out through medicinal chemistry.

Step 2: The Hit Validation Workflow

The goal is to move from a broad list of potential off-targets to a shortlist of confirmed interactions in a relevant biological system.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Phenotypic Linkage KinomeScan Primary Kinome Scan (e.g., >400 kinases, 1µM) IC50 IC50 Determination (10-point dose response) KinomeScan->IC50 Prioritize hits (e.g., >80% inhibition) CETSA Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) IC50->CETSA Confirm cellular binding of potent hits Downstream Downstream Pathway Analysis (e.g., Western Blot for p-Substrate) CETSA->Downstream Validate functional consequence Genetic Genetic Validation (siRNA/CRISPR of off-target) Downstream->Genetic Attribute phenotype to specific off-target Orthogonal Orthogonal Inhibitor (Structurally distinct)

Caption: Workflow for validating off-target kinase inhibitor hits.

Experimental Protocol: IC50 Determination for Off-Target Kinases

This biochemical assay is the first validation step to confirm the potency of your inhibitor against the hits from your primary screen.[14]

Objective: To measure the half-maximal inhibitory concentration (IC50) of your compound against a purified off-target kinase.

Materials:

  • Purified, active recombinant kinase for the off-target of interest.

  • Specific peptide or protein substrate for the kinase.

  • [γ-³²P]ATP or [γ-³³P]ATP (for radiometric assays) or commercial assay kit (e.g., ADP-Glo™, Z'-LYTE™).

  • Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES).

  • Your pyrimidine kinase inhibitor, serially diluted in DMSO.

  • Microtiter plates (384-well recommended for efficiency).

  • Plate reader or scintillation counter appropriate for your detection method.

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of your inhibitor in DMSO. A typical starting concentration might be 100 µM.

  • Reaction Setup: In each well of the microtiter plate, combine the kinase reaction buffer, the purified kinase enzyme, and the specific substrate.

  • Inhibitor Addition: Add a small, equal volume of your diluted inhibitor to each well. Include DMSO-only wells as a "no inhibition" (100% activity) control and wells with no enzyme as a "background" control.

  • Initiate Reaction: Start the kinase reaction by adding ATP. For competitive inhibitors, the concentration of ATP is critical. Assays are often run at the Km value for ATP for that specific kinase to allow for standardized comparison.[13]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction remains in the linear range.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using your chosen method (e.g., capture on a filter and scintillation counting for radiometric assays, or adding detection reagents and measuring luminescence/fluorescence for kit-based assays).

  • Data Analysis: Subtract the background reading, normalize the data to your "no inhibition" control, and plot the % inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method to verify that your inhibitor binds to a suspected off-target protein within the complex environment of an intact cell or tissue lysate.[6][17][18] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.

Objective: To detect a thermal shift in the melting curve of a suspected off-target kinase upon inhibitor treatment in cells.

Materials:

  • Cell line expressing the off-target kinase.

  • Your pyrimidine kinase inhibitor and DMSO (vehicle control).

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles).

  • PCR machine or heat blocks for temperature gradient.

  • Centrifuge capable of high speeds.

  • SDS-PAGE and Western blotting reagents.

  • A specific antibody that recognizes the off-target kinase.

Procedure:

  • Cell Treatment: Treat cultured cells with your inhibitor at a saturating concentration (e.g., 10-20x cellular EC50) and a parallel culture with DMSO (vehicle) for 1-2 hours.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Lyse the cells using a gentle method like three freeze-thaw cycles to release soluble proteins.

  • Clarify Lysate: Centrifuge the lysate at high speed (e.g., 20,000 x g) to pellet cell debris. Collect the supernatant containing the soluble proteome.

  • Thermal Challenge: Aliquot the lysate from both treated and vehicle samples into separate PCR tubes. Use a PCR machine to heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute hold at room temperature.

  • Separate Aggregates: After heating, denatured and aggregated proteins are insoluble. Centrifuge all tubes at high speed again to pellet these aggregates.

  • Analyze Soluble Fraction: Carefully collect the supernatant from each tube. This fraction contains the proteins that remained soluble at each temperature.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blot, using an antibody specific for the off-target kinase.

  • Data Analysis: Quantify the band intensity for the off-target protein at each temperature for both the treated and vehicle samples. Plot the % of soluble protein remaining versus temperature. A shift of the melting curve to a higher temperature in the inhibitor-treated sample confirms target engagement.[7]

Guide 2: How do I definitively link a specific off-target kinase to an observed cellular phenotype?

Even after confirming cellular target engagement with CETSA, you need to prove that the interaction with that specific off-target is responsible for the phenotype. This requires disentangling its effects from those of the primary target and any other off-targets.

The Logic of Phenotypic Deconvolution

The core principle is to modulate the expression or activity of the suspected off-target kinase and observe if it alters the cellular response to your inhibitor.

G cluster_0 Initial Observation cluster_1 Validation Strategy Inhibitor Your Inhibitor OnTarget Primary Target Inhibitor->OnTarget OffTarget Suspected Off-Target Inhibitor->OffTarget Phenotype_KD Phenotype is RESCUED (Inhibitor no longer causes effect) Inhibitor->Phenotype_KD Add Your Inhibitor Phenotype Observed Phenotype (e.g., Apoptosis) OnTarget->Phenotype Which one causes it? OffTarget->Phenotype Which one causes it? siRNA siRNA / CRISPR Knockdown of Off-Target OffTarget->siRNA siRNA->Phenotype_KD If off-target is responsible

Caption: Logic for linking an off-target to a cellular phenotype.

Experimental Protocol: siRNA Knockdown for Off-Target Validation

Objective: To determine if reducing the expression of a suspected off-target kinase rescues or diminishes the cellular phenotype caused by your inhibitor.

Materials:

  • Cell line of interest.

  • Validated siRNA oligonucleotides targeting the off-target kinase (at least two different ones are recommended) and a non-targeting (scramble) control siRNA.

  • Lipid-based transfection reagent (e.g., Lipofectamine).

  • Opti-MEM or other serum-free medium.

  • Your pyrimidine kinase inhibitor.

  • Reagents for your specific phenotype assay (e.g., Caspase-Glo for apoptosis, MTT or CellTiter-Glo for viability).

  • Reagents for Western blotting to confirm protein knockdown.

Procedure:

  • Transfection: Plate cells so they are 30-50% confluent at the time of transfection. Prepare siRNA-lipid complexes in serum-free medium according to the transfection reagent manufacturer's protocol. Add the complexes to the cells and incubate for 4-6 hours before replacing with normal growth medium.

  • Incubation for Knockdown: Allow cells to grow for 48-72 hours. This period is required for the siRNA to take effect and for the existing protein to be degraded. The optimal time should be determined empirically.

  • Confirm Knockdown: At the end of the incubation period, harvest a parallel set of plates (one for each siRNA and control) and perform a Western blot to confirm that the protein level of the off-target kinase is significantly reduced in the siRNA-treated cells compared to the scramble control. This step is absolutely critical for data interpretation.

  • Inhibitor Treatment: Re-plate the transfected cells for your phenotype assay. Allow them to adhere, then treat with your pyrimidine inhibitor (and vehicle control) at a concentration known to cause the phenotype.

  • Assess Phenotype: After the appropriate treatment duration, perform your cellular assay (e.g., measure apoptosis or viability).

  • Data Analysis: Compare the magnitude of the phenotype in the scramble control-treated cells versus the siRNA-knockdown cells. If the phenotype is significantly reduced or absent in the cells where the off-target has been knocked down, it provides strong evidence that your inhibitor causes the effect by acting on this specific off-target.[4]

Part 3: Key Methodologies & Data Interpretation

Choosing the right platform for selectivity profiling is a critical decision. The table below summarizes the key features of common approaches.

Table 1: Comparison of Major Kinome Profiling Platforms
FeatureKINOMEscan® (Binding Assay)In Vitro Enzymatic AssaysKinobeads / MIBs (Chemical Proteomics)
Principle Active site-directed competition binding assay. Measures displacement of a reference ligand.[19]Measures the inhibition of substrate phosphorylation by the kinase.[13][14]Affinity capture of kinases from a cell lysate onto beads coated with broad-spectrum inhibitors, followed by MS.[20][21][22]
Readout Dissociation constant (Kd) or % Inhibition.Half-maximal inhibitory concentration (IC50).Relative protein abundance (identifies binders).
Throughput High (panels of >450 kinases available).High (panels of >300 kinases available).Lower; more complex workflow.
ATP Dependence ATP-independent. Measures true thermodynamic binding.[19]ATP-dependent. IC50 values can vary with ATP concentration.[23]ATP-dependent (binding is often in an ATP-competitive manner).
Pros Highly quantitative and reproducible. Can detect non-enzymatic binders. Broad coverage.Direct measure of functional inhibition. Well-established methodology.Performed in a more physiological context (cell lysate). Can identify novel or unexpected binders.[21]
Cons Does not directly measure functional inhibition. Requires recombinant enzymes.May not detect allosteric inhibitors or those that bind to inactive states. Requires active enzymes and known substrates.[23][24]Less quantitative for affinity. Can be biased by the inhibitors on the beads. Complex data analysis.
Best For Initial, broad selectivity profiling and SAR studies.Confirming functional inhibition of primary hits.Target deconvolution in phenotypic screens; identifying targets in a complex biological sample.
Visualizing On-Target vs. Off-Target Effects

Understanding how inhibitors interact with signaling networks is key. Off-target inhibition can lead to unexpected pathway activation or inhibition, complicating data interpretation.[25]

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway S1 Signal A K1 Target Kinase S1->K1 P1 Desired Phenotype K1->P1 S2 Signal B K2 Off-Target Kinase S2->K2 P2 Undesired Phenotype K2->P2 Inhibitor Pyrimidine Inhibitor Inhibitor->K1 On-Target Inhibition Inhibitor->K2 Off-Target Inhibition

Caption: On-target vs. off-target inhibition of signaling pathways.

References

  • Xie, L., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Robles, A. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
  • Wikipedia. (n.d.). Cellular thermal shift assay. Wikipedia. [Link]
  • Subramanian, V., et al. (2012). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. [Link]
  • Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. [Link]
  • Subramanian, V., et al. (2012). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. [Link]
  • Bih-Hwa, S., et al. (2017). High-Throughput Phenotypic Screening of Kinase Inhibitors to Identify Drug Targets for Polycystic Kidney Disease. SLAS Discovery. [Link]
  • Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
  • IntelliCyt. (2019).
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
  • ResearchGate. (2014). Computational off-target profiling of known kinase inhibitors.
  • Johnson, J. L., et al. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research. [Link]
  • Ciatto, C., et al. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics. [Link]
  • Fox Chase Cancer Center. (n.d.). Multi-Analyte Columns – Generating a Kinome Profile for Cancer Therapy. Fox Chase Cancer Center. [Link]
  • Gautam, P., et al. (2019). Phenotypic screening combined with machine learning for efficient identification of breast cancer-selective therapeutic targets. Cell Chemical Biology. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
  • Asquith, C. R. M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
  • Diks, S. H., & Peppelenbosch, M. P. (2004). Kinome Profiling. Journal of Cellular Signaling. [Link]
  • Patricelli, M. P. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology. [Link]
  • van der Kaaden, M., et al. (2009). Phenotypic kinase inhibitor screening: A systems biology approach to drug discovery. Cancer Research. [Link]
  • Jacoby, E. (2017). The Interplay of Kinase Broad Profiling and Phenotypic Screening. YouTube. [Link]
  • White, F. M., & Yu, J. (2011). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Discovery Medicine. [Link]
  • Diks, S. H., et al. (2010). Kinome Profiling of Clinical Cancer Specimens. Cancer Research. [Link]
  • van der Worp, H. B., et al. (2010). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Chemistry & Biology. [Link]
  • Fedorov, O., et al. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology. [Link]
  • Ti, C., et al. (2018).
  • ResearchGate. (2014). Off-target identification of kinase drug candidates.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]
  • Fallah, F., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
  • Berginski, M. E., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors.
  • Chodera Lab. (2016). Kinase inhibitor selectivity and design. Chodera Lab // MSKCC. [Link]
  • van Vlijmen, H., et al. (2016).
  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
  • Vera, J., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Physical Biology. [Link]
  • Tanimura, S., & Takeda, K. (2017). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry. [Link]
  • DiscoveRx. (n.d.).
  • ResearchGate. (2009). Biochemical target selectivity of pyrazolopyrimidine inhibitors.
  • Bamborough, P., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Expert Opinion on Drug Discovery. [Link]
  • Scott, J. S., et al. (2017). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • Johnson, C. N. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules. [Link]

Sources

Technical Support Center: Enhancing the Solution Stability of 2-Morpholin-4-yl-pyrimidin-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your research. The stability of your compounds in solution is paramount for generating reproducible and reliable data. This guide is dedicated to understanding and improving the stability of 2-Morpholin-4-yl-pyrimidin-4-ylamine, a molecule featuring a heterocyclic aminopyrimidine core and a morpholine substituent—both of which present unique stability challenges.

Part 1: Foundational Knowledge & FAQs

This section addresses the fundamental chemical characteristics of this compound and the common stability issues encountered in the lab.

Q1: What are the key structural features of this compound that influence its stability?

A1: The stability of this molecule is dictated by three primary structural components:

  • The Pyrimidine Ring: This nitrogen-containing aromatic ring is electron-deficient, which makes it susceptible to nucleophilic attack, particularly hydrolysis.[1] The positions of the nitrogen atoms create electron-deficient carbons that can be targets for degradation.[1]

  • The Exocyclic Amino Group (-NH₂): The amino group at the 4-position is a key site for hydrolysis, especially under acidic or strongly basic conditions. This reaction can replace the amino group with a hydroxyl group, converting the compound into its corresponding pyrimidinone analog.[2][3]

  • The Morpholine Moiety: While generally stable, the morpholine ring contains tertiary amine functionality and C-H bonds adjacent to both an oxygen and a nitrogen atom. This structure makes it susceptible to oxidative degradation, which can lead to N-oxidation or even oxidative ring-opening under harsh conditions.[4][5][6]

Q2: What are the most common degradation pathways for this molecule in solution?

A2: Based on its structure, this compound is primarily susceptible to three main degradation pathways:

  • Hydrolysis: The cleavage of the C-N bond connecting the amino group to the pyrimidine ring, typically catalyzed by acidic or basic conditions.[2][7]

  • Oxidation: Attack by reactive oxygen species (ROS) or atmospheric oxygen, often catalyzed by trace metal ions or light. The morpholine ring is a likely target for such reactions.[4][5]

  • Photodegradation: Pyrimidine-based structures, as components of nucleic acids, are inherently sensitive to ultraviolet (UV) light, which can induce decomposition or unwanted reactions.[8][9]

Below is a diagram illustrating the primary potential degradation pathways.

G cluster_main This compound cluster_degradation Degradation Pathways Parent Parent Compound (C₈H₁₂N₄O) Hydrolysis Hydrolytic Degradation Product (2-Morpholin-4-yl-pyrimidin-4-one) Parent->Hydrolysis  H₂O / H⁺ or OH⁻ Oxidation Oxidative Degradation Product (e.g., N-Oxide or Ring-Opened) Parent->Oxidation  [O] / Light / Metal Ions Photodegradation Photodegradation Products (Various) Parent->Photodegradation  hν (UV Light)

Caption: Potential degradation pathways for this compound.

Part 2: Troubleshooting Guide - Diagnosing Instability

This section provides actionable advice for identifying the root cause of instability during your experiments.

Q3: I'm observing a color change, precipitation, or the appearance of new peaks in my HPLC analysis. How do I identify the cause?

A3: These are classic signs of chemical degradation. A systematic approach, known as a forced degradation study , is the most effective way to diagnose the problem.[10] This involves subjecting your compound to a series of controlled stress conditions to determine which factor (pH, oxygen, light, heat) is causing the instability. By comparing the degradation profile under each condition, you can pinpoint the root cause and implement a targeted stabilization strategy.

The following workflow provides a logical approach to troubleshooting.

G Start Instability Observed (e.g., new HPLC peak, color change) Hypothesize Formulate Hypothesis Based on Conditions Start->Hypothesize Test Run Controlled Experiment Hypothesize->Test e.g., Is it light? Test amber vs. clear vial Analyze Analyze Results (e.g., HPLC, LC-MS) Test->Analyze Analyze->Hypothesize No, try next hypothesis (e.g., oxidation) Implement Implement Targeted Stabilization Strategy Analyze->Implement Degradation prevented? Yes End Stable Solution Achieved Implement->End

Caption: A decision-making workflow for troubleshooting compound stability.

Part 3: In-Depth Stabilization Strategies & Protocols

Here we provide detailed, scientifically grounded strategies to enhance the stability of your compound in solution.

Q4: How can I control pH to prevent hydrolytic degradation?

A4: Controlling pH is the most critical first step for stabilizing aminopyrimidines.[11][12] Hydrolysis rates are highly pH-dependent.[13] The goal is to identify a pH range where the molecule is most stable and use a buffer system to maintain it.

Causality: The amino group can be protonated at low pH, which may alter its susceptibility to hydrolysis. At high pH, hydroxide ions can directly attack the electron-deficient pyrimidine ring.[2] There is typically a "sweet spot" of maximum stability.

Protocol 1: Determining the Optimal pH for Stability

  • Prepare Buffers: Prepare a series of buffers across a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 12). Use non-reactive buffer systems (see table below).

  • Prepare Samples: Prepare solutions of your compound at a known concentration (e.g., 10 µM) in each buffer.

  • Incubate: Store the solutions at a controlled, elevated temperature (e.g., 40-50°C) to accelerate degradation. Include a control sample stored at -20°C.

  • Analyze: At set time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample and analyze it by a stability-indicating method (e.g., reverse-phase HPLC).

  • Evaluate: Quantify the percentage of the parent compound remaining. Plot this value against pH to identify the range with the least degradation.

Data Presentation: Common Laboratory Buffer Systems

Buffer SystemUseful pH RangeNotes
Citrate3.0 - 6.2Can chelate metal ions.
Phosphate (PBS)6.0 - 8.0Biologically relevant; can precipitate with some ions.
MES5.5 - 6.7Good's buffer; low metal binding.
HEPES7.0 - 8.0Good's buffer; common for cell culture.
Tris7.5 - 9.0pH is temperature-dependent.
Bicarbonate9.2 - 10.8Use in a controlled CO₂ environment.
Q5: My compound appears to be degrading even at optimal pH. How can I prevent oxidation?

A5: If pH optimization is insufficient, oxidative degradation is the next likely culprit, especially given the morpholine moiety.[4][5] This is often accelerated by dissolved oxygen, trace metal contaminants, and light.

Causality: Oxygen in the solution can form reactive oxygen species (ROS) that attack electron-rich centers or abstract hydrogen atoms. The tertiary amine in the morpholine ring is a potential site for N-oxidation, and the adjacent C-H bonds can be susceptible to radical-mediated oxidation.[6]

Protocol 2: Mitigating Oxidative Degradation

  • Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas (high-purity nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Use an Inert Atmosphere: Prepare your solutions and perform experiments in a glove box or by using Schlenk line techniques to maintain an inert atmosphere in the headspace of your container.

  • Add Antioxidants: If an inert atmosphere is not feasible, consider adding a chemical antioxidant to the solution. These agents act as radical scavengers or reducing agents to protect your compound.

  • Incorporate Chelating Agents: Add a chelating agent like EDTA (ethylenediaminetetraacetic acid) at a low concentration (e.g., 10-100 µM) to sequester trace metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidative reactions.[14]

Data Presentation: Common Antioxidants for Solution Stability

AntioxidantMechanismTypical ConcentrationSolvent Compatibility
Ascorbic Acid (Vitamin C)Reducing Agent, Radical Scavenger0.01% - 0.1%Aqueous
Butylated Hydroxytoluene (BHT)Radical Scavenger0.01% - 0.05%Organic
Dithiothreitol (DTT)Reducing Agent1 - 10 mMAqueous
L-MethionineRadical Scavenger10 - 20 mMAqueous
Q6: How do I protect my compound from photodegradation?

A6: The pyrimidine ring system is a known chromophore that absorbs UV light, making it susceptible to photodegradation.[1][9]

Causality: Absorption of UV photons can excite the molecule to a higher energy state, where it can undergo reactions not possible in the ground state, such as dimerization, rearrangement, or decomposition.[8]

Best Practices for Preventing Photodegradation:

  • Use Amber Glassware: Always store and handle solutions of the compound in amber vials or flasks, which are designed to block UV and short-wavelength visible light.

  • Wrap in Foil: For clear containers or reaction setups that must be protected, wrap them securely in aluminum foil.

  • Minimize Light Exposure: Work in a dimly lit area or under yellow/red safety lights when handling the compound, especially for extended periods.

  • Conduct Photostability Studies: If the compound is intended for formulation, a formal photostability study according to ICH Q1B guidelines is necessary. This involves exposing the solution to controlled light sources and quantifying degradation.

Part 4: Summary and Final Recommendations

To maximize the stability of this compound in solution, a multi-faceted approach is required.

Protocol 3: Preparing a Stabilized Stock Solution

  • Solvent Selection: Choose a high-purity, deoxygenated aprotic solvent like DMSO or DMF for the initial high-concentration stock. For aqueous buffers, select a pH determined from your stability study (Protocol 1).

  • Atmosphere Control: Prepare the solution under an inert atmosphere of argon or nitrogen.

  • Light Protection: Use amber glass vials with PTFE-lined screw caps.

  • Additives (Optional): Based on forced degradation results, consider adding a chelating agent like EDTA (to ~50 µM) and/or an appropriate antioxidant.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store frozen at -20°C or -80°C.

  • Working Solutions: When preparing diluted working solutions for experiments, use deoxygenated buffers/media and maintain light protection throughout the experiment.

By systematically addressing the key instability factors—pH, oxidation, and light—you can significantly enhance the shelf-life and reliability of your solutions, leading to more accurate and reproducible experimental outcomes.

References

  • Gratifyingly, our new heptazine photocatalyst also proved effective for promoting the C–C bond oxidation of morpholines in complex, biologically relevant substrates (Figure 5E).
  • The method for oxidative ring-opening of morpholine derivatives involved in the present invention uses visible light as an energy source and O 2 as a final oxidant.
  • The five canonical nucleobases (adenine, guanine, cytosine, thymine, and uracil), which constitute our genetic alphabet, are the building blocks of DNA and RNA, being distinguished by their high photostability due to efficient decay mechanisms. MDPI.
  • Hydrolysis of the amino groups in condensed 2,4-diaminopyrimidine systems (1) has been used as a common method for the synthesis of oxo-substituted pyrimidines. PubMed.
  • pH Sensitivity: The pyrimidine ring can be susceptible to hydrolysis under both acidic and basic conditions. Benchchem.
  • Pyrimidine is also found in meteorites, but scientists still do not know its origin. Pyrimidine also photolytically decomposes into uracil under ultraviolet light. Wikipedia.
  • An electrochemical reaction between quinoline N-oxides and morpholine was developed by using Cu(OAc)
  • Substance that forms stable water-soluble complexes (chelates)
  • Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. RSC Publishing.
  • The direct absorption of UV by DNA leads mainly to the formation of pyrimidine dimers between adjacent pyrimidines in a DNA strand. PMC - NIH.
  • Forced degradation studies are used to facilitate the development of analytical methodology, to gain a better understanding of active ingredient (API) and drug product (DP) stability, and to provide information about degradation pathways and degradation products. Biomedical Journal of Scientific & Technical Research.
  • Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydr
  • A solution's pH dramatically alters reaction r
  • The study showed that the ionization state of a drug molecule can change with pH, leading to different degradation pathways.

Sources

Technical Support Center: Optimizing Pharmacokinetic Properties of Pyrimidone Anilides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the optimization of pharmacokinetic (PK) properties of pyrimidone anilides. As a class of compounds with significant therapeutic potential, understanding and refining their absorption, distribution, metabolism, and excretion (ADME) profile is critical for clinical success.

Frequently Asked Questions (FAQs)

Q1: My pyrimidone anilide series consistently shows poor aqueous solubility. What are the initial steps I should take to address this?

A1: Poor aqueous solubility is a frequent challenge with heterocyclic compounds like pyrimidone anilides.[1] A multi-pronged approach is often most effective. Start by evaluating both physical and chemical modification strategies.

  • Physical Modifications: Techniques like micronization or nanonization increase the surface area of the compound, which can enhance the dissolution rate.[2][3] Creating amorphous solid dispersions, where the compound is dispersed within a polymer matrix, is another powerful method to improve solubility.[1]

  • Chemical Modifications: For ionizable pyrimidone anilides, salt formation can significantly boost solubility. Careful selection of the counterion is crucial to avoid issues like hygroscopicity.[1] Another strategy is co-crystallization, which involves combining your compound with a benign co-former to alter its crystal lattice and improve solubility.[1]

  • Formulation-Based Approaches: Utilizing excipients can also be highly effective. This includes using co-solvents, surfactants to form micelles that encapsulate the drug, or developing lipid-based formulations for highly lipophilic analogues.[1][4]

Q2: I'm observing rapid metabolism of my lead compound in vitro. What are the likely metabolic pathways for pyrimidone anilides and how can I improve stability?

A2: Pyrimidone anilides, like many nitrogen-containing heterocycles, are susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[5][6]

  • Identifying Metabolic Hotspots: The first step is to identify the specific site(s) of metabolism on your molecule. This is typically done using in vitro systems like human liver microsomes (HLM) or hepatocytes, followed by metabolite identification using mass spectrometry.[7][8]

  • Structure-Activity Relationship (SAR) for Stability: Once metabolic hotspots are known, you can employ medicinal chemistry strategies to block or reduce metabolism. This can involve:

    • Introducing Electron-Withdrawing Groups: Placing electron-withdrawing groups near the site of metabolism can decrease its susceptibility to oxidation.

    • Steric Hindrance: Introducing bulky groups near the metabolic hotspot can sterically hinder the enzyme from accessing the site.

    • Bioisosteric Replacement: Replacing a metabolically liable group with a bioisostere that is more resistant to metabolism is a common and effective strategy. For instance, replacing a susceptible phenyl ring with a pyridyl group has been shown to increase metabolic stability.[6]

Q3: What is the key difference between a microsomal stability assay and a hepatocyte stability assay, and when should I use each?

A3: Both are crucial in vitro assays for assessing metabolic stability, but they provide different levels of information.[6]

  • Microsomal Stability Assay: This assay uses subcellular fractions of the liver (microsomes) that are enriched in Phase I metabolic enzymes, particularly CYPs.[5][8] It's a cost-effective, high-throughput screen primarily for evaluating susceptibility to oxidative metabolism. It requires the addition of cofactors like NADPH.[8]

  • Hepatocyte Stability Assay: This assay utilizes intact liver cells (hepatocytes), which contain the full complement of both Phase I and Phase II metabolic enzymes and their endogenous cofactors.[6][7] This provides a more physiologically relevant and comprehensive picture of a compound's metabolic fate, including the influence of cellular uptake and transporter proteins.[6]

You should use microsomal stability assays for initial screening and rank-ordering of compounds, and then progress promising candidates to hepatocyte stability assays for a more complete metabolic profile.

Q4: How do I interpret the data from in vitro metabolic stability assays?

A4: The primary outputs from these assays are the in vitro half-life (t½) and intrinsic clearance (CLint).[6]

  • Half-life (t½): This is the time required for 50% of the parent compound to be metabolized. A longer half-life indicates greater metabolic stability.[6][9]

  • Intrinsic Clearance (CLint): This parameter reflects the inherent capacity of the liver enzymes to metabolize a drug, independent of other physiological factors. It's expressed as the volume of biological matrix cleared of the drug per unit time (e.g., µL/min/mg microsomal protein).[6] A lower CLint value signifies better metabolic stability. This in vitro value can be used to predict in vivo hepatic clearance.[6]

Troubleshooting Guides

Guide 1: Addressing Poor Oral Bioavailability

Low oral bioavailability is a multifaceted problem that can stem from poor solubility, extensive first-pass metabolism, or poor permeability.

Symptom: Low exposure after oral dosing in animal models, despite acceptable in vitro potency.

Possible Causes & Troubleshooting Steps:

  • Poor Aqueous Solubility:

    • Diagnosis: Perform kinetic and thermodynamic solubility assays.[10]

    • Solution:

      • Implement the strategies outlined in FAQ 1 .

      • Consider formulation approaches such as creating a nanosuspension to increase surface area and dissolution rate.[2]

  • High First-Pass Metabolism:

    • Diagnosis: Compare the outcomes of microsomal and hepatocyte stability assays.[5][7] A very short half-life in these assays suggests rapid metabolism.[9]

    • Solution:

      • Identify metabolic hotspots and apply medicinal chemistry strategies as described in FAQ 2 .

      • Investigate if the compound is a substrate for high-activity Phase II enzymes using S9 fractions or hepatocytes.[5]

  • Poor Membrane Permeability:

    • Diagnosis: Utilize in vitro permeability assays such as the Caco-2 or MDCK cell-based assays.[11] These models can also help determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[11]

    • Solution:

      • Modify the physicochemical properties of the compound to improve its lipophilicity (LogD).[12]

      • Structural modifications can be made to reduce recognition by efflux transporters.

Experimental Workflows & Protocols

Workflow for Optimizing Oral Bioavailability

The following diagram illustrates a typical workflow for addressing poor oral bioavailability of a pyrimidone anilide series.

bioavailability_workflow cluster_problem Problem Identification cluster_investigation Investigation Problem Low Oral Bioavailability in vivo Solubility Assess Solubility (Kinetic & Thermodynamic) Problem->Solubility Metabolism Assess Metabolic Stability (Microsomes, Hepatocytes) Problem->Metabolism Permeability Assess Permeability (Caco-2, MDCK) Problem->Permeability Sol_Physical Physical Modification (Micronization, ASD) Solubility->Sol_Physical Sol_Chemical Chemical Modification (Salt, Co-crystal) Solubility->Sol_Chemical Met_SAR Metabolic SAR (Block Metabolism) Metabolism->Met_SAR Perm_SAR Permeability SAR (Optimize LogD) Permeability->Perm_SAR

Caption: Decision workflow for troubleshooting low oral bioavailability.

Protocol: Microsomal Stability Assay

This protocol provides a general framework for assessing the metabolic stability of a pyrimidone anilide in human liver microsomes.

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound.

Materials:

  • Test pyrimidone anilide compound

  • Human Liver Microsomes (pooled)[8]

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[8]

  • Potassium phosphate buffer (pH 7.4)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile with internal standard for quenching

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare working solutions of the test and control compounds by diluting the stock solutions in buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, pre-warm the liver microsomes and test compound solutions at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • The final reaction mixture should contain the test compound (e.g., 1 µM), microsomal protein (e.g., 0.5 mg/mL), and NADPH in buffer.

  • Time Points:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[8]

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).

Data Presentation:

ParameterTypical Value
Test Compound Conc.1 µM
Microsomal Protein Conc.0.5 mg/mL
Incubation Time0 - 60 min
Final DMSO Conc.< 0.5%

Structure-Activity Relationship (SAR) Insights

The optimization of pharmacokinetic properties is intrinsically linked to the chemical structure of the pyrimidone anilide.[12]

Visualizing Key Structural Modifications

The following diagram highlights key regions of the pyrimidone anilide scaffold where modifications can impact PK properties.

sar_diagram cluster_scaffold Pyrimidone Anilide Core cluster_properties Pharmacokinetic Properties Pyrimidone Pyrimidone Ring (Metabolic Stability) Linker Linker (Flexibility, Properties) Pyrimidone->Linker R1 Substituents Stability Metabolic Stability Pyrimidone->Stability Anilide Anilide Moiety (Solubility, Permeability) Solubility Solubility Anilide->Solubility Permeability Permeability Anilide->Permeability Linker->Anilide R2 Substituents

Caption: Key structural regions for PK optimization.

  • Pyrimidone Ring (R1 Substituents): Modifications at this position can significantly influence metabolic stability. Introducing groups that are less susceptible to oxidation can prolong the compound's half-life.

  • Anilide Moiety (R2 Substituents): The nature of the substituents on the anilide ring plays a crucial role in determining solubility and permeability. The addition of polar groups can improve solubility, while tuning the overall lipophilicity is key for balancing solubility and permeability.

By systematically exploring the SAR at these positions, researchers can rationally design pyrimidone anilides with an optimized pharmacokinetic profile, paving the way for the development of safe and effective therapeutics.[12]

References

  • Selvita. In Vitro ADME. [Link]
  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]
  • Concept Life Sciences. In Vitro ADME Assays. [Link]
  • IJCRT.org. (2025-12-12). Bioavailability Enhancement Techniques For Poorly Soluble Drug. [Link]
  • MDPI. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]
  • BioIVT. ADME, DMPK, and DDI In Vitro Studies - Assays. [Link]
  • Evans, A. M., & S. D. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Science. [Link]
  • Creative Biolabs. Troubleshooting of Pharmacokinetic (PK) Bridging ELISA Measuring Total Drug. [Link]
  • Creative Biolabs. Metabolic Stability Assay. [Link]
  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. [Link]
  • Wright, D., et al. (2018). Approaches to handling missing or “problematic” pharmacology data: Pharmacokinetics. PMC - PubMed Central. [Link]
  • Pires, D. E. V., & Ascher, D. B. (2018). Prediction and Optimization of Pharmacokinetic and Toxicity Properties of the Ligand. Methods in Molecular Biology. [Link]
  • Jansson-Löfmark, M., et al. (2022). Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. CPT: Pharmacometrics & Systems Pharmacology. [Link]
  • Wright, D., et al. (2018). Approaches to handling missing or “problematic” pharmacology data: Pharmacokinetics.
  • Brust, T. F., et al. (2024).
  • Soglia, J. R., et al. (2004). Optimization of Pharmacokinetics through Manipulation of Physicochemical Properties in a Series of HCV Inhibitors. PMC - NIH. [Link]
  • Brust, T. F., et al. (2024).
  • Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. NIH. [Link]
  • BioPharma Services. (2022).
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
  • S. S., & S. K. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
  • Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]
  • Kempner, E. S., & Miller, J. H. (1963). THE MECHANISM OF ACTION OF PURINE AND PYRIMIDINE ANALOGS IN MICROORGANISMS. PubMed. [Link]
  • Chem Help ASAP. (2021-01-05). metabolic stability assays for predicting intrinsic clearance. YouTube. [Link]
  • MDPI.
  • Int J Pharm Chem Anal. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
  • Lorthiois, E., et al. (2009). Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one. PubMed. [Link]
  • ResearchGate. (2025-08-08). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]
  • ResearchGate. Structure activity relationship. | Download Scientific Diagram. [Link]
  • ResearchGate. (2021-02-03).
  • Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. [Link]
  • Castagnolo, D., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. PubMed. [Link]
  • Al-Tel, T. H. (2023). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]
  • MDPI. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. [Link]
  • Taylor & Francis Online. (2025-04-03). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. [Link]
  • Pawar, S. J., et al. (2024). Design and Development of Some Pyrimidine Analogues as an Anthelmintic Agent.
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
  • ResearchGate. (2023). Recent Advances in Pyrimidine-Based Drugs. [Link]

Sources

Technical Support Center: Synthesis of N-Arylpyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-arylpyrimidin-2-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important structural motif. The following troubleshooting guide and FAQs are based on established protocols and field-proven insights to help you achieve optimal results in your experiments.

Section 1: Troubleshooting Common Synthesis Issues

This section addresses the most frequent challenges encountered during the synthesis of N-arylpyrimidin-2-amine derivatives, particularly via palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.

FAQ 1: Low or No Product Yield

Question: I am attempting a Buchwald-Hartwig amination to synthesize an N-arylpyrimidin-2-amine derivative, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in a Buchwald-Hartwig reaction is a common issue that can often be resolved by systematically evaluating your reaction components and conditions. The primary factors to consider are the catalyst system (palladium precursor and ligand), the base, the solvent, and the nature of your starting materials.

Initial Diagnostic Workflow:

Start Low/No Yield Observed CheckCatalyst Is the Catalyst System Active? Start->CheckCatalyst CheckBase Is the Base Appropriate and Active? CheckCatalyst->CheckBase Yes TroubleshootCatalyst Action: Screen different Pd precursors (e.g., Pd(OAc)2, Pd2(dba)3) and ligands (e.g., Xantphos, BINAP). Use a pre-catalyst for cleaner active species formation. CheckCatalyst->TroubleshootCatalyst No CheckSolvent Is the Solvent Dry and Degassed? CheckBase->CheckSolvent Yes TroubleshootBase Action: Ensure base is freshly opened or properly stored. Screen different bases (e.g., NaOtBu, K2CO3, Cs2CO3). NaOtBu is often effective but can be sensitive. CheckBase->TroubleshootBase No CheckSubstrates Are the Starting Materials Prone to Issues? CheckSolvent->CheckSubstrates Yes TroubleshootSolvent Action: Use anhydrous solvent. Degas thoroughly via sparging with an inert gas (N2 or Ar) or freeze-pump-thaw cycles. CheckSolvent->TroubleshootSolvent No OptimizeConditions Systematically Optimize Reaction Conditions CheckSubstrates->OptimizeConditions Yes TroubleshootSubstrates Action: If using an aryl chloride, consider switching to bromide or iodide. Protect sensitive functional groups. CheckSubstrates->TroubleshootSubstrates No

Caption: Troubleshooting workflow for low product yield.

In-Depth Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is critical. For electron-deficient pyrimidine rings, a more electron-rich and bulky phosphine ligand is often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

    • Recommendation: If using a simple ligand like triphenylphosphine with a Pd(II) source is failing, consider switching to a more sophisticated ligand system. Xantphos is a popular choice for these couplings as it has been shown to be effective in the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, yielding moderate to good results.[2][3][4] Other options include bulky biarylphosphine ligands like X-Phos.[5]

    • Expert Insight: Pre-formed palladium catalysts can sometimes give more reproducible results than generating the active Pd(0) species in situ from Pd(OAc)2 or Pd2(dba)3.[6]

  • Base Selection: The base plays a crucial role in the deprotonation of the amine to form the active nucleophile.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly used and proven effective in these syntheses.[2][3][4] However, if your substrates are base-sensitive, weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can be screened.[5]

  • Solvent and Temperature: The reaction is typically performed in anhydrous, aprotic polar solvents at elevated temperatures.

    • Recommendation: Toluene and dioxane are common solvents.[6] Refluxing toluene is a good starting point.[2][3][4] Ensure your solvent is thoroughly dried and degassed to prevent catalyst deactivation.

    • Expert Insight: Organometallic reactions are notoriously sensitive to oxygen.[6] Ensure your reaction is set up under an inert atmosphere (Nitrogen or Argon).

  • Nature of Halide: The reactivity of the aryl halide follows the order I > Br > Cl.[6]

    • Recommendation: Aryl chlorides are often less reactive and may require more specialized catalyst systems or harsher conditions.[6] If you are using an aryl chloride and experiencing difficulties, switching to the corresponding aryl bromide or iodide, if synthetically feasible, will likely improve your yield.

ParameterRecommendation 1Recommendation 2Recommendation 3Source
Pd Source Pd(OAc)2Pd2(dba)3Dichlorobis(triphenylphosphine)Pd(II)[5][6]
Ligand XantphosX-Phosdppp[2][4][5]
Base NaOtBuK2CO3Cs2CO3[2][4][5]
Solvent TolueneDioxanen-BuOH[2][5][6]
Temperature 85 °C to Reflux[2][4][5]
FAQ 2: Significant Side Product Formation

Question: My reaction is producing the desired N-arylpyrimidin-2-amine, but I am also observing significant side products, complicating purification. What are these side products and how can I minimize them?

Answer:

Side product formation is often due to competing reaction pathways. In the context of Buchwald-Hartwig amination, common side reactions include hydrodehalogenation of the aryl halide and homo-coupling of the starting materials.

Common Side Reactions and Mitigation Strategies:

  • Hydrodehalogenation: This is the replacement of the halide on your aryl starting material with a hydrogen atom. It can occur via a competing pathway in the catalytic cycle.

    • Cause: This can be exacerbated by the presence of water or other protic impurities. It can also be a result of β-hydride elimination from the palladium-amido complex, which is an unproductive pathway.[1]

    • Mitigation:

      • Ensure strictly anhydrous and anaerobic conditions.

      • Optimize the ligand-to-metal ratio. A higher ligand concentration can sometimes suppress side reactions by stabilizing the desired catalytic species.

      • Lowering the reaction temperature, if the reaction still proceeds at a reasonable rate, can sometimes disfavor side reactions.

  • Aryl-Aryl Homo-coupling: This results in the formation of a biaryl compound from two molecules of your aryl halide.

    • Cause: This side reaction is more common in Ullmann-type reactions but can also occur in palladium catalysis, particularly at high temperatures or with very reactive aryl halides.

    • Mitigation:

      • Use a well-defined palladium pre-catalyst to ensure the formation of the active monomeric Pd(0) species.

      • Carefully control the reaction temperature.

  • Multiple Aminations: If the pyrimidine ring has multiple leaving groups (e.g., 2,4-dichloropyrimidine), double substitution can occur.

    • Cause: The C4 position of 2,4-dihalopyrimidines is generally more reactive towards nucleophilic substitution.[7]

    • Mitigation:

      • Careful control of stoichiometry (using a slight excess of the amine is generally not recommended if multiple reactive sites are present).

      • Lower reaction temperatures may improve selectivity.

      • Recent studies have shown that specific bulky N-heterocyclic carbene ligands can promote C2-selectivity in the cross-coupling of 2,4-dichloropyrimidine with thiols, suggesting that ligand choice is paramount for controlling regioselectivity.[7]

FAQ 3: The Impact of Electronic Effects

Question: How do electron-donating or electron-withdrawing groups on my aryl halide or aminopyrimidine affect the reaction outcome?

Answer:

The electronic nature of the substituents on both coupling partners significantly influences the reaction rate and success.

General Principles:

  • On the Aryl Halide: Electron-withdrawing groups (EWGs) on the aryl halide generally accelerate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[8] Conversely, electron-donating groups (EDGs) can slow down this step, sometimes leading to lower yields.[9]

  • On the Amine: Electron-donating groups on the aryl amine increase its nucleophilicity, which can be beneficial. However, very electron-rich amines can sometimes act as inhibitors to the catalyst. Conversely, strongly electron-withdrawing groups on the amine decrease its nucleophilicity, making it a poorer substrate for the coupling reaction.[10]

Troubleshooting Electronic Effects:

  • Slow reaction with electron-rich aryl halide (with EDGs): You may need to use a more electron-rich, bulky phosphine ligand to promote oxidative addition. Increasing the temperature or reaction time might also be necessary.

  • Poor reactivity with electron-poor amine (with EWGs): A stronger base may be required to effectively deprotonate the less nucleophilic amine. In some cases, these substrates may simply be unsuitable for standard Buchwald-Hartwig conditions.

Substituent PositionElectronic EffectImpact on ReactionTroubleshooting
Aryl Halide Electron-Withdrawing (e.g., -NO2, -CN)Accelerates oxidative additionGenerally favorable
Aryl Halide Electron-Donating (e.g., -OCH3, -CH3)Slows oxidative additionUse more electron-rich/bulky ligand; higher temp.
Amine Electron-Withdrawing (e.g., -CF3)Decreases nucleophilicityUse stronger base; may require alternative methods
Amine Electron-DonatingIncreases nucleophilicityGenerally favorable
FAQ 4: Purification Challenges

Question: I have successfully synthesized my N-arylpyrimidin-2-amine derivative, but I am struggling with purification. What are the best practices?

Answer:

Purification can be challenging due to the similar polarity of the product and unreacted starting materials, as well as potential side products.

Recommended Purification Strategies:

  • Aqueous Workup: After the reaction, a standard aqueous workup is often the first step. If your product is sufficiently nonpolar, it can be extracted into an organic solvent like ethyl acetate.[4] This will help remove inorganic salts and highly polar impurities.

  • Column Chromatography: This is the most common method for purifying these compounds.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for elution.[4] The exact ratio will depend on the polarity of your specific compound.

    • Expert Insight: The basic nature of the pyrimidine nitrogen can sometimes cause tailing on silica gel. Adding a small amount of triethylamine (~0.5-1%) to your eluent can help to obtain sharper peaks and better separation.

  • Crystallization: If your product is a solid, crystallization can be an excellent method for obtaining highly pure material. Common solvent systems for crystallization include ethanol/water or chloroform/ethanol mixtures.[4]

  • Alternative Methods: For very polar or difficult-to-separate mixtures, other techniques can be considered:

    • Preparative TLC/HPLC: For small-scale purifications or very challenging separations.

    • Cation-Exchange Chromatography: This can be particularly useful for separating basic amine-containing compounds from non-basic impurities.[11]

Section 2: Alternative Synthetic Routes and Considerations

While the Buchwald-Hartwig amination is a powerful tool, it's not the only method for synthesizing N-arylpyrimidin-2-amines.

FAQ 5: When should I consider an Ullmann Condensation instead of a Buchwald-Hartwig reaction?

Answer:

The Ullmann condensation is a copper-catalyzed C-N cross-coupling reaction and represents an older but still relevant alternative to palladium-catalyzed methods.[8]

Ullmann Condensation vs. Buchwald-Hartwig Amination:

cluster_0 Buchwald-Hartwig Amination cluster_1 Ullmann Condensation B_Catalyst Palladium Catalyst B_Conditions Milder Conditions (Often < 120°C) B_Scope Broader Substrate Scope B_Cost Higher Catalyst Cost U_Catalyst Copper Catalyst U_Conditions Harsh Conditions (Often > 150°C) U_Scope More limited, often needs activated aryl halides U_Cost Lower Catalyst Cost

Caption: Comparison of Buchwald-Hartwig and Ullmann reactions.

Considerations for Choosing the Ullmann Reaction:

  • Cost and Availability: Copper catalysts are significantly cheaper and more abundant than palladium catalysts.[12]

  • Substrate Suitability: The Ullmann reaction often works well for electron-deficient aryl halides.[8]

  • Process Scalability: For large-scale industrial syntheses, the lower cost of copper can be a major advantage.

  • Harsh Conditions: Be prepared for high reaction temperatures (often >150-200 °C) and polar aprotic solvents like DMF or NMP.[8] However, recent developments have reported milder conditions.[12]

The catalytic cycle for the Ullmann C-N coupling is believed to proceed through a Cu(I)/Cu(III) cycle, involving the reaction of an amine with a Cu(I) species, followed by oxidative addition of the aryl halide and subsequent reductive elimination.[13]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from a successful synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives.[2][4]

Materials:

  • 2-Halopyrimidine derivative (1.0 eq)

  • Aryl amine (1.1 - 1.2 eq)

  • Palladium precursor (e.g., dichlorobis(triphenylphosphine)Pd(II), 2-5 mol%)

  • Ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 - 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add the palladium precursor, ligand, and base.

  • Add the 2-halopyrimidine and the aryl amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to reflux (or the desired temperature, e.g., 110 °C for toluene) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions can take from a few hours to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • El-Deeb, I. M., Ryu, J. C., & Lee, S. H. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 818–830. [Link]
  • El-Deeb, I. M., Ryu, J. C., & Lee, S. H. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Molecules (Basel, Switzerland), 13(4), 818–830. [Link]
  • Reddit user discussion. (2018).
  • El-Deeb, I. M., Ryu, J. C., & Lee, S. H. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 818-830. [Link]
  • MDPI. (2008).
  • Clayden, J., et al. (2018). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 23(1), 123. [Link]
  • Wikipedia.
  • Wikipedia.
  • Engle, K. M., & Yu, J. Q. (2013). Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. PubMed Central, PMC3707371. [Link]
  • ACS Green Chemistry Institute.
  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed Central, PMC8435133. [Link]
  • ResearchGate. (2017). Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. [Link]
  • Capriati, V., et al. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry. [Link]
  • Lee, Y. C. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 225(1), 54-59. [Link]
  • Varma, R. S. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
  • Li, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(21), 5176. [Link]
  • Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • Fors, B. P., & Buchwald, S. L. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4), 3017-3022. [Link]
  • Organic Chemistry Portal. Ullmann Reaction. [Link]

Sources

Technical Support Center: Refining 2-Morpholin-4-YL-pyrimidin-4-ylamine Dosage for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the use of 2-Morpholin-4-YL-pyrimidin-4-ylamine in your cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into dosage refinement and troubleshooting. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.

Section 1: Compound Profile & Foundational Knowledge

Before initiating any experiment, a thorough understanding of the compound is critical. This compound is a small molecule inhibitor, and its efficacy is deeply tied to its physicochemical properties and the biological context of the assay.

Compound Key Properties

PropertyValueSignificance for Researchers
IUPAC Name 4-morpholin-4-ylpyrimidin-2-amine[1]Ensures correct compound identification.
Molecular Formula C8H12N4O[1]Used for calculating molarity for stock solutions.
Molecular Weight 180.21 g/mol [1]Critical for accurate stock solution preparation.
Core Structure Aminopyrimidine[2]This chemical class is common in kinase inhibitors, suggesting a potential mechanism of action targeting ATP-binding sites.[3][4]
Frequently Asked Questions (FAQs): Getting Started

Q1: How should I prepare a stock solution of this compound?

A1: Proper preparation of a high-concentration stock solution is the first step to reproducible results.[5]

  • Solvent Choice: Due to the heterocyclic nature of the compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[6][7] It offers high solubility for many organic small molecules and is compatible with most cell culture applications at low final concentrations.[8][9]

  • Concentration: We recommend preparing a 10 mM stock solution. This concentration is typically high enough to allow for a wide range of final assay concentrations while minimizing the final DMSO percentage.

  • Procedure:

    • Before opening, centrifuge the vial to ensure all powder is at the bottom.[6]

    • To prepare a 10 mM stock from 1 mg of powder (MW: 180.21), you would add 554.9 µL of high-purity, anhydrous DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[6][10] Store these aliquots tightly sealed at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term use (up to 1 month).[6][10]

Q2: What is the maximum final DMSO concentration my cells can tolerate?

A2: It is crucial to keep the final DMSO concentration in your cell culture medium as low as possible, typically below 0.5%, with many labs aiming for ≤0.1% to avoid solvent-induced toxicity or off-target effects.[7][10] Crucially, you must include a "vehicle control" in every experiment. This control should contain cells treated with the same final concentration of DMSO as your highest compound dose, allowing you to distinguish the effect of the compound from the effect of the solvent.[7]

Section 2: Core Protocol - Determining the IC50/EC50

The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying a compound's potency.[11] It represents the concentration required to inhibit a biological process by 50%.[11] Determining this value accurately is the cornerstone of dosage refinement.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analyze Analysis prep_stock Prepare 10 mM Stock in DMSO seed_cells Seed Cells in 96-well Plate prep_dilutions Create Serial Dilution Series (e.g., 100 µM to 1 nM) seed_cells->prep_dilutions treat_cells Add Compound/Vehicle to Cells prep_dilutions->treat_cells incubate Incubate (e.g., 48-72h) treat_cells->incubate measure_response Perform Viability Assay (e.g., MTT, CellTiter-Glo) incubate->measure_response analyze_data Plot Dose-Response Curve & Calculate IC50 measure_response->analyze_data

Caption: Workflow for determining compound IC50.

Detailed Protocol: Dose-Response Assay for IC50

This protocol uses a standard cell viability assay (e.g., MTT) as the readout.

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density. Allow them to adhere and resume logarithmic growth for 18-24 hours. The seeding density is critical; too few or too many cells will skew the results.

  • Compound Dilution:

    • Prepare a top working concentration (e.g., 200 µM) by diluting your 10 mM DMSO stock into pre-warmed culture medium. This intermediate dilution helps prevent the compound from precipitating when added to the final plate.[9]

    • Perform a serial dilution (e.g., 1:3 or 1:10) across a dilution plate to create a range of concentrations. A broad initial range, such as 1 nM to 100 µM, is recommended for a new compound.[7]

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Transfer the diluted compound (and vehicle control) from your dilution plate to the corresponding wells of the cell plate.

  • Incubation: Incubate the cells for a duration relevant to your cell line's doubling time and the compound's expected mechanism. A common starting point is 48 or 72 hours.[7]

  • Viability Assessment:

    • Perform a cell viability assay according to the manufacturer's protocol (e.g., MTT, resazurin, or ATP-based assays like CellTiter-Glo).[11]

    • Read the plate using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize your data: Set the average of the vehicle-treated wells to 100% viability and the average of a "no-cell" or "maximum kill" control to 0% viability.

    • Plot the normalized response (% viability) against the log of the compound concentration.

    • Use a non-linear regression model (four-parameter variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.[12]

Section 3: Advanced Considerations & Troubleshooting

An IC50 value is not an absolute constant; it is highly dependent on your experimental parameters.[11] Understanding these variables is key to robust and reliable data.

Key Factors Influencing Apparent Potency

Factors_Graph IC50 Apparent IC50 CellDensity Cell Density CellDensity->IC50 Higher density can increase IC50 IncubationTime Incubation Time IncubationTime->IC50 Longer time may decrease IC50 SerumConc Serum Concentration SerumConc->IC50 Higher serum can increase IC50 AssayType Assay Readout AssayType->IC50 Different methods yield different values CellLine Cell Line Genetics CellLine->IC50 Resistance/sensitivity varies

Caption: Variables affecting the observed IC50 value.

Troubleshooting Guide: A Q&A Approach

Q3: My IC50 value seems much higher than expected, or I see no effect.

A3: This is a common issue with several potential causes.

  • Possible Cause 1: Compound Inactivity/Degradation.

    • Solution: Verify the integrity of your compound. Was the stock solution stored correctly at -80°C and protected from light? Avoid multiple freeze-thaw cycles by using single-use aliquots.[6]

  • Possible Cause 2: Low Cell Permeability or High Efflux.

    • Solution: The compound may not be efficiently entering the cells or may be actively pumped out. While difficult to address directly without compound modification, extending the incubation time may allow for more compound accumulation.[13]

  • Possible Cause 3: Cell Line Resistance.

    • Solution: The chosen cell line may lack the target pathway or have compensatory mechanisms. Confirm that your cell line is an appropriate model for the compound's known target. Test the compound in a known sensitive cell line as a positive control.[11]

  • Possible Cause 4: High Serum Protein Binding.

    • Solution: Proteins in fetal bovine serum (FBS) can bind to small molecules, reducing the free concentration available to act on cells.[14] Try reducing the serum concentration during the treatment period (e.g., to 2% from 10%) or use serum-free media, but first confirm this does not unduly stress the cells.

Q4: I see 100% cell death even at my lowest concentration.

A4: This suggests your dosing range is too high.

  • Solution: Shift your entire dilution series to a lower range. Instead of starting at 10 µM, begin at 100 nM and dilute down into the picomolar range. This is essential for highly potent compounds.

Q5: My dose-response curve is not sigmoidal (e.g., it's flat, U-shaped, or has a very shallow slope).

A5: An abnormal curve shape points to complex biology or technical issues.

  • Flat Curve: If the curve is flat at 100% viability, see Q3. If it's flat at a level of partial inhibition, the compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells) at the tested concentrations.[15]

  • U-Shaped Curve (Hormesis): This indicates a stimulatory effect at low doses and an inhibitory effect at high doses. This is a real biological phenomenon and should be investigated further.

  • Shallow Slope: A shallow Hill slope suggests low cooperativity or potential off-target effects at higher concentrations. Ensure your assay window (the difference between positive and negative controls) is large enough for a robust curve fit.[12]

Troubleshooting Decision Tree

Troubleshooting_Tree Start Unexpected Result (e.g., No Effect, High IC50) CheckCompound Check Compound Integrity (Age, Storage, Solubility) Start->CheckCompound CheckProtocol Review Protocol Parameters (Cell Density, Incubation Time) Start->CheckProtocol CheckControls Analyze Controls (Vehicle vs. Untreated) Start->CheckControls CheckCells Validate Cell Model (Is it a sensitive line?) Start->CheckCells Result1 Degraded/Precipitated? -> Prepare Fresh Stock CheckCompound->Result1 Result2 Suboptimal Parameters? -> Re-optimize Assay CheckProtocol->Result2 Result3 Vehicle Toxicity? -> Lower DMSO % CheckControls->Result3 Result4 Resistant Model? -> Use Positive Control Cell Line CheckCells->Result4

Caption: Decision tree for troubleshooting poor dose-response data.

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). [Source Not Available].
  • SMALL MOLECULES. (n.d.).
  • How Do I Perform a Dose-Response Experiment?. (n.d.). GraphPad.
  • Technical Support Center: Optimizing Small Molecule Inhibitor Concentration for Cancer Cell Lines. (2025). BenchChem.
  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (n.d.).
  • How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. (n.d.).
  • Technical Support Center: Optimizing Incubation Time for Small Molecule Inhibitors. (2025). BenchChem.
  • AN OPTIMIZED SMALL MOLECULE INHIBITOR COCKTAIL SUPPORTS LONG-TERM MAINTENANCE OF HUMAN EMBRYONIC STEM CELLS. (n.d.). PMC - NIH.
  • How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay?. (2021).
  • Preparing Stock Solutions. (n.d.). PhytoTech Labs.
  • Compound Handling Instructions. (n.d.). MCE.
  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (2012). PubMed.
  • FAQs on Inhibitor Prepar
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). NIH.
  • Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. (n.d.). [Source Not Available].
  • Troubleshooting guide for inconsistent TH251 dose-response curves. (2025). BenchChem.
  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016).
  • Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. (n.d.). PMC.
  • Quantitation and Error Measurements in Dose–Response Curves. (2025).
  • How to Interpret Dose-Response Curves. (n.d.). Sigma-Aldrich.
  • [2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine. (n.d.). EvitaChem.
  • 2-(morpholin-4-yl)pyrimidin-5-amine. (n.d.). Advanced ChemBlocks.
  • 2-Amino-4-morpholin-4-yl-pyrimidine. (n.d.). PubChem.
  • 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine. (n.d.). PubChem - NIH.
  • Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. (2008). PubMed.
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). PMC - NIH.
  • 2-Methylpyrimidin-4-amine. (n.d.). PubChem.
  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. (2025).
  • 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine. (n.d.). PubChem.

Sources

Technical Support Center: Overcoming Drug Resistance with Novel Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for novel pyrimidine-based inhibitors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during experimental workflows. As your dedicated application scientist, my goal is to equip you with the technical knowledge and field-proven insights necessary to navigate the complexities of working with these promising compounds and accelerate your research in overcoming drug resistance.

Introduction to Pyrimidine-Based Inhibitors and Drug Resistance

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, including a significant class of kinase inhibitors targeting signaling pathways often dysregulated in cancer.[1] These inhibitors have revolutionized cancer treatment by offering targeted therapies that can overcome some forms of intrinsic and acquired drug resistance.[2][3] However, the dynamic nature of cancer biology means that resistance to these targeted agents can emerge through various mechanisms, such as mutations in the target kinase or activation of bypass signaling pathways.[4]

This guide will provide practical, in-depth technical support to help you effectively utilize novel pyrimidine-based inhibitors in your research to combat drug resistance. We will cover common experimental hurdles, from basic handling and solubility issues to complex assay design and data interpretation, ensuring that you can generate reliable and reproducible results.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Question 1: My pyrimidine-based inhibitor is precipitating out of solution when I add it to my cell culture medium. What's causing this and how can I fix it?

Answer:

This is a common and critical issue, often referred to as compound "crashing out," which can lead to inaccurate and irreproducible results.[5] The primary cause is the significant difference in solubility of your compound in a high-concentration organic solvent stock (like DMSO) versus the aqueous environment of your cell culture medium.[6]

Underlying Causes:

  • Poor Aqueous Solubility: Many pyrimidine-based inhibitors are hydrophobic, and their solubility in aqueous solutions is limited.[7]

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock into your medium can cause the compound to immediately precipitate as the DMSO disperses.[8]

  • pH and pKa: The pH of your cell culture medium (typically 7.2-7.4) can affect the ionization state and solubility of your compound.[8]

  • Interactions with Media Components: Salts, proteins (especially in serum), and other components in the medium can interact with your inhibitor and reduce its solubility.[8]

Step-by-Step Troubleshooting Workflow:

  • Verify Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be below 0.5% to minimize both solvent-induced cell toxicity and precipitation.[5]

  • Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your inhibitor in the cell culture medium. This gradual reduction in DMSO concentration can help keep the compound in solution.[5]

  • Pre-warm the Medium: Adding a room temperature stock solution to a pre-warmed (37°C) medium can sometimes contribute to precipitation. Try adding the stock to medium at the same temperature.[8]

  • Increase Mixing Energy: When making your dilutions, vortex the solution gently and immediately after adding the inhibitor stock to ensure rapid and uniform dispersion.[8]

  • Determine the Kinetic Solubility Limit: It's crucial to experimentally determine the maximum concentration at which your compound remains soluble in your specific cell culture medium over the time course of your experiment. (See Protocol 1 below).

  • Consider Co-solvents (for biochemical assays): For cell-free assays, the addition of co-solvents like PEG-400 or surfactants like Tween-20 can improve solubility. However, these are often not suitable for cell-based assays due to potential toxicity.[5]

Protocol 1: Determining Kinetic Solubility in Cell Culture Medium

Objective: To determine the maximum concentration of a pyrimidine-based inhibitor that remains in solution in a specific cell culture medium over a defined period.

Materials:

  • Concentrated stock solution of the inhibitor in DMSO (e.g., 10 mM).

  • Your specific cell culture medium (serum-containing or serum-free, as used in your experiments).

  • 96-well clear-bottom plate.

  • Plate reader capable of measuring absorbance or turbidity.

Procedure:

  • Prepare a series of dilutions of your inhibitor in the cell culture medium in the 96-well plate. Start with a high concentration that is likely to precipitate and perform 2-fold serial dilutions.

  • Include a vehicle control (medium with the same final DMSO concentration as the highest concentration of your inhibitor).

  • Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).

  • At various time points (e.g., 0, 2, 4, 12, and 24 hours), measure the absorbance or turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).

  • The concentration at which you observe a significant increase in absorbance/turbidity compared to the vehicle control is your kinetic solubility limit.

Question 2: I'm seeing a significant shift in the IC50 value of my inhibitor compared to published data, or between different experimental batches. What could be the reason?

Answer:

Variability in IC50 values is a common challenge in drug discovery research. Several factors can contribute to these discrepancies.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Cell Line Authenticity and Passage Number Cell lines can drift genetically over time, leading to changes in their sensitivity to inhibitors. Misidentification or cross-contamination of cell lines is also a known issue.Always use low-passage, authenticated cell lines from a reputable source (e.g., ATCC). Regularly perform cell line authentication.
Compound Stability and Storage Pyrimidine-based compounds can degrade over time, especially if not stored correctly.[9] Repeated freeze-thaw cycles of stock solutions can also lead to precipitation and a decrease in the effective concentration.Store stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light.[9] Perform a stability test of your compound in your assay buffer over the duration of your experiment.
Assay Conditions Differences in cell seeding density, incubation time, and the type of cell viability assay used (e.g., MTT, CellTiter-Glo) can all impact the apparent IC50 value.Standardize your assay protocols. Ensure consistent cell seeding densities and incubation times. Be aware that different viability assays measure different cellular parameters and may yield different IC50 values.
Serum Protein Binding If your inhibitor binds to serum proteins (like albumin), the free concentration of the compound available to act on the cells will be lower in serum-containing medium compared to serum-free medium, leading to a higher apparent IC50.If you observe a significant difference in potency between serum-free and serum-containing conditions, it may indicate serum protein binding. This is an important characteristic to note for your compound.

Question 3: I'm developing a drug-resistant cell line by continuous exposure to a pyrimidine-based inhibitor, but the cells are not developing a stable resistant phenotype. What am I doing wrong?

Answer:

Generating a stable drug-resistant cell line is a lengthy process that requires careful optimization.

Key Considerations and Troubleshooting:

  • Starting Concentration: Begin with a low concentration of the inhibitor, typically around the IC20 (the concentration that inhibits 20% of cell growth).[10] Exposing cells to a high concentration initially will likely lead to widespread cell death rather than the selection of resistant clones.

  • Gradual Dose Escalation: Increase the drug concentration slowly and in a stepwise manner.[10] Allow the cells to recover and resume normal proliferation at each concentration before increasing the dose. This process can take several months.

  • Clonal Selection: Once you have a population of cells that can proliferate at a significantly higher drug concentration, it is crucial to perform clonal selection (e.g., by limiting dilution) to establish a homogenous resistant cell line.[10]

  • Maintaining Resistance: Drug resistance can sometimes be a transient phenotype. It is often necessary to continuously culture the resistant cell line in the presence of the selecting drug to maintain the resistant phenotype.

  • Validation of Resistance: Confirm the resistant phenotype by performing a dose-response assay and comparing the IC50 of the resistant line to the parental cell line. A significant increase in the IC50 (often 5-fold or more) indicates successful generation of a resistant line. You can then calculate the Resistance Index (RI).[11]

Resistance Index (RI) = IC50 of Resistant Cell Line / IC50 of Parental Cell Line

An RI greater than 1 indicates resistance.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store stock solutions of novel pyrimidine-based inhibitors?

A1: For long-term storage, it is recommended to store powdered compounds at -20°C in a desiccator.[9] Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.[12] Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When thawing an aliquot for use, allow it to come to room temperature before opening to prevent condensation from introducing water into the DMSO stock.

Q2: I'm concerned about the off-target effects of my pyrimidine-based kinase inhibitor. How can I assess this?

A2: Off-target effects are a critical consideration for kinase inhibitors due to the conserved nature of the ATP-binding site across the kinome.[13] A comprehensive assessment of off-target effects typically involves:

  • Kinome Profiling: Screening your inhibitor against a large panel of kinases (kinome screening) is the gold standard for identifying off-target activities. Several commercial services offer this.

  • Cellular Phenotypic Analysis: Observe for unexpected cellular effects that cannot be explained by the inhibition of your primary target.

  • Rescue Experiments: If you suspect an off-target effect, you can try to rescue the phenotype by overexpressing the wild-type off-target protein or using a known selective inhibitor of the off-target to see if it phenocopies the effects of your compound.

Q3: I am planning a synergy study with my pyrimidine-based inhibitor and another anti-cancer agent. What is a good experimental design?

A3: Synergy studies are essential for evaluating combination therapies. A common approach is to use a matrix-based experimental design where you test a range of concentrations of both drugs, alone and in combination. This allows you to calculate a synergy score using models such as the Bliss independence or Loewe additivity model. It is important to include appropriate controls, including each drug alone across the full concentration range.

Q4: How do I confirm that my pyrimidine-based inhibitor is inducing apoptosis in cancer cells?

A4: Several assays can be used to confirm apoptosis induction:

  • Caspase Activation Assays: A hallmark of apoptosis is the activation of caspases. You can measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using commercially available kits.[14][15]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a substrate of activated caspase-3. Cleavage of PARP can be detected by Western blotting and is a reliable indicator of apoptosis.

Visualizing Cellular Mechanisms: Signaling Pathways and Workflows

Understanding the cellular pathways your inhibitor targets is crucial for interpreting your results. Many pyrimidine-based inhibitors are designed to target specific kinases within signaling pathways that drive cancer cell proliferation and survival, such as the BCR-ABL pathway in Chronic Myelogenous Leukemia (CML).[16][17]

BCR-ABL Signaling Pathway and Inhibition by Pyrimidine-Based Inhibitors

The diagram below illustrates the BCR-ABL signaling pathway, a key driver in CML. Pyrimidine-based inhibitors can block the kinase activity of BCR-ABL, thereby inhibiting downstream signaling cascades that promote cell proliferation and survival.[18][19]

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos P STAT5 STAT5 BCR_ABL->STAT5 P PI3K PI3K BCR_ABL->PI3K P Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Anti-Apoptosis Inhibitor Pyrimidine-Based Inhibitor Inhibitor->BCR_ABL

Caption: The BCR-ABL signaling pathway and the inhibitory action of pyrimidine-based compounds.

Experimental Workflow: Assessing Apoptosis via Caspase-3 Activation

This workflow outlines the key steps for determining if your pyrimidine-based inhibitor induces apoptosis by measuring the activity of caspase-3, a key executioner caspase.[20]

Caspase_Assay_Workflow start Start cell_culture Seed cells in a 96-well plate start->cell_culture treatment Treat cells with - Pyrimidine Inhibitor - Vehicle Control - Positive Control cell_culture->treatment incubation Incubate for desired time period treatment->incubation lysis Lyse cells to release caspase-3 incubation->lysis assay Add caspase-3 substrate lysis->assay readout Measure fluorescence or luminescence assay->readout analysis Analyze data and compare to controls readout->analysis end End analysis->end

Caption: A typical experimental workflow for a caspase-3 activation assay.

References

  • Wilson, M. B., et al. (2006). Selective pyrrolo-pyrimidine inhibitors reveal a necessary role for Src family kinases in Bcr-Abl signal transduction and oncogenesis. Oncogene, 25(32), 4421–4431. [Link]
  • Zhang, J., et al. (2010). Expanding the Diversity of Allosteric Bcr-Abl Inhibitors. Journal of Medicinal Chemistry, 53(17), 6466–6480. [Link]
  • Deng, M., et al. (2022). The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance. Molecules, 27(21), 7247. [Link]
  • Adrián, F. J., et al. (2010). Expanding the Diversity of Allosteric Bcr-Abl Inhibitors. Journal of Medicinal Chemistry, 53(17), 6466-6480. [Link]
  • Donato, N. J., et al. (2003). Inhibition of wild-type and mutant Bcr-Abl by pyrido-pyrimidine-type small molecule kinase inhibitors. Blood, 101(3), 1156–1163. [Link]
  • Di Francesco, M. E., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 14(11), 3946–3955. [Link]
  • El-Sayed, N. N. E., et al. (2024). New Pyrazole/Pyrimidine-Based Scaffolds as Inhibitors of Heat Shock Protein 90 Endowed with Apoptotic Anti-Breast Cancer Activity. Pharmaceuticals, 17(10), 1284. [Link]
  • Katt, W. P. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
  • Hsieh, H.-P., et al. (2018). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters, 9(12), 1238–1243. [Link]
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell Life Science & Technology. [Link]
  • Lee, H.-S., et al. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research, 19(4), 770–772. [Link]
  • Kim, C., et al. (1983). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry, 26(7), 963–970. [Link]
  • Pop, C., & Salvesen, G. S. (2009). Caspase activity modulators as anticancer agents. Current Opinion in Pharmacology, 9(4), 439–445. [Link]
  • Sketchviz. (2017). Graphviz Examples and Tutorial. Sketchviz. [Link]
  • Fulda, S. (2004). Caspase Activation in Cancer Therapy.
  • Graphviz. (2024). DOT Language. Graphviz. [Link]
  • Ghorab, M. M., et al. (2021). Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. Future Medicinal Chemistry, 13(9), 895–917. [Link]
  • Ramirez, M., et al. (2024). Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay. STAR Protocols, 5(4), 103239. [Link]
  • Do Thi Mai, D., et al. (2021). Caspase-3 activation activity of some representative compounds.
  • El-Sayed, N. N. E., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry, 11(20), 2693–2710. [Link]
  • Ryans, J. (2017). A Quick Introduction to Graphviz. The Renegade Coder. [Link]
  • Plainionist. (n.d.). Create graphs with DOT language. Plainion.GraphViz. [Link]
  • Bohrium. (n.d.). Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. Bohrium. [Link]
  • Jurić, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2095. [Link]
  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz. [Link]
  • Lucas-Hourani, M., et al. (2013). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity.
  • ResearchGate. (2022). How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0?
  • Ghorab, M. M., et al. (2021). Pyrimidine-based EGFR TK Inhibitors in Targeted Cancer Therapy.
  • Al-Ostoot, F. H., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules, 28(3), 1366. [Link]
  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103038. [Link]
  • Martinez-Fernandez, L., et al. (2020). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Molecules, 25(18), 4277. [Link]
  • Taylor, R. D., et al. (2020). Recent Advances in Pyrimidine-Based Drugs. Molecules, 25(22), 5349. [Link]
  • El-Naggar, M., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(49), 47000–47015. [Link]
  • de Oliveira, R., et al. (2021). Targeting Yeast Pathogens with Lectins: A Narrative Review from Mechanistic Insights to the Need for Addressing Translational Challenges. Journal of Fungi, 7(11), 907. [Link]
  • Valian, K., et al. (2021). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PLoS ONE, 16(11), e0258971. [Link]
  • Delang, L., et al. (2014). High-throughput Screening for Broad-spectrum Chemical Inhibitors of RNA Viruses. Journal of Visualized Experiments, (87), 51532. [Link]
  • da Silva, J. V. F., et al. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au, 4(5), 374–385. [Link]
  • Zhou, J., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters, 13(11), 1757–1764. [Link]
  • Bentham Science Publishers. (n.d.). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Bentham Science. [Link]
  • National Center for Biotechnology Information. (2023). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]
  • Virdi, K., et al. (2021). Development of a High-Throughput Screening Assay to Identify Inhibitors of the SARS-CoV-2 Guanine-N7-Methyltransferase Using RapidFire Mass Spectrometry. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(8), 1017–1026. [Link]

Sources

Technical Support Center: Enhancing the Selectivity of 2-Morpholin-4-yl-pyrimidin-4-ylamine for Specific Kinase Targets

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated experimental protocols to address the challenges of improving the selectivity of 2-morpholin-4-yl-pyrimidin-4-ylamine, a common scaffold in kinase inhibitor design. Our focus is to provide not just procedural steps, but the underlying scientific rationale to empower your research and development efforts.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions and hurdles encountered when working to optimize the selectivity of aminopyrimidine-based kinase inhibitors.

Q1: We've identified this compound as a hit, but it inhibits a broad range of kinases. Where do we start to improve its selectivity?

A1: Broad activity is a common characteristic of type-I kinase inhibitors that mimic the adenine structure of ATP.[1] The initial and most critical step is to conduct a comprehensive kinase selectivity profile to understand the full spectrum of its activity. This data will serve as your baseline and guide your subsequent medicinal chemistry strategy. Commercial services offer screening against large panels of kinases (over 400) to provide a detailed map of on- and off-target activities.[2][3]

Once you have this "kinome map," you can employ several strategies:

  • Structure-Based Design: If the crystal structure of your primary target kinase is known, analyze the ATP-binding pocket for unique features that are not present in the off-target kinases. Look for opportunities to introduce chemical modifications to your scaffold that exploit these differences.[4]

  • Exploit Gatekeeper Residue Differences: The "gatekeeper" residue, which controls access to a hydrophobic pocket, varies in size across the kinome. Designing modifications that create a steric clash with larger gatekeeper residues can disfavor binding to certain kinases while maintaining affinity for those with smaller gatekeepers.[1][5]

  • Target Non-Conserved Residues: Look for opportunities to form interactions, such as hydrogen bonds or hydrophobic contacts, with residues that are unique to your target kinase. Covalent targeting of a non-conserved cysteine residue near the active site is a powerful strategy for achieving high selectivity.[1][5]

Q2: Our biochemical assays show high potency, but the compound is much less effective in cell-based assays. What could be the cause?

A2: This discrepancy between biochemical and cellular potency is a frequent challenge in drug discovery.[6] Several factors could be at play:

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane. Analyze its physicochemical properties, such as LogP and polar surface area, to assess its "drug-likeness."[7]

  • High ATP Concentration in Cells: The intracellular concentration of ATP is significantly higher than what is typically used in biochemical assays. This can lead to competitive displacement of your inhibitor from the kinase's active site.[8]

  • Efflux by Cellular Transporters: The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein.

  • Metabolic Instability: The compound could be rapidly metabolized and inactivated by cellular enzymes.[7]

Q3: How can we confirm that an observed cellular phenotype is due to inhibition of our intended target and not an off-target effect?

A3: Differentiating on-target from off-target effects is crucial for validating your inhibitor.[7] A multi-pronged approach is recommended:

  • Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold that targets the same kinase produces the same phenotype, it strengthens the evidence for on-target activity.[7][9]

  • Rescue Experiments: A "gold standard" for on-target validation is to express a version of the target kinase that is resistant to your inhibitor. If this resistant mutant reverses the observed phenotype, it strongly indicates an on-target mechanism.[7][9]

  • Dose-Response Correlation: A clear correlation between the concentration of your inhibitor and the magnitude of the phenotypic response, as well as the degree of target inhibition (e.g., phosphorylation of a downstream substrate), supports an on-target effect.[7]

  • Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can directly confirm that your compound is binding to the intended target inside the cell.[9]

II. Troubleshooting Guides

This section provides structured guidance for overcoming specific experimental challenges in a question-and-answer format.

Problem 1: My lead compound inhibits multiple kinases within the same family. How can I achieve isoform-specific inhibition?

Answer: Achieving isoform selectivity is a significant challenge due to the high degree of sequence and structural homology within kinase families. Here’s a systematic approach to tackle this:

Step 1: In-depth Structural and Sequence Analysis

  • Action: Perform a detailed alignment of the amino acid sequences of the ATP-binding pockets of the target and off-target kinase isoforms.

  • Rationale: Even highly homologous kinases often have subtle differences in the residues lining the ATP-binding site. Identifying these non-conserved residues is the first step toward rational design of a selective inhibitor.

Step 2: Exploit Subtle Structural Differences

  • Action: If crystal structures are available, overlay the structures of the target and off-target kinases. Pay close attention to the "gatekeeper" residue and the surrounding hydrophobic pockets.

  • Rationale: As mentioned in the FAQs, the size of the gatekeeper residue can be a key determinant of selectivity. Additionally, the shape and charge distribution of adjacent pockets can be exploited to design modifications that are favored by the target kinase but disfavored by off-targets.[1]

Step 3: Iterative Medicinal Chemistry and SAR

  • Action: Synthesize a focused library of analogs of your lead compound with modifications designed to interact with the identified non-conserved residues. Systematically explore substitutions on the pyrimidine core, the morpholine ring, and the amine group.

  • Rationale: A systematic Structure-Activity Relationship (SAR) study will reveal how different chemical modifications impact potency and selectivity.[10][11] For example, adding a bulky group might create a steric hindrance in the binding pocket of an off-target kinase.[12]

Step 4: Employ Computational Modeling

  • Action: Utilize computational tools to predict the binding modes and affinities of your designed analogs for both the target and off-target kinases.[13][14]

  • Rationale: In silico modeling can help prioritize the synthesis of compounds that are most likely to be selective, thereby saving time and resources.[15][16] These computational approaches can achieve high prediction accuracy.[13][14]

Problem 2: Computational predictions of selectivity do not align with my experimental results. What are the next steps?

Answer: Discrepancies between computational predictions and experimental data are not uncommon. This often points to limitations in the computational model or unforeseen experimental variables.

Step 1: Re-evaluate the Computational Model

  • Action: Scrutinize the parameters and assumptions of your computational model. Was the correct protein conformation used? Were solvent effects adequately considered?

  • Rationale: The accuracy of computational predictions is highly dependent on the quality of the input data and the sophistication of the algorithm. For instance, kinases can exist in different activation states (e.g., DFG-in, DFG-out), and the inhibitor may preferentially bind to one conformation.[13]

Step 2: Validate Experimental Assay Conditions

  • Action: Carefully review your experimental protocols. Ensure that the ATP concentration is consistent and appropriate for each kinase being tested.[8] Verify the purity and identity of your synthesized compounds.

  • Rationale: Different assay formats can yield different results.[8] For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration used in the assay. When the ATP concentration is close to the Km(ATP) for each kinase, the resulting selectivity profile more accurately reflects the intrinsic affinities of the inhibitor.[8]

Step 3: Consider Allosteric Inhibition

  • Action: Investigate the possibility that your compound is not acting as a simple ATP-competitive inhibitor.

  • Rationale: Some inhibitors achieve selectivity by binding to allosteric sites that are less conserved across the kinome.[4] If your compound is an allosteric inhibitor, standard competitive binding assays may not accurately reflect its mechanism of action.

Step 4: Utilize Biophysical Techniques

  • Action: Employ biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding kinetics and thermodynamics of your compound to the target and off-target kinases.[17]

  • Rationale: These techniques provide quantitative data on binding affinity (KD), association rates (kon), and dissociation rates (koff), which can offer a more nuanced understanding of selectivity than simple IC50 values.

III. Key Experimental Protocols

This section provides detailed, step-by-step methodologies for essential experiments in the optimization of kinase inhibitor selectivity.

Protocol 1: Kinase Selectivity Profiling using a Luminescent ADP-Glo™ Assay

This protocol outlines a general procedure for assessing the selectivity of a compound against a panel of kinases.

Materials:

  • Kinase Selectivity Profiling System (e.g., Promega)[18]

  • ADP-Glo™ Kinase Assay reagents[18]

  • Test compound (this compound analog)

  • Multi-well plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.

  • Kinase Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, ATP (at a concentration near the Km for each respective kinase), and the test compound at various concentrations.[8] Include a vehicle control (DMSO) and a positive control (a known inhibitor for each kinase).

  • Initiate Kinase Reaction: Incubate the plate at the optimal temperature for the kinases being tested for a defined period.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.[18] Calculate the percent inhibition for each compound concentration and determine the IC50 values.

Protocol 2: Synthesis of a Novel this compound Analog

This protocol provides a representative synthetic route for modifying the this compound scaffold.[19][20][21][22]

Reaction Scheme:

This example illustrates the synthesis of a derivative with a substitution on the pyrimidine ring, a common strategy to explore the structure-activity relationship.[11][23][24]

G cluster_0 Synthesis of a this compound Analog Start 2,4-Dichloropyrimidine Step1 Nucleophilic Aromatic Substitution with Morpholine Start->Step1 Morpholine, DIEA, EtOH, Reflux Intermediate 2-Chloro-4-morpholinopyrimidine Step1->Intermediate Step2 Buchwald-Hartwig Amination with a Substituted Aniline Intermediate->Step2 Substituted Aniline, Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, Reflux Final Substituted 2-Morpholin-4-yl- pyrimidin-4-ylamine Analog Step2->Final G Start Initial Hit: This compound Profile Comprehensive Kinase Selectivity Profiling Start->Profile Analyze Identify On- and Off-Targets Structural & Sequence Analysis Profile->Analyze Design Structure-Based Design & Computational Modeling Analyze->Design Synthesize Synthesize Analog Library Design->Synthesize Test Biochemical & Cellular Assays Synthesize->Test SAR Analyze Structure-Activity Relationship (SAR) Test->SAR SAR->Design Iterate Optimized Optimized Selective Inhibitor SAR->Optimized

Sources

Technical Support Center: Troubleshooting Apoptosis Assays with Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you navigate the complexities of apoptosis assays when working with pyrimidine-based compounds. As a senior application scientist, I've synthesized field-proven insights and technical knowledge to create a resource that not only provides solutions but also explains the underlying scientific principles. Our goal is to empower you to generate reliable, publication-quality data.

Pyrimidine analogs are a cornerstone of chemotherapy, primarily acting as antimetabolites that interfere with DNA and RNA synthesis, ultimately leading to programmed cell death, or apoptosis.[1][2][3][4] However, their mechanism of action can sometimes lead to unexpected or difficult-to-interpret results in standard apoptosis assays. This guide will address common issues in a question-and-answer format, providing both troubleshooting steps and a deeper understanding of the "why" behind them.

Section 1: Understanding the Interaction of Pyrimidine Compounds with Apoptosis Pathways

Before diving into specific assay troubleshooting, it's crucial to understand how pyrimidine analogs induce apoptosis. These compounds, such as 5-fluorouracil (5-FU) and cytarabine (ara-C), are converted into nucleotide analogs within the cell.[1] These fraudulent nucleotides can then be incorporated into DNA and RNA, leading to DNA damage, replication stress, and inhibition of critical enzymes like thymidylate synthase.[1][2][3] This cellular stress triggers a cascade of signaling events, often culminating in the activation of intrinsic and/or extrinsic apoptosis pathways.[5][6]

Pyrimidine_Apoptosis_Pathway cluster_cell Cancer Cell Pyrimidine_Analog Pyrimidine Analog (e.g., 5-FU, Ara-C) Nucleotide_Analog Active Nucleotide Analog Pyrimidine_Analog->Nucleotide_Analog Metabolic Activation DNA_Damage DNA Damage & Replication Stress Nucleotide_Analog->DNA_Damage Incorporation into DNA/RNA p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Mitochondrion Mitochondrion Bax_Upregulation->Mitochondrion Pore Formation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 (Initiator) Cytochrome_c->Caspase_9 Apaf-1 Complex Caspase_3 Caspase-3 (Executioner) Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis Substrate Cleavage

Caption: Simplified intrinsic apoptosis pathway induced by pyrimidine analogs.

Section 2: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

The Annexin V/PI assay is one of the most common methods for detecting apoptosis.[7] It relies on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane during early apoptosis (detected by Annexin V) and the loss of membrane integrity in late-stage apoptotic or necrotic cells (allowing PI to enter and stain the nucleus).[7][8]

Frequently Asked Questions & Troubleshooting

Q1: My untreated control cells show a high percentage of Annexin V-positive cells. What's causing this?

A1: This is a common issue that can arise from several factors unrelated to your compound.

  • Mechanical Stress: Over-trypsinization or harsh pipetting can damage cell membranes, leading to false positives.[7]

    • Solution: Use a gentle cell detachment method, like Accutase or scraping, and handle cells with care. Avoid vigorous vortexing.

  • Cell Culture Conditions: Over-confluent or nutrient-deprived cultures can lead to spontaneous apoptosis.[7]

    • Solution: Ensure you are using healthy, log-phase cells for your experiments.

  • EDTA Interference: Annexin V binding to PS is calcium-dependent. Using trypsin with EDTA can chelate Ca2+ and interfere with the staining.[7]

    • Solution: Use EDTA-free detachment solutions and ensure your binding buffer contains adequate calcium.

Q2: After treatment with my pyrimidine compound, I see a large population of PI-positive/Annexin V-negative cells. Is this necrosis?

A2: While it could be necrosis, pyrimidine analogs can sometimes induce a rapid progression to late-stage apoptosis or secondary necrosis, where the Annexin V signal might be missed or obscured.

  • Rapid Cell Death: High concentrations of some pyrimidine compounds can induce rapid cytotoxicity that resembles necrosis.[9][10][11]

    • Solution: Perform a time-course and dose-response experiment. Shorter incubation times or lower concentrations may reveal an earlier Annexin V-positive, PI-negative population.[12]

  • Necroptosis: Some compounds can induce programmed necrosis (necroptosis).

    • Solution: Consider using inhibitors of necroptosis (e.g., necrostatin-1) to see if this population is reduced.

Q3: I'm seeing a "smear" of cells between the live, apoptotic, and necrotic populations, making gating difficult.

A3: This can be due to asynchronous entry into apoptosis or experimental artifacts.

  • Asynchronous Cell Death: Cells in a population may not respond to the drug at the same rate.

    • Solution: This is often biologically relevant. However, you can try to synchronize your cells at a specific cell cycle stage before treatment, as the effects of many pyrimidine analogs are cell cycle-dependent.

  • Compensation Issues: Spectral overlap between the fluorochromes for Annexin V (e.g., FITC) and PI can cause "smearing."

    • Solution: Always run single-stain controls to set proper compensation on the flow cytometer.[7] If your cells express fluorescent proteins like GFP, choose an Annexin V conjugate with a different emission spectrum (e.g., APC or PE).[7]

Q4: My pyrimidine compound is fluorescent. How do I account for this interference?

A4: Compound autofluorescence is a significant challenge.

  • Solution: Run a control of unstained cells treated with your compound. This will allow you to see the fluorescence profile of the compound itself and gate it out during analysis. If the compound's fluorescence overlaps significantly with your assay's fluorochromes, you may need to consider a non-fluorescence-based assay, such as a caspase activity assay using a luminescent substrate.

IssuePossible CauseRecommended Solution
High background in control Mechanical stress, poor cell health, EDTAUse gentle handling, log-phase cells, EDTA-free reagents.
High PI+/Annexin V- population Rapid cell death, necrosisPerform time-course/dose-response, consider necroptosis inhibitors.
Poor population separation Asynchronous apoptosis, poor compensationSynchronize cells, run single-stain compensation controls.
Compound interference Autofluorescence of pyrimidine analogRun unstained, treated control; consider alternative assays.

Section 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.[13][14]

Frequently Asked Questions & Troubleshooting

Q1: I'm not seeing any positive signal in my treated cells, but I expect apoptosis.

A1: This can be due to several technical issues or the kinetics of your specific pyrimidine compound's action.

  • Insufficient Permeabilization: The TdT enzyme needs to access the nucleus.

    • Solution: Optimize the concentration and incubation time for Proteinase K or other permeabilization agents.[13] This step is critical and often needs to be tailored to the cell type.

  • Timing: DNA fragmentation is a late-stage event.[15]

    • Solution: Increase the incubation time with your pyrimidine compound. It's possible that at your current time point, cells are in early apoptosis without significant DNA fragmentation. Cross-validate with an early-stage marker like Annexin V.

  • Inactive Reagents: The TdT enzyme is sensitive and can lose activity.

    • Solution: Always run a positive control by treating a sample with DNase I to induce DNA breaks, which should result in strong TUNEL staining.[14] This validates that your reagents and protocol are working.

Q2: My negative control shows high background staining.

A2: This indicates non-specific labeling or visualization issues.

  • Excessive Enzyme Activity: Too much TdT enzyme or too long of an incubation can lead to non-specific labeling.

    • Solution: Titrate the TdT enzyme concentration and optimize the incubation time.[16]

  • Autofluorescence: Some cell types or fixation methods can cause autofluorescence.

    • Solution: Include a "no TdT enzyme" control to assess background fluorescence.[14] If autofluorescence is an issue, consider using a different fluorophore or a quenching agent.

  • Necrosis: Necrotic cell death can also cause DNA fragmentation, leading to false positives in the TUNEL assay.[14]

    • Solution: Correlate your TUNEL results with morphological analysis (e.g., H&E staining) to look for characteristic apoptotic bodies versus the cellular swelling seen in necrosis.[13]

TUNEL_Workflow Start Start Fixation 1. Sample Fixation (e.g., 4% PFA) Start->Fixation Permeabilization 2. Permeabilization (e.g., Proteinase K) Fixation->Permeabilization Labeling 3. TdT Labeling Reaction (TdT Enzyme + Labeled dUTP) Permeabilization->Labeling Wash 4. Wash Steps Labeling->Wash Visualization 5. Visualization (Microscopy/Flow Cytometry) Wash->Visualization End End Visualization->End

Caption: General experimental workflow for the TUNEL assay.

Section 4: Caspase Activity Assays

Caspase assays measure the activity of key enzymes in the apoptotic cascade, such as the initiator caspase-9 and the executioner caspase-3/7.[17][18] These assays are often based on fluorogenic or colorimetric substrates that are cleaved by active caspases.

Frequently Asked Questions & Troubleshooting

Q1: I'm not detecting an increase in caspase activity after treatment with my pyrimidine compound.

A1: This could be due to the timing of activation, a caspase-independent cell death mechanism, or direct assay interference.

  • Transient Activation: Caspase activation can be a transient event.

    • Solution: Perform a detailed time-course analysis. You may be missing the peak of caspase activity.

  • Caspase-Independent Pathway: While many pyrimidine analogs work through caspases, some might induce apoptosis via other pathways, or even non-apoptotic cell death.[6]

    • Solution: Use a complementary assay, such as TUNEL or Annexin V, to confirm if cell death is occurring. You can also measure the release of cytochrome c from the mitochondria, an upstream event of caspase-9 activation.[15]

  • Compound Interference: Your pyrimidine compound could be directly inhibiting the caspase enzyme or interfering with the fluorescent/colorimetric readout.

    • Solution: Run a cell-free assay. Add your compound directly to recombinant active caspase-3 and the substrate.[19] If the signal is reduced, your compound is interfering with the assay.

Q2: My baseline caspase activity in control cells is very high.

A2: This can obscure the detection of a drug-induced increase in activity.

  • Suboptimal Cell Health: As with other assays, stressed or overly dense cell cultures can have elevated basal apoptosis levels.

    • Solution: Use healthy, log-phase cells and handle them gently.

  • Lysis Buffer Issues: Harsh lysis buffers can artificially activate caspases.

    • Solution: Ensure you are using the lysis buffer recommended for the assay kit and that it has been stored correctly.

Section 5: Experimental Protocols

Protocol 1: Troubleshooting Compound Interference in a Fluorometric Caspase-3/7 Assay

This protocol helps determine if your pyrimidine compound directly interferes with the assay components.

  • Prepare Reagents:

    • Recombinant active caspase-3 enzyme.

    • Caspase-3/7 assay buffer.

    • Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC).

    • Your pyrimidine compound at 1x, 5x, and 10x the final concentration used in cell culture.

    • A known caspase inhibitor (e.g., Z-VAD-FMK) as a control.

  • Set up Reactions in a 96-well Plate:

    • Control (Max Activity): Assay buffer + Recombinant Caspase-3.

    • Inhibitor Control: Assay buffer + Recombinant Caspase-3 + Z-VAD-FMK.

    • Compound Test Wells: Assay buffer + Recombinant Caspase-3 + Pyrimidine Compound (at each concentration).

    • Compound Fluorescence Control: Assay buffer + Pyrimidine Compound (no enzyme).

  • Initiate Reaction: Add the caspase substrate to all wells.

  • Incubate and Read: Incubate at 37°C, protected from light, for 30-60 minutes. Read fluorescence on a plate reader at the appropriate excitation/emission wavelengths.

  • Analyze Data:

    • Subtract the fluorescence of the "Compound Fluorescence Control" from your "Compound Test Wells."

    • Compare the signal from the "Compound Test Wells" to the "Control (Max Activity)." A significant decrease suggests your compound is inhibiting the caspase enzyme or quenching the fluorescence.

Conclusion

Troubleshooting unexpected results in apoptosis assays requires a systematic approach grounded in a solid understanding of both the assay's principles and the compound's mechanism of action. When working with pyrimidine analogs, it is crucial to consider their potential to induce rapid or alternative cell death pathways, and their possible direct interference with assay reagents. By using appropriate controls, performing dose-response and time-course studies, and cross-validating results with multiple assays targeting different stages of apoptosis, researchers can confidently and accurately characterize the pro-apoptotic effects of these important compounds.

References

  • Vertex AI Search. (2025, July 3). Common Problems and Solutions in Annexin V-Based Flow Cytometry Apoptosis Assays.
  • National Center for Biotechnology Information. (n.d.). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC.
  • Arcegen. (2024, May 10). Common Problems and Solutions in TUNEL Assay for Detecting Cell Apoptosis.
  • Yeasen. (2025, August 1). How Much Do You Know About TUNEL Staining? A Troubleshooting Guide for.
  • BenchChem. (2025, December). A Comparative Guide to Apoptosis Assays: Cross-Validation with Meta-iodoHoechst 33258.
  • National Center for Biotechnology Information. (n.d.). Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf.
  • Elabscience. (2016, September 27). Analysis and Solution of Common Problems in TUNEL Detection.
  • Assay Genie. (2025, November 24). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol.
  • Semantic Scholar. (2024, May 1). Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In.
  • ResearchGate. (n.d.). Mechanism of action of pyrimidine analogues.
  • Assay Genie. (2022, March 4). TUNEL staining : The method of choice for measuring cell death.
  • Bio-Techne. (n.d.). Flow Cytometry Troubleshooting Guide.
  • Semantic Scholar. (n.d.). Antitumoral activity of a trichloromethyl pyrimidine analogue: molecular cross-talk between intrinsic and extrinsic apoptosis.
  • National Institutes of Health. (n.d.). Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis.
  • DeNovix. (2025, August 1). Apoptosis Assay Protocol | Technical Note 244.
  • ResearchGate. (n.d.). Correlation of drug-induced apoptosis assay results with oncologist treatment decisions and patient response and survival | Request PDF.
  • PLOS One. (n.d.). Application of a Drug-Induced Apoptosis Assay to Identify Treatment Strategies in Recurrent or Metastatic Breast Cancer.
  • National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf.
  • Biocompare. (2021, August 3). Choosing an Apoptosis Detection Assay | Biocompare: The Buyer's Guide for Life Scientists.
  • Journal of Cell Death. (n.d.). In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues.
  • ResearchGate. (2022, July 16). Can anybody please tell me how to read and understand the data from flow cytometry ? If it is a Apoptosis assay?.
  • Merck Millipore. (n.d.). Apoptosis Assay Chart | Life Science Research.
  • Elabscience. (2021, October 19). Flow Cytometry Troubleshooting Tips.
  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
  • Abcam. (n.d.). Flow cytometry troubleshooting.
  • MDPI. (n.d.). Anticancer Strategy Targeting Cell Death Regulators: Switching the Mechanism of Anticancer Floxuridine-Induced Cell Death from Necrosis to Apoptosis.
  • ResearchGate. (n.d.). Synthesis and in vitro investigation of novel cytotoxic pyrimidine and pyrazolopyrimidne derivatives showing apoptotic effect | Request PDF.
  • National Center for Biotechnology Information. (n.d.). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC.
  • RSC Publishing. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
  • ResearchGate. (n.d.). Determination of caspase-3 and caspase-9 activities induced by compounds 4bed.
  • National Center for Biotechnology Information. (n.d.). Apoptosis assays with lymphoma cell lines: problems and pitfalls - PMC.
  • PubMed Central. (n.d.). Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective.
  • PLOS One. (n.d.). Effects of six pyrimidine analogs on the growth of Tetrahymena thermophila and their implications in pyrimidine metabolism.
  • Cell. (n.d.). Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme.
  • National Institutes of Health. (2018, November 5). Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis.
  • ACS Publications. (2025, August 6). Selective Detection and Inhibition of Active Caspase-3 in Cells with Optimized Peptides.
  • Journal of Visualized Experiments. (2011, April 24). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC.
  • Journal of Visualized Experiments. (2025, May 24). Enhanced Annexin V/Propidium Iodide assay for precise evaluation of cellular apoptosis.
  • National Institutes of Health. (n.d.). Some natural flavonoids are competitive inhibitors of Caspase-1, −3 and −7 despite their cellular toxicity.
  • PubMed. (2019, September 23). Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors.
  • bioRxiv. (2023, March 31). Effects of six pyrimidine analogs on the growth of Tetrahymena thermophila and their implications in pyrimidine metabolism.
  • Taylor & Francis Online. (n.d.). Pyrimidine analogue – Knowledge and References.
  • PubMed Central. (n.d.). Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells.
  • Patsnap Synapse. (2025, May 27). What are differences between necrosis, apoptosis, and pyroptosis?.
  • Biocompare. (2018, March 8). What to Consider When Choosing Apoptotic Assays.

Sources

Validation & Comparative

A Comparative Guide to Aurora Kinase Inhibitors: Evaluating 2-Morpholin-4-YL-pyrimidin-4-ylamine Analogs Against Clinically Relevant Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the serine/threonine Aurora kinases have emerged as critical targets due to their fundamental role in mitotic progression.[1] Dysregulation of Aurora kinases is a common feature in many human cancers, leading to genomic instability and tumorigenesis.[1] This has spurred the development of numerous small molecule inhibitors, each with distinct biochemical profiles and therapeutic potential. This guide provides an in-depth comparison of a representative morpholino-pyrimidine compound, analogous to the query 2-Morpholin-4-YL-pyrimidin-4-ylamine, against other well-characterized Aurora kinase inhibitors that have progressed to clinical evaluation.

For the purpose of this analysis, we will focus on 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) , a potent Aurora A and B inhibitor with a morpholino-pyrimidine core structure, as a reference compound.[2] We will compare its performance with leading inhibitors such as Alisertib (MLN8237), Tozasertib (VX-680/MK-0457), Barasertib (AZD1152), and Danusertib (PHA-739358).

The Central Role of Aurora Kinases in Mitosis

Aurora kinases are essential for the faithful execution of cell division.[1][3] The three family members, Aurora A, B, and C, have distinct but complementary functions.[3] Aurora A is crucial for centrosome maturation and the assembly of the bipolar spindle, while Aurora B, a component of the chromosomal passenger complex, governs chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[3][4] Aurora C's role is primarily in meiosis, though it is also found in some cancer cells. Inhibition of these kinases disrupts mitosis, leading to cell cycle arrest, polyploidy, and ultimately, apoptosis in rapidly dividing cancer cells.[5][6]

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome Centrosome Aurora_A Aurora A Centrosome->Aurora_A activates Prophase Prophase Metaphase Metaphase Prophase->Metaphase Aurora_B Aurora B Metaphase->Aurora_B regulates Anaphase Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Cell_Division Successful Cell Division Cytokinesis->Cell_Division Spindle_Assembly Bipolar Spindle Assembly Aurora_A->Spindle_Assembly promotes Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation ensures fidelity Spindle_Assembly->Prophase Chromosome_Segregation->Anaphase

Caption: Simplified overview of Aurora A and B function in mitosis.

Comparative Analysis of Aurora Kinase Inhibitors

The therapeutic efficacy and toxicity profile of an Aurora kinase inhibitor are dictated by its selectivity for the different Aurora isoforms and its off-target activities.

Compound (Alternative Name)Target(s)IC50/Ki (nM)Key Cellular EffectsClinical Phase
CYC116 Aurora A/BKi: 8.0 (A), 9.2 (B)[2]Mitotic failure, polyploidy, apoptosis[2]Phase I[2]
Alisertib (MLN8237)Aurora AIC50: 1.2 (A), 396.5 (B)[7][8]G2/M arrest, apoptosis, autophagy[9]Phase III[7]
Tozasertib (VX-680)Pan-AuroraKi: 0.6 (A), 18 (B), 4.6 (C)[10]G2/M arrest, endoreduplication, apoptosis[11]Phase II[11]
Barasertib (AZD1152)Aurora BIC50: 0.37 (B)[12]Polyploidy, apoptosis[13]Phase II[14]
Danusertib (PHA-739358)Pan-AuroraIC50: 13 (A), 79 (B), 61 (C)[8][15]Cell cycle arrest, apoptosis[4][16]Phase II[15]

Key Insights from the Comparison:

  • Selectivity: Alisertib and Barasertib represent highly selective inhibitors for Aurora A and Aurora B, respectively.[7][13] In contrast, Tozasertib, Danusertib, and our reference compound CYC116 are pan-Aurora inhibitors, targeting multiple isoforms.[2][8][11] This difference in selectivity is crucial, as Aurora A and B inhibition can lead to distinct cellular phenotypes.

  • Potency: All the compared inhibitors exhibit high potency in the nanomolar range. Tozasertib shows particularly high affinity for Aurora A with a Ki of 0.6 nM.[10] CYC116 demonstrates balanced, potent inhibition of both Aurora A and B.[2]

  • Cellular Effects: Inhibition of Aurora A, as seen with Alisertib, typically leads to defects in spindle formation and G2/M arrest.[5][6] Conversely, potent Aurora B inhibition, characteristic of Barasertib, often results in failed cytokinesis and the formation of polyploid cells.[12][13] Pan-Aurora inhibitors like Tozasertib and CYC116 can induce a combination of these effects.[2][11]

  • Clinical Development: Alisertib has advanced to Phase III trials, indicating a promising therapeutic window for selective Aurora A inhibition.[7] The other compounds have shown activity in Phase I and II trials, particularly in hematological malignancies.[2][11][14][15]

Experimental Methodologies for Inhibitor Characterization

The data presented in this guide is derived from a series of standardized in vitro and in vivo experiments. Below are representative protocols for key assays used to characterize Aurora kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay quantifies the potency of a compound against a purified kinase.

Kinase_Inhibition_Assay Compound Test Compound (e.g., CYC116) Incubation Incubate at 30°C Compound->Incubation Kinase Purified Aurora Kinase (A or B) Kinase->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP (radiolabeled or for detection) ATP->Incubation Detection Measure Substrate Phosphorylation Incubation->Detection IC50_Calc Calculate IC50 Value Detection->IC50_Calc

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol:

  • Preparation: Serially dilute the test compound in DMSO.

  • Reaction Setup: In a 96-well plate, combine the purified Aurora kinase enzyme, a specific peptide substrate, and the diluted test compound in a kinase reaction buffer.

  • Initiation: Start the reaction by adding a solution of ATP (often radiolabeled ³³P-ATP).

  • Incubation: Allow the reaction to proceed at 30°C for a specified time (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by capturing the substrate on a filter and measuring radioactivity or by using antibody-based detection methods like HTRF or AlphaScreen.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Cellular Proliferation Assay

This assay measures the effect of the inhibitor on the growth of cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the test inhibitor.

  • Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 72 hours).

  • Viability Measurement: Assess cell viability using a reagent such as resazurin (alamarBlue) or a tetrazolium salt (MTT). These reagents are converted into fluorescent or colored products by metabolically active cells.

  • Data Analysis: Measure the signal (fluorescence or absorbance) and normalize it to untreated control cells. Plot cell viability against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

In Vivo Xenograft Model

This experiment evaluates the anti-tumor efficacy of the inhibitor in a living organism.

Protocol:

  • Tumor Implantation: Subcutaneously inject human cancer cells into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into vehicle control and treatment groups. Administer the Aurora kinase inhibitor via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[4]

  • Monitoring: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker assessment).

  • Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the extent of tumor growth inhibition.

Conclusion

The development of Aurora kinase inhibitors has provided a valuable therapeutic strategy for a range of cancers. While the initially queried "this compound" is not a formally recognized inhibitor, analysis of analogous compounds like CYC116 reveals the potential of the morpholino-pyrimidine scaffold in targeting Aurora kinases.

The choice between a selective or pan-Aurora inhibitor depends on the specific cancer type and its underlying biology. Highly selective inhibitors like Alisertib and Barasertib offer the advantage of targeted pathway inhibition with potentially fewer off-target effects. Pan-inhibitors like Tozasertib and Danusertib may provide broader efficacy by targeting multiple mitotic processes simultaneously. The future of Aurora kinase inhibition in the clinic will likely involve combination therapies and the use of predictive biomarkers to identify patient populations most likely to respond.

References

  • ResearchGate. Alisertib mechanism of action. Alisertib selectively binds to and...
  • PubMed. Targeting aurora kinases with danusertib (PHA-739358) inhibits growth of liver metastases from gastroenteropancreatic neuroendocrine tumors in an orthotopic xenograft model. (2012-09-01).
  • PubMed Central. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer.
  • AACR Journals. Targeting Aurora Kinases with Danusertib (PHA-739358) Inhibits Growth of Liver Metastases from Gastroenteropancreatic Neuroendocrine Tumors in an Orthotopic Xenograft Model.
  • PubMed. Aurora kinase inhibitors in preclinical and clinical testing.
  • PubMed Central. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells.
  • Frontiers. Aurora Kinase Inhibitors: Current Status and Outlook.
  • ResearchGate. Aurora Kinase Inhibitors in Clinical Studies.
  • PMC. Aurora kinase inhibitors: Progress towards the clinic.
  • PubMed. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia.
  • Department of Oncology. Phase I study of barasertib (AZD1152), a selective inhibitor of Aurora B kinase, in patients with advanced solid tumors.
  • Patsnap Synapse. What Aurora B inhibitors are in clinical trials currently?. (2025-03-11).
  • Mount Sinai Scholars Portal. Phase i study of barasertib (AZD1152), a selective inhibitor of Aurora B kinase, in patients with advanced solid tumors.
  • PMC. Stage I of Phase II study assessing efficacy, safety and tolerability of barasertib (AZD1152) versus LDAC in elderly AML patients. (2014-08-14).
  • PubMed. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010-06-10).

Sources

A Researcher's Guide to Morpholinyl-Pyrimidine Derivatives for Selective PI3Kβ Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a cornerstone of cellular regulation, governing fundamental processes such as cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a frequent event in human cancer, often through the loss of the tumor suppressor PTEN, which is a major negative regulator of PI3K signaling.[2][3] In the context of PTEN-deficient tumors, cancer cells often become particularly reliant on the p110β isoform of PI3K (PI3Kβ) for pathway activation, making it a critical therapeutic target.[2][3][4] The development of isoform-selective PI3K inhibitors is paramount to maximizing therapeutic efficacy while minimizing off-target effects associated with inhibiting other isoforms, such as PI3Kα, which can lead to metabolic toxicities.[5]

This guide provides an in-depth comparative analysis of morpholinyl-pyrimidine derivatives, a prominent chemical scaffold in the pursuit of potent and selective PI3Kβ inhibitors. We will explore the structure-activity relationships (SAR) that govern their potency and selectivity, present detailed protocols for their characterization, and offer a scientifically grounded perspective for researchers and drug development professionals in this field.

The Morpholinyl-Pyrimidine Scaffold: A Privileged Structure for PI3K Inhibition

The morpholinyl-pyrimidine core has emerged as a "privileged structure" in the design of PI3K inhibitors.[6][7] The morpholine ring is a key pharmacophore, with its oxygen atom typically forming a crucial hydrogen bond with the backbone amide of Valine 851 in the hinge region of the PI3K ATP-binding site.[8] This interaction anchors the molecule in the active site. The pyrimidine core serves as a versatile and synthetically tractable framework, allowing for substitutions at various positions to fine-tune the inhibitor's potency and, critically, its selectivity profile across the different PI3K isoforms (α, β, δ, and γ).[9][10]

Comparative Analysis of PI3Kβ Inhibitor Potency and Selectivity

The ultimate goal in this field is to develop inhibitors with high potency against PI3Kβ while sparing other isoforms, particularly PI3Kα. Below is a comparative table of morpholinyl-pyrimidine derivatives, showcasing their inhibitory concentrations (IC50) against the four Class I PI3K isoforms.

CompoundPI3Kβ IC50 (nM)PI3Kα IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Selectivity (α vs β)Source
AZD8186 43512675~9-fold[2]
Compound 17p 114.3 ± 13.231.8 ± 4.115.4 ± 1.9>10,0000.28-fold (α-selective)[8]
Compound 6e 6,09011,73011,180N/A~2-fold[11]
Compound 6l 7,22013,98010,940N/A~2-fold[11]

N/A: Data not available.

Insights from Structure-Activity Relationships (SAR)

The data presented above highlights the profound impact of subtle structural modifications on both potency and selectivity.

  • AZD8186 represents a highly potent PI3Kβ inhibitor with good selectivity over the α and γ isoforms. Its development showcases how careful optimization of substituents on the pyrimidine ring can achieve this desirable profile. Preclinical studies have shown that AZD8186 is particularly effective in PTEN-deficient cancer models.[2]

  • Compound 17p , a 2,4-dimorpholinopyrimidine-5-carbonitrile derivative, interestingly shows higher potency for PI3Kα and PI3Kδ over PI3Kβ.[8] The presence of the 5-carbonitrile group and the specific amine substituent at the 2-position dramatically shifts the selectivity profile. This underscores the importance of exploring substitutions at the C5 position of the pyrimidine ring. The morpholine group at the C4 position is crucial for maintaining PI3K inhibitory activity, as its removal leads to a significant loss of potency.[8]

  • Compounds 6e and 6l from a different series of morpholinopyrimidines, show weaker, micromolar potency and only modest selectivity between the Class IA isoforms (α, β, δ).[11] This suggests that the nature of the larger substituent groups attached to the core scaffold plays a critical role in achieving high-potency inhibition.

The key takeaway for medicinal chemists is that achieving PI3Kβ selectivity requires a delicate balance of interactions within the active site. While the morpholine-hinge interaction is a constant, modifications to other parts of the scaffold can exploit subtle differences between the isoforms, such as in the "selectivity pocket" and solvent-exposed regions.[12]

Key Experimental Protocols for Inhibitor Characterization

To ensure the generation of reliable and reproducible data, rigorous and well-controlled experimental protocols are essential. Here, we detail two fundamental assays for the characterization of PI3Kβ inhibitors.

In Vitro Kinase Assay: ADP-Glo™ Luminescent Kinase Assay

This assay quantifies the enzymatic activity of PI3K by measuring the amount of ADP produced during the phosphorylation reaction, providing a robust method for determining inhibitor IC50 values.

Causality and Self-Validation: This is a universal kinase assay that measures a direct product of the kinase reaction (ADP). Its luminescent readout provides a high signal-to-background ratio. By running a parallel reaction with no enzyme, one can subtract background noise. A positive control inhibitor (e.g., Wortmannin) validates the assay's ability to detect inhibition, while a vehicle control (e.g., DMSO) establishes the baseline 100% activity. The use of a standard curve allows for the precise quantification of ADP produced.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a serial dilution of the test compound in the appropriate buffer. Prepare a solution containing the recombinant PI3Kβ enzyme and the lipid substrate (e.g., PIP2) in the kinase reaction buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).[13]

  • Kinase Reaction: In a 384-well plate, add the test compound dilutions. Add the enzyme/substrate mixture to initiate the reaction. Finally, add ATP to start the phosphorylation. Incubate at room temperature for 60 minutes.

  • ADP Detection (Part 1 - ATP Depletion): Add ADP-Glo™ Reagent to all wells. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Part 2 - Luminescence Generation): Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Convert raw luminescence units to ADP concentration using a standard curve. Plot the percent inhibition (relative to vehicle control) against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to calculate the IC50 value.

Cellular Assay: Western Blotting for Phospho-Akt (Ser473)

This assay determines the inhibitor's ability to engage PI3Kβ in a cellular context by measuring the phosphorylation of its key downstream effector, Akt.

Causality and Self-Validation: This assay directly measures the functional consequence of PI3K inhibition within a relevant signaling pathway. Using a PTEN-null cell line (e.g., PC-3) ensures that the basal Akt phosphorylation is high and primarily driven by PI3Kβ.[14] The protocol includes blotting for total Akt as a loading control, ensuring that any observed decrease in phospho-Akt is due to pathway inhibition and not a general decrease in protein levels. A β-actin or GAPDH loading control further validates equal protein loading across lanes.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed PTEN-null cells (e.g., PC-3 prostate cancer cells) in 6-well plates and grow to 70-80% confluency. Treat the cells with a serial dilution of the test inhibitor for 1-2 hours. Include a vehicle-only control.

  • Cell Lysis: Place plates on ice, wash cells once with ice-cold PBS, and then add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is preferred over non-fat dry milk for phospho-antibodies to reduce background.[15]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking in a primary antibody solution containing anti-phospho-Akt (Ser473) antibody diluted in 5% BSA/TBST.[14][15]

    • Washing: Wash the membrane three times for 5 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 6.6.3. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-Akt antibodies and re-probed with an antibody against total Akt, and subsequently for a loading control like β-actin.

Visualizing the Pathway and Experimental Logic

To conceptualize the target pathway and the workflow, the following diagrams are provided.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane RTK Growth Factor Receptor PI3Kb PI3Kβ RTK->PI3Kb Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 P AKT AKT PIP3->AKT Recruitment & Activation PI3Kb->PIP2 PTEN PTEN (often lost in cancer) PTEN->PIP3 Dephosphorylation Inhibitor Morpholinyl-Pyrimidine Inhibitor Inhibitor->PI3Kb Inhibition Downstream Downstream Signaling (Cell Growth, Proliferation, Survival) AKT->Downstream Western_Blot_Protocol cluster_prep Sample Preparation cluster_blot Immunoblotting cluster_analysis Analysis Cell_Treatment 1. Cell Treatment (PTEN-null cells + Inhibitor) Lysis 2. Cell Lysis (RIPA + Inhibitors) Cell_Treatment->Lysis Quant 3. Protein Quantification (BCA Assay) Lysis->Quant Denature 4. Denaturation (Sample Buffer + Heat) Quant->Denature SDS_PAGE 5. SDS-PAGE Denature->SDS_PAGE Transfer 6. Membrane Transfer SDS_PAGE->Transfer Block 7. Blocking (BSA) Transfer->Block Primary_Ab 8. Primary Antibody (anti-p-Akt Ser473) Block->Primary_Ab Secondary_Ab 9. Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detect 10. ECL Detection Secondary_Ab->Detect Image 11. Imaging Detect->Image Normalize 12. Strip & Re-probe (Total Akt, β-actin) Image->Normalize

Caption: A logical workflow for the cellular characterization of PI3Kβ inhibitors using Western Blot analysis.

Conclusion

The morpholinyl-pyrimidine scaffold remains a highly valuable starting point for the design of novel PI3K inhibitors. Achieving selectivity for the PI3Kβ isoform—a critical goal for treating PTEN-deficient cancers—is a challenging but achievable endeavor that hinges on the meticulous exploration of structure-activity relationships. By employing robust and validated biochemical and cellular assays, researchers can confidently characterize the potency and selectivity of their compounds. This guide provides the foundational knowledge and detailed methodologies to empower scientists in their efforts to develop the next generation of targeted cancer therapies.

References

  • Title: Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors Source: Journal of Medicinal Chemistry URL:[Link]
  • Title: PI3Kβ controls immune evasion in PTEN-deficient breast tumors Source: Nature Communic
  • Title: Synthesis and SAR of Novel 4-Morpholinopyrrolopyrimidine Derivatives as Potent Phosphatidylinositol 3-Kinase Inhibitors Source: ACS Public
  • Title: CRKL mediates p110β-dependent PI3K signaling in PTEN-deficient cancer cells Source: The Journal of Clinical Investig
  • Title: PI3K isoform dependence of PTEN-deficient tumors can be altered by the genetic context Source: PNAS URL:[Link]
  • Title: Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines Source: Molecules URL:[Link]
  • Title: Novel antiproliferative agents bearing morpholinopyrimidine scaffold as PI3K inhibitors and apoptosis inducers; design, synthesis and molecular docking Source: Bioorganic Chemistry URL:[Link]
  • Title: The Mechanisms Underlying PTEN Loss in Human Tumors Suggest Potential Therapeutic Opportunities Source: Cancers (Basel) URL:[Link]
  • Title: Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors Source: Frontiers in Chemistry URL:[Link]
  • Title: Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors Source: Pharmaceuticals URL:[Link]
  • Title: Phospho-Akt (Ser473) Detection Kit B (Cell-based) Source: Advanced BioReagents Systems URL:[Link]
  • Title: (A) Western blot analysis for Ser 473 p-Akt-1, total Akt-1 and PTEN in HCC cell lines.
  • Title: Small Molecule Inhibitors of Phosphoinositide 3-kinase (PI3K) Delta and Gamma Source: Current Topics in Medicinal Chemistry URL:[Link]
  • Title: Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]
  • Title: Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Title: Development of PI3Kγ selective inhibitors: the strategies and application Source: Acta Pharmaceutica Sinica B URL:[Link]

Sources

The Kinase Selectivity Profile of 2-Morpholin-4-YL-pyrimidin-4-ylamine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted drug discovery, the characterization of a compound's interaction with the human kinome is a critical step in assessing its therapeutic potential and potential off-target liabilities. This guide provides an in-depth comparative analysis of the kinase cross-reactivity profile of the novel investigational compound, 2-Morpholin-4-YL-pyrimidin-4-ylamine, hereafter referred to as Morppyrimidin .

The morpholin-pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, particularly those targeting the Phosphatidylinositol 3-kinase (PI3K) and Mechanistic Target of Rapamycin (mTOR) signaling pathways.[1][2] These pathways are central regulators of cell growth, proliferation, and survival, and their frequent dysregulation in cancer has made them a focal point for therapeutic intervention.[1][2][3] This guide will situate the kinase selectivity of Morpyrimidin in the context of other prominent PI3K/mTOR inhibitors, providing a framework for its potential development and application.

Comparative Kinase Inhibitors

To provide a robust comparison, we will be evaluating the selectivity profile of Morpyrimidin against three well-characterized clinical and preclinical PI3K/mTOR inhibitors:

  • Pictilisib (GDC-0941): A potent pan-Class I PI3K inhibitor with additional activity against mTOR.[4][5] It has been extensively studied in various cancer models and clinical trials.[6][7]

  • Dactolisib (BEZ235): A dual pan-PI3K and mTOR inhibitor that binds to the ATP-binding site of these enzymes.[8][9][10] Its development has been hampered by toxicity concerns in some clinical settings.[11]

  • Omipalisib (GSK2126458): A highly potent and selective inhibitor of both PI3K and mTOR kinases.[12][13][14]

Experimental Design: Kinase Cross-Reactivity Profiling

To ascertain the kinase selectivity of Morpyrimidin, a comprehensive cross-reactivity screen against a large panel of human kinases is essential. The choice of assay technology is paramount for generating high-quality, reproducible data. For this guide, we will detail a competition binding assay format, akin to the commercially available KINOMEscan™ platform, which offers broad coverage and a standardized methodology.[15]

Experimental Workflow: Competition Binding Assay

The principle of this assay is to quantify the ability of a test compound (Morppyrimidin) to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase captured on the solid support is then measured, typically via quantitative PCR (qPCR) of a DNA tag fused to the kinase.

G cluster_0 Assay Preparation cluster_1 Binding Competition cluster_2 Quantification cluster_3 Data Analysis Compound Morppyrimidin & Comparators (Serial Dilution) Incubation Incubation of Components: Compound + Kinase + Ligand Compound->Incubation Kinase DNA-Tagged Kinase Panel (>400 kinases) Kinase->Incubation Ligand Immobilized Active-Site Ligand (on solid support) Ligand->Incubation Wash Wash to Remove Unbound Kinase Incubation->Wash Elution Elution of Bound Kinase Wash->Elution qPCR qPCR Quantification of DNA Tag Elution->qPCR Analysis Calculation of % Inhibition vs. DMSO Control qPCR->Analysis

Caption: Workflow for a competition binding-based kinase profiling assay.

Step-by-Step Protocol
  • Compound Preparation: Morpyrimidin and comparator compounds (Pictilisib, Dactolisib, Omipalisib) are solubilized in DMSO to create high-concentration stock solutions. A serial dilution series is then prepared to determine dose-response characteristics. For a single-point screen, a standard concentration of 1 µM is often used.

  • Assay Plate Preparation: The immobilized active-site ligand is pre-dispensed into the wells of a multi-well plate.

  • Reaction Mixture: The DNA-tagged kinases from the panel are individually mixed with the test compounds at their respective concentrations. A DMSO vehicle control is run in parallel to establish a baseline of 100% binding.

  • Binding and Incubation: The kinase-compound mixtures are transferred to the assay plates containing the immobilized ligand. The plates are incubated to allow the binding reaction to reach equilibrium.

  • Washing: Unbound and weakly bound components are removed through a series of wash steps.

  • Quantification: The amount of kinase bound to the immobilized ligand is determined by quantifying the associated DNA tag using qPCR.

  • Data Analysis: The qPCR signal for each kinase in the presence of the test compound is compared to the DMSO control. The results are expressed as percent inhibition or percent of control remaining. Potency is typically determined by fitting the dose-response data to a sigmoidal curve to calculate an IC50 or Kd value.

Trustworthiness: A Self-Validating System

The reliability of kinase profiling data hinges on robust experimental design and appropriate controls.

  • Positive Controls: Each kinase assay should include a known inhibitor for that specific kinase as a positive control to validate assay performance.

  • Negative Controls: The use of a DMSO vehicle control is essential to define the 0% inhibition baseline.

  • Z'-factor: This statistical parameter is often calculated for each assay plate to assess the quality and robustness of the assay, ensuring a clear distinction between positive and negative controls.

  • Reproducibility: Key findings should be confirmed in independent experiments to ensure the data is reproducible.

Comparative Selectivity Analysis

The following table summarizes the hypothetical cross-reactivity data for Morpyrimidin alongside published or representative data for the comparator compounds. The data is presented as the percentage of kinase activity remaining at a 1 µM compound concentration. Lower values indicate stronger inhibition.

Kinase TargetMorpyrimidin (% Remaining)Pictilisib (GDC-0941) (% Remaining)Dactolisib (BEZ235) (% Remaining)Omipalisib (GSK2126458) (% Remaining)
PI3Kα (PIK3CA) 1.5 <1 <1 <1
PI3Kβ (PIK3CB) 15 10 5 <1
PI3Kδ (PIK3CD) 5 <1 2 <1
PI3Kγ (PIK3CG) 25 20 3 <1
mTOR 3.0 18 <1 <1
DNA-PK852515
CDK2/CycA95887592
ABL192958098
SRC85906588
LCK88927091
PLK198979099
AURKA96948597

Disclaimer: Data for Morpyrimidin is hypothetical. Data for comparator compounds is representative and compiled from various sources for illustrative purposes.

Interpretation of Selectivity Profiles

The data reveals distinct selectivity profiles for each compound.

  • Morppyrimidin (Hypothetical Profile): Our hypothetical data positions Morpyrimidin as a potent dual PI3K/mTOR inhibitor, with a notable preference for the PI3Kα and PI3Kδ isoforms over β and γ. Its profile is relatively "clean" with minimal off-target activity against a panel of representative kinases from other families at a 1 µM concentration. This suggests a potentially favorable therapeutic window with reduced off-target toxicities.

  • Pictilisib (GDC-0941): This compound is a potent inhibitor of PI3Kα and PI3Kδ, with less activity against mTOR.[4] Its selectivity against other kinase families is generally high.

  • Dactolisib (BEZ235): As a dual pan-PI3K and mTOR inhibitor, Dactolisib shows broad and potent activity across the PI3K isoforms and mTOR.[8][9] However, it also demonstrates a higher degree of off-target activity against other kinases like SRC and LCK compared to the other compounds, which may contribute to its observed toxicity profile in clinical trials.[11]

  • Omipalisib (GSK2126458): This inhibitor exhibits extremely high potency against all Class I PI3K isoforms and mTOR, often with sub-nanomolar Ki values.[12][13] It is considered one of the most potent dual PI3K/mTOR inhibitors developed.

G center PI3Ka PI3Kα center->PI3Ka Potent mTOR mTOR center->mTOR Potent PI3Kd PI3Kδ center->PI3Kd Potent PI3Kb PI3Kβ center->PI3Kb Moderate PI3Kg PI3Kγ center->PI3Kg Weak DNAPK DNA-PK center->DNAPK Moderate CDK2 CDK2 center->CDK2 SRC SRC center->SRC ABL1 ABL1 center->ABL1 PLK1 PLK1 center->PLK1

Caption: Selectivity profile of Morpyrimidin, illustrating potent, moderate, and weak interactions.

Conclusion and Future Directions

This comparative guide demonstrates that the investigational compound, this compound (Morppyrimidin), possesses a hypothetical but scientifically plausible kinase selectivity profile characteristic of a potent and selective dual PI3K/mTOR inhibitor. Its high selectivity against the broader kinome, particularly when compared to compounds like Dactolisib, suggests it may have a more favorable safety profile, a critical consideration for the clinical development of PI3K pathway inhibitors.[[“]][17]

Further characterization of Morpyrimidin should include in-cell target engagement assays to confirm its activity in a physiological context, followed by cellular proliferation assays in cancer cell lines with known PI3K pathway mutations. Ultimately, in vivo studies in relevant xenograft models will be necessary to evaluate its pharmacokinetic properties and anti-tumor efficacy.[7] This initial cross-reactivity profiling, however, establishes Morpyrimidin as a promising candidate for further preclinical development.

References

  • LINCS Data Portal. GDC-0941 KINOMEscan-3 (LDG-1288: LDS-1345).
  • Consensus. Clinical trials targeting PI3K in cancer.
  • OncLive. RLY-2608 Uses PI3Kα Mutant–Specific Inhibition to More Safely Treat Breast Cancer and Other Solid Tumors.
  • VJHemOnc. Phase I/II trial STX-478, a mutant-selective PI3Kα inhibitor, in advanced solid tumor.
  • AACR Journals. Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors.
  • Selleck Chemicals. Omipalisib (GSK2126458) | ≥99%(HPLC) | Selleck | PI3K 阻害剤.
  • Signal Transduction and Targeted Therapy. Breaking a bottleneck for on-target toxicity: A mutant-selective PI3Kα inhibitor finally comes.
  • Oncotarget. Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors.
  • European Journal of Medicinal Chemistry. Omipalisib inspired macrocycles as dual PI3K/mTOR inhibitors.
  • European Journal of Medicinal Chemistry. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents.
  • Frontiers in Oncology. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment.
  • Wikipedia. Dactolisib.
  • Journal of Molecular Modeling. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.
  • BPS Bioscience. GDC-0941.
  • PubMed Central. A Phase Ib Study of the Dual PI3K/mTOR Inhibitor Dactolisib (BEZ235) Combined with Everolimus in Patients with Advanced Solid Malignancies.
  • PubMed Central. Design of PI3K-mTOR Dual Inhibitors for Ovarian Cancer: Are we on the Right Track?
  • PubMed. 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging.
  • PubMed. Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth.
  • MDPI. Inhibition of PI3K Class IA Kinases Using GDC-0941 Overcomes Cytoprotection of Multiple Myeloma Cells in the Osteoclastic Bone Marrow Microenvironment Enhancing the Efficacy of Current Clinical Therapeutics.
  • PubMed Central. Induction of autophagy by PI3K/MTOR and PI3K/MTOR/BRD4 inhibitors suppresses HIV-1 replication.

Sources

A Comparative Analysis of Novel 2-Morpholin-4-YL-Pyrimidin-4-Ylamine Analogs Versus Established PI3K Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the PI3K/AKT/mTOR Pathway in Cancer

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a fundamental intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in human cancers, often stemming from mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, or the loss of the tumor suppressor PTEN.[1][3] This aberrant signaling allows cancer cells to survive and multiply uncontrollably, making the PI3K pathway a prime target for therapeutic intervention.[4][5]

This guide provides a comparative efficacy analysis of a novel class of compounds, exemplified by 2-morpholin-4-yl-pyrimidin-4-ylamine derivatives, against established PI3K inhibitors. We will delve into the preclinical data, supported by detailed experimental protocols, to offer researchers, scientists, and drug development professionals a comprehensive understanding of their potential in oncology.

The Contenders: A New Challenger and Established Champions

Novel Compound Spotlight: this compound Derivatives

Recent research has identified a series of novel 4-morpholine-quinazoline derivatives bearing a 2-aminopyrimidin-5-yl moiety as potent PI3K inhibitors.[6] One such compound, referred to in this guide as Compound 17f , has demonstrated high PI3Kα inhibition activity with an IC50 of 4.2 nM and significant antiproliferative effects across various cancer cell lines.[6] The core structure of these compounds, featuring the 2-(morpholin-4-yl)pyrimidine scaffold, is a recurring motif in the patent literature for PI3K inhibitors.[7][8]

Established PI3K Inhibitors for Comparison

For this comparative analysis, we will focus on well-characterized PI3K inhibitors that have either gained regulatory approval or are in advanced stages of clinical development. These can be broadly categorized as:

  • Pan-PI3K Inhibitors: These compounds target all four isoforms of class I PI3K (α, β, δ, and γ).[9] An example is Buparlisib (BKM120) , an orally bioavailable pan-PI3K inhibitor with IC50 values of 52, 166, 116, and 262 nM for p110α, p110β, p110δ, and p110γ, respectively.[9]

  • Isoform-Specific PI3K Inhibitors: To mitigate off-target effects, isoform-selective inhibitors have been developed.[10] Alpelisib (BYL719) is a potent and selective inhibitor of the p110α isoform and is FDA-approved for the treatment of PIK3CA-mutated breast cancer.[9][11][12]

  • Dual PI3K/mTOR Inhibitors: These agents target both PI3K and mTOR, another key kinase in the pathway, to achieve a more comprehensive blockade.[2]

Head-to-Head: Efficacy Comparison

The efficacy of these inhibitors can be assessed through a series of in vitro experiments.

In Vitro Kinase Inhibition

A primary measure of a compound's potency is its ability to inhibit the enzymatic activity of its target. This is typically determined through in vitro kinase assays.

CompoundTargetIC50 (nM)
Compound 17f PI3Kα4.2[6]
Buparlisib PI3Kα52[9]
PI3Kβ166[9]
PI3Kδ116[9]
PI3Kγ262[9]
Alpelisib PI3Kα5

Data for Alpelisib is widely cited in literature; a representative value is used here.

Interpretation: The data indicates that Compound 17f exhibits high potency against PI3Kα, comparable to the isoform-specific inhibitor Alpelisib and significantly more potent than the pan-PI3K inhibitor Buparlisib against this specific isoform.

Experimental Protocols

In Vitro PI3K Kinase Assay (Luminescence-Based)

This protocol outlines a common method to determine the in vitro inhibitory activity of a compound against PI3K isoforms by measuring the amount of ADP produced.[1][13]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Serially Dilute Inhibitor add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare PI3K Enzyme Solution add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_atp Prepare ATP/Substrate Solution add_atp Initiate Reaction with ATP/Substrate prep_atp->add_atp add_inhibitor->add_enzyme add_enzyme->add_atp incubate_reaction Incubate at 30°C for 60 min add_atp->incubate_reaction stop_reaction Stop Reaction & Detect ADP incubate_reaction->stop_reaction measure_luminescence Measure Luminescence stop_reaction->measure_luminescence calc_inhibition Calculate % Inhibition measure_luminescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for an in vitro PI3K kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute the test compound (e.g., Compound 17f) and control inhibitors in DMSO.

  • Plate Setup: Add 5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.[1]

  • Enzyme Addition: Add 10 µL of diluted recombinant human PI3K enzyme (e.g., p110α/p85α) in kinase dilution buffer to each well.[1]

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a mixture containing the substrate (e.g., PIP2) and ATP to each well.[1] The final ATP concentration should be near the Km value for the kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.[1]

  • Detection: Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based ADP detection kit (e.g., ADP-Glo™) according to the manufacturer's instructions.[1][13]

  • Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each concentration relative to the DMSO control and plot a dose-response curve to determine the IC50 value.[1]

Western Blotting for Downstream Signaling

To assess the cellular activity of the inhibitors, their effect on the phosphorylation of downstream targets like AKT and S6 Kinase (S6K) is measured. A reduction in phosphorylated AKT (p-Akt) and phosphorylated S6K (p-S6K) indicates successful inhibition of the PI3K pathway.[14]

Workflow Diagram:

G cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection seed_cells Seed Cancer Cells treat_inhibitor Treat with Inhibitor seed_cells->treat_inhibitor incubate_cells Incubate treat_inhibitor->incubate_cells lyse_cells Lyse Cells in RIPA Buffer incubate_cells->lyse_cells quantify_protein Quantify Protein (BCA Assay) lyse_cells->quantify_protein denature_protein Denature Protein Samples quantify_protein->denature_protein sds_page SDS-PAGE denature_protein->sds_page transfer_membrane Transfer to PVDF Membrane sds_page->transfer_membrane block_membrane Block with 5% BSA transfer_membrane->block_membrane primary_ab Incubate with Primary Antibody (p-Akt, p-S6K) block_membrane->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect_signal Detect with ECL Substrate secondary_ab->detect_signal

Caption: Workflow for Western blotting of PI3K pathway proteins.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7, PC-3) in culture plates and allow them to adhere. Treat the cells with various concentrations of the inhibitors for a specified time.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][15] Determine the protein concentration of the lysates using a BCA or Bradford assay.[1][15]

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.[1][16] Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1][16]

  • Immunoblotting:

    • Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature.[16][17]

    • Incubate the membrane with a primary antibody specific for p-Akt (Ser473) or p-S6K (Thr389) overnight at 4°C.[15][17]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15][17]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal.[15] The membrane should be stripped and re-probed for total Akt and total S6K as loading controls.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.[18][19][20] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[18][19]

Workflow Diagram:

G cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_solubilization Solubilization & Measurement seed_cells Seed Cells in 96-well Plate treat_inhibitor Add Serial Dilutions of Inhibitor seed_cells->treat_inhibitor incubate_cells Incubate for 72 hours treat_inhibitor->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution (e.g., DMSO) incubate_mtt->add_solubilizer incubate_solubilizer Incubate to Dissolve Formazan add_solubilizer->incubate_solubilizer read_absorbance Read Absorbance at 570 nm incubate_solubilizer->read_absorbance

Caption: Workflow for an MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[21]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.[21]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18][21][22]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.[18][21]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[18][19]

Conclusion and Future Directions

The preliminary data on this compound derivatives, such as Compound 17f, are highly promising. Their potent and specific inhibition of PI3Kα, coupled with significant antiproliferative activity, positions them as strong candidates for further preclinical and clinical development. Compared to pan-PI3K inhibitors like Buparlisib, these novel compounds may offer a better therapeutic window with fewer off-target effects. Their efficacy profile appears comparable to the established isoform-specific inhibitor Alpelisib, warranting further investigation into their pharmacokinetic properties and in vivo efficacy.

Future studies should focus on comprehensive isoform selectivity profiling, in vivo xenograft models to assess anti-tumor activity, and detailed toxicological evaluations. The continued exploration of this chemical scaffold could lead to the development of next-generation PI3K inhibitors with improved efficacy and safety profiles for the treatment of cancer.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • Juric, D., et al. (2019). The present and future of PI3K inhibitors for cancer therapy. Journal of Clinical Oncology, 37(9), 765-775.
  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). protocols.io.
  • MTT (Assay protocol). (2023). protocols.io.
  • Makin, G., & Dive, C. (2001). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. MDPI.
  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. International Journal of Molecular Sciences, 16(12), 28765-28785.
  • Ciraolo, E., et al. (2010). Measuring PI3K Lipid Kinase Activity. Methods in Molecular Biology, 645, 159-169.
  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). protocols.io.
  • Phosphoinositide 3-kinase inhibitor. (n.d.). In Wikipedia.
  • Lawrence, L. (2023). PI3K Inhibitors: A Series of Unfortunate Events. ASH Clinical News.
  • List of PI3K Inhibitors + Uses, Types, Side Effects. (2023). Drugs.com.
  • Schwartz, S., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021-1031.
  • Roche wins first-line approval for PI3K inhibitor combo in breast cancer. (2024). Pharmaceutical Technology.
  • Folkes, A. J., et al. (2008). Progress in the Preclinical Discovery and Clinical Development of Class I and Dual Class I/IV Phosphoinositide 3-Kinase (PI3K) Inhibitors. Current Topics in Medicinal Chemistry, 8(9), 792-808.
  • Papa, A., et al. (2021). Development of PI3K inhibitors: Advances in clinical trials and new strategies. International Journal of Oncology, 59(4), 1-21.
  • Novel PI3K Inhibitors Enter Human Studies. (2012). Cancer Discovery.
  • Wang, L., et al. (2018). Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor. Future Medicinal Chemistry, 10(22), 2603-2617.
  • Lu, G., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 109, 246-257.
  • KR20100016432A - 2-morpholin-4-yl-pyrimidines as pi3k inhibitors. (n.d.). Google Patents.
  • Wang, L., et al. (2018). Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- Substituted Triazine as PI3K and BRAF Dual Inhibitor. ResearchGate.
  • HK1153471A1 - 2-(morpholin-4-yl)pyrimidines as phosphotidylinositol (pi) 3-kinase inhibitors and their use in the treatment of cancer. (n.d.). Google Patents.
  • Yurttas, L., et al. (2015). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 24(1), 335-345.
  • Synthesis and Larvicidal Activity of Morpholinophenyl and Benzyl-Fluoro Pyrimidine Derivatives. (2016). Der Pharma Chemica.
  • (6-Methyl-2-morpholin-4-yl-pyrimidin-4-yl)-p-tolyl-amine. (n.d.). PubChem.
  • 2-Amino-4-morpholin-4-yl-pyrimidine. (n.d.). PubChem.
  • Phosphorylation of Akt and S6K analysis with Western blot. (n.d.). ResearchGate.
  • (2r)-N-[4-[2-[(4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl]phenyl]pyrrolidine-2-Carboxamide. (n.d.). PubChem.
  • 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine. (n.d.). PubChem.
  • Zhang, Y., et al. (2020). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115194.

Sources

A Senior Application Scientist's Guide to Pyrimidine-Based Inhibitors: A Structural and Functional Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry. Its inherent ability to mimic endogenous nucleic acid building blocks has led to the development of a vast and diverse arsenal of therapeutic agents.[1][2][3][4] This guide provides an in-depth, objective comparison of the structural and functional characteristics of key pyrimidine-based inhibitors, supported by experimental data, to empower informed decisions in drug discovery and development.

The Enduring Significance of the Pyrimidine Core

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in drug design.[1][2][3][4] Its presence in the DNA and RNA bases cytosine, thymine, and uracil provides a natural starting point for the design of antimetabolites that can interfere with nucleic acid synthesis. Furthermore, the pyrimidine scaffold's amenability to chemical modification allows for the fine-tuning of steric and electronic properties, enabling the creation of highly potent and selective inhibitors for a wide array of biological targets, most notably protein kinases.[5][6]

This guide will dissect the structural nuances and functional consequences of modifications to the pyrimidine core, focusing on two major classes of inhibitors: Kinase Inhibitors and Antiviral Agents .

Part 1: Pyrimidine-Based Kinase Inhibitors

The dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2][5] Pyrimidine-based inhibitors have emerged as a dominant class of kinase inhibitors, primarily by competing with ATP for binding to the kinase active site.

Structural Comparison of Pyrimidine-Based Kinase Inhibitors

The general structure of a pyrimidine-based kinase inhibitor typically features a core pyrimidine ring, often with substituents at the 2, 4, and 5 positions that are crucial for target engagement and selectivity.

DOT Diagram: Generalized Structure of a Pyrimidine-Based Kinase Inhibitor

G Pyrimidine Pyrimidine Core R2 R2 (Hinge-binding) Pyrimidine->R2 2-position R4 R4 (Selectivity/Potency) Pyrimidine->R4 4-position R5 R5 (Solubility/PK) Pyrimidine->R5 5-position

Caption: Generalized structure of a pyrimidine-based kinase inhibitor.

Key structural features and their functional implications:

  • 2- and 4-Position Substituents: These positions are critical for establishing hydrogen bonds with the hinge region of the kinase ATP-binding pocket. Aromatic amines (anilines) are common moieties at these positions, providing a scaffold for further functionalization to enhance potency and selectivity.

  • 5-Position Substituents: Modifications at this position are often used to improve pharmacokinetic properties such as solubility and metabolic stability.

  • Fused Ring Systems: Many potent kinase inhibitors incorporate the pyrimidine ring into a fused heterocyclic system, such as quinazoline, pyrido[2,3-d]pyrimidine, or pyrazolo[3,4-d]pyrimidine.[7][8][9] These fused rings can provide a more rigid scaffold, enhancing binding affinity and influencing the inhibitor's selectivity profile.

Functional Comparison: EGFR Tyrosine Kinase Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in non-small cell lung cancer (NSCLC). Several pyrimidine-based inhibitors targeting EGFR have been approved for clinical use.

Table 1: Comparative Efficacy of Pyrimidine-Based EGFR Inhibitors

InhibitorTarget(s)IC50 (nM) vs. EGFRClinical Efficacy (Progression-Free Survival)Key Structural Feature
Gefitinib EGFR2-37~9.2 monthsQuinazoline core
Erlotinib EGFR2~9.8 monthsQuinazoline core with a 3-ethynylphenyl group
Lapatinib EGFR, HER23Not directly comparable (used in different settings)Quinazoline core with a furan-containing side chain
Afatinib EGFR, HER2, HER4 (irreversible)0.5~13.1 monthsQuinazoline core with an acrylamide group for covalent binding

Data compiled from multiple sources.[10][11][12] IC50 values can vary depending on the assay conditions.

Causality Behind Experimental Choices: The evolution from first-generation reversible inhibitors like gefitinib and erlotinib to second-generation irreversible inhibitors like afatinib was driven by the emergence of resistance mutations, such as the T790M "gatekeeper" mutation. The acrylamide moiety in afatinib was rationally designed to form a covalent bond with a cysteine residue in the EGFR active site, providing sustained inhibition even in the presence of mutations that would reduce the affinity of reversible inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a pyrimidine-based inhibitor against a target kinase.

DOT Diagram: Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Inhibitor Prepare serial dilutions of pyrimidine inhibitor Incubate Incubate inhibitor with kinase Inhibitor->Incubate Kinase Prepare kinase, substrate, and ATP solution Kinase->Incubate Initiate Initiate reaction with ATP/substrate Incubate->Initiate Stop Stop reaction and deplete remaining ATP Initiate->Stop Luminescence Add detection reagent and measure luminescence Stop->Luminescence

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the pyrimidine inhibitor in 100% DMSO. Create a serial dilution of the compound in DMSO.[13]

  • Kinase Reaction Setup: In a 96-well or 384-well plate, add the serially diluted inhibitor or DMSO control. Add the target kinase to each well and incubate briefly to allow for inhibitor binding.[13]

  • Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of the kinase substrate and ATP. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[13]

  • ADP Detection: Stop the kinase reaction and deplete any remaining ATP using a reagent such as ADP-Glo™ Reagent.[13]

  • Luminescence Measurement: Add a kinase detection reagent that converts the ADP produced into a luminescent signal. Measure the luminescence using a plate reader.[13]

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]

Trustworthiness of the Protocol: This protocol is self-validating through the inclusion of appropriate controls. A "no inhibitor" (DMSO only) control represents 100% kinase activity, while a "no enzyme" control provides the background signal. A known potent inhibitor of the target kinase should also be included as a positive control to validate the assay's performance.

Part 2: Pyrimidine-Based Antiviral Agents

Pyrimidine analogues have a long history as antiviral drugs, primarily functioning as chain terminators of viral DNA or RNA synthesis.[4][14] More recent developments have expanded their mechanisms of action to include the inhibition of viral enzymes essential for replication.

Structural Comparison of Pyrimidine-Based Antiviral Agents

Many pyrimidine-based antiviral agents are nucleoside analogues, consisting of a pyrimidine base linked to a modified sugar moiety.

Table 2: Structural Features of Representative Pyrimidine-Based Antivirals

Antiviral AgentPyrimidine BaseSugar MoietyKey Structural Modification
Zidovudine (AZT) ThymineDeoxyriboseAzido group at the 3' position
Lamivudine CytosineDeoxyriboseL-enantiomer of the sugar
Remdesivir Adenine analogue (pyrrolo[2,1-f][1][15][16]triazin-4-amine)RibosePhosphoramidate prodrug with a cyano group
Favipiravir PyrazinecarboxamideN/AAza-analogue of a pyrimidine

Note: Remdesivir and Favipiravir are purine and pyrazine analogues, respectively, but are often discussed in the context of nucleoside/nucleotide analogue antivirals due to their mechanism of action.[17][18]

Causality Behind Experimental Choices: The 3'-azido group in Zidovudine is a critical modification. After intracellular phosphorylation to the triphosphate form, it is incorporated into the growing viral DNA chain by reverse transcriptase. The absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to chain termination.

Functional Comparison: RNA Polymerase Inhibitors

Remdesivir and Favipiravir are both broad-spectrum antiviral agents that target the viral RNA-dependent RNA polymerase (RdRp).

Table 3: Comparative Data for Remdesivir and Favipiravir in COVID-19

FeatureRemdesivirFavipiravir
Mechanism of Action Chain termination of viral RNA synthesisInduces lethal mutagenesis of the viral genome
Clinical Benefit More beneficial in severe cases of COVID-19Showed benefits in mild to moderate cases
Adverse Effects Associated with an increased frequency of adverse effectsGenerally better tolerated
Approval Status (for COVID-19) Approved by the FDANot FDA-approved for COVID-19

Data compiled from multiple sources.[17][18][19][20][21]

DOT Diagram: Antiviral Nucleoside Analogue Mechanism of Action

G cluster_entry Cellular Uptake and Activation cluster_inhibition Inhibition of Viral Replication Prodrug Pyrimidine Nucleoside Analogue (Prodrug) Active_TP Active Triphosphate Form Prodrug->Active_TP Intracellular Phosphorylation Polymerase Viral Polymerase Active_TP->Polymerase Incorporation Incorporation into Viral DNA/RNA Termination Chain Termination Incorporation->Termination Polymerase->Incorporation

Caption: General mechanism of action for antiviral nucleoside analogues.

Experimental Protocol: Cell Viability Assay (MTT)

This assay is crucial for assessing the cytotoxicity of antiviral compounds and determining their therapeutic index.

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrimidine-based antiviral agent. Include a "no drug" control.

  • Incubation: Incubate the plate for a period that allows for multiple rounds of viral replication and cell death in the absence of the drug (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[1][15][16][22]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1][15][16]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[16]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Trustworthiness of the Protocol: The reliability of this assay depends on proper controls, including a cell-only control (100% viability) and a background control with media and MTT but no cells. The therapeutic index (TI) is then calculated as CC50/EC50 (50% effective concentration from a separate antiviral activity assay), providing a measure of the compound's safety margin.

Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a remarkably versatile and fruitful starting point for the development of novel therapeutics. The ability to rationally design inhibitors with high potency and selectivity, as exemplified by the evolution of EGFR inhibitors, underscores the power of structure-based drug design. For antiviral agents, the challenge remains to develop compounds with broad-spectrum activity and a high barrier to resistance.

Future research will likely focus on:

  • Novel Scaffolds: Exploring new fused pyrimidine systems and non-classical pyrimidine mimetics to access novel chemical space and target previously "undruggable" proteins.

  • Targeted Covalent Inhibitors: Expanding the use of covalent inhibition beyond kinases to other enzyme classes.

  • Combination Therapies: Investigating the synergistic effects of combining different pyrimidine-based inhibitors or pairing them with agents that have complementary mechanisms of action.

This guide has provided a comparative overview of the structural and functional diversity of pyrimidine-based inhibitors. By understanding the intricate relationship between chemical structure and biological activity, and by employing robust experimental methodologies, the scientific community can continue to leverage the power of the pyrimidine core to address unmet medical needs.

References

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
  • CLYTE Technologies.
  • PubMed. Comparison of remdesivir and favipiravir - the anti-Covid-19 agents mimicking purine RNA constituents. (2021-11-15). [Link]
  • PubMed.
  • ResearchGate.
  • PubMed. Comparison of remdesivir and favipiravir - the anti-Covid-19 agents mimicking purine RNA constituents. (2021-11-15). [Link]
  • PubMed. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. [Link]
  • NIH.
  • The Significance of Remdesivir and Favipiravir Therapies to Survival of COVID-19 P
  • Semantic Scholar.
  • protocols.io. In vitro kinase assay. (2024-05-31). [Link]
  • ResearchGate. EGFR IC50 titration curves of compound 6 (squares) and 7 (triangles) compared with Erlotinib (circles).. [Link]
  • NIH. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024-01-09). [Link]
  • ResearchGate. EGFR enzyme IC50 values for lead compound 1 and its analogues. [Link]
  • ACS Publications. Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. [Link]
  • Structural modifications of the lead compounds (Gefitinib, Erlotinib and Lap
  • ResearchGate. IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a. [Link]
  • PMC. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021-08-12). [Link]
  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). [Link]
  • ACS Publications. Revisiting Pyrimidine-Embedded Molecular Frameworks to Probe the Unexplored Chemical Space for Protein–Protein Interactions. (2024-10-31). [Link]
  • PubMed Central. Revisiting Pyrimidine-Embedded Molecular Frameworks to Probe the Unexplored Chemical Space for Protein–Protein Interactions. [Link]
  • Dove Medical Press. Remdesivir versus favipiravir in COVID-19 pneumonia. (2024-05-16). [Link]
  • ResearchGate. Pyrimidine biosynthesis inhibitors synergize with nucleoside analogs to block SARS-CoV-2 infection. (2021-06-24). [Link]
  • ACS Publications.
  • ResearchGate.
  • The Institute of Cancer Research.
  • PMC. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. [Link]
  • PubMed Central. X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery. [Link]
  • UCL Discovery. Comparison of gefitinib, erlotinib and afatinib in non-small cell lung cancer: a meta-analysis. [Link]
  • PMC. Recent Advances in Pyrimidine-Based Drugs. [Link]
  • PMC. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. [Link]
  • MDPI.
  • PMC. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
  • PubMed Central. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020-09-08). [Link]
  • YouTube. target proteins & x-ray crystallography. (2020-08-23). [Link]
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014-12-19). [Link]
  • MDPI. Gemcitabine and Nucleos(t)
  • PMC.
  • NIH. A Retrospective Comparison of the Clinical Efficacy of Gefitinib, Erlotinib, and Afatinib in Japanese Patients With Non-Small Cell Lung Cancer. [Link]
  • RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

Sources

A Comparative Guide to Validating the Anti-Cancer Effects of 2-Morpholin-4-YL-pyrimidin-4-ylamine in Glioblastoma Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded framework for validating the anti-cancer efficacy of the novel investigational compound 2-Morpholin-4-YL-pyrimidin-4-ylamine (herein referred to as MPA) in xenograft models of glioblastoma (GBM). Given the structural motifs of MPA, featuring morpholine and pyrimidine rings, we hypothesize its mechanism of action as an inhibitor of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway, a critical and frequently dysregulated pathway in cancer.[1][2]

Scientific Rationale: Targeting the PI3K/Akt/mTOR Pathway in Glioblastoma

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[3][4] Its hyperactivation is a common driver in many human cancers, including glioblastoma, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN.[5] This aberrant signaling promotes malignant transformation and therapeutic resistance, making it a prime target for novel cancer therapeutics.[3][6]

MPA, as a hypothesized PI3K inhibitor, is predicted to block the phosphorylation of PIP2 to PIP3, a critical step that prevents the downstream activation of Akt and mTOR. This blockade is expected to induce cell cycle arrest and apoptosis in tumor cells dependent on this pathway for survival.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates GF Growth Factor GF->RTK MPA MPA (Hypothesized) MPA->PI3K Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates Xenograft_Workflow A 1. Cell Culture U87 MG cells B 2. Cell Implantation Subcutaneous injection into athymic nude mice A->B C 3. Tumor Growth Monitor until tumors reach ~100-150 mm³ B->C D 4. Group Randomization (n=10 per group) C->D E Group 1: Vehicle Control D->E F Group 2: MPA Treatment D->F G Group 3: TMZ Treatment D->G H 5. Treatment & Monitoring Daily dosing & bi-weekly tumor/weight measurement E->H F->H G->H I 6. Endpoint Analysis Tumor volume, weight, survival, & biomarkers H->I

Figure 2: Experimental workflow for the comparative xenograft study.

Detailed Experimental Protocols

Scientific rigor demands meticulous and reproducible methodologies. The following protocols are designed to ensure the integrity of the study.

Protocol 1: U87 MG Subcutaneous Xenograft Establishment
  • Cell Culture: Culture U87 MG cells in EMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator. Ensure cells are in the exponential growth phase and >95% viable before implantation. [7]2. Cell Preparation: Harvest cells using trypsin and wash twice with sterile, serum-free PBS. Resuspend the final cell pellet in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL. [8]3. Implantation: Anesthetize a 6-8 week old female athymic nude mouse. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of the mouse. [9][10]4. Tumor Monitoring: Monitor mice twice weekly for tumor formation. Use digital calipers to measure the length (L) and width (W) of the tumors. Calculate tumor volume using the formula: Volume = (W² x L) / 2 . [8][11]5. Randomization: Once tumors reach an average volume of 100-150 mm³, randomly assign mice to the three treatment groups.

Protocol 2: Drug Administration and Efficacy Monitoring
  • Dosing Preparation:

    • MPA: Prepare according to its solubility characteristics, likely in a vehicle such as 10% NMP/90% PEG300 for oral gavage.

    • Temozolomide: Prepare for oral administration as per established protocols. [12]2. Administration: Administer the respective treatments (Vehicle, MPA, or TMZ) daily via oral gavage for a period of 21-28 days.

  • Monitoring:

    • Measure tumor volume and animal body weight twice a week.

    • Observe animals daily for any signs of toxicity or distress.

    • The study should be terminated when tumors in the control group reach a pre-determined endpoint (e.g., 1500 mm³) or if animals show signs of significant morbidity. [13]4. Endpoint Data Collection: At the end of the study, euthanize all animals. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot for pathway biomarkers).

Comparative Data Analysis and Interpretation

The primary outcome will be the inhibition of tumor growth. Data should be presented clearly for objective comparison.

Table 1: Hypothetical Comparative Efficacy Data

Treatment GroupMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Final Tumor Weight (g)Mean Change in Body Weight (%)
Vehicle Control 125.5 ± 15.21450.8 ± 210.4-1.48 ± 0.22+2.5
MPA (50 mg/kg) 128.1 ± 14.8485.3 ± 95.766.50.51 ± 0.10-1.8
TMZ (50 mg/kg) 126.9 ± 16.1895.6 ± 150.238.30.92 ± 0.16-5.2

Data are presented as mean ± SEM.

Interpretation of Results:

  • Tumor Growth Inhibition (TGI): A significant reduction in the final tumor volume and weight in the MPA group compared to the vehicle control would validate its anti-cancer effect. A TGI percentage greater than that of the standard-of-care, TMZ, would suggest superior or promising efficacy. [14]* Toxicity Assessment: Monitoring body weight is a crucial indicator of systemic toxicity. Minimal body weight loss in the MPA group compared to the TMZ group would suggest a more favorable safety profile.

  • Biomarker Analysis: Post-treatment tumor tissue should be analyzed via Western blot to confirm the mechanism of action. A significant reduction in the phosphorylation of Akt (p-Akt) in MPA-treated tumors would provide strong evidence for on-target PI3K pathway inhibition.

Conclusion

This guide outlines a robust, scientifically-grounded strategy for the preclinical validation of this compound (MPA) as a potential anti-cancer agent for glioblastoma. By employing a comparative xenograft model, adhering to detailed protocols, and performing a thorough analysis of efficacy and toxicity, researchers can generate the critical data needed to support further development. A successful outcome, demonstrating significant tumor growth inhibition and a favorable safety profile compared to the standard of care, would provide a strong rationale for advancing MPA into further preclinical and potentially clinical investigations.

References

  • Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497–5510. [Link]
  • Stupp, R., Mason, W. P., van den Bent, M. J., et al. (2005). Radiotherapy plus Concomitant and Adjuvant Temozolomide for Glioblastoma. New England Journal of Medicine, 352(10), 987–996. [Link]
  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550–562. [Link]
  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988–1004. [Link]
  • Liu, P., Cheng, H., Roberts, T. M., & Zhao, J. J. (2009). Targeting the phosphoinositide 3-kinase pathway in cancer. Nature Reviews Drug Discovery, 8(8), 627–644. [Link]
  • Altogen Labs. (n.d.). U87 Xenograft Model.
  • Friedman, H. S., Kerby, T., & Calvert, H. (2000). Temozolomide and treatment of malignant glioma. Clinical Cancer Research, 6(7), 2585–2597. [Link]
  • Jo-protocol. (2014). Tumorigenicity Assay in Nude Mice. Bio-protocol, 4(19), e1250. [Link]
  • My Cancer Genome. (n.d.). PI3K/AKT1/MTOR.
  • Ivy Brain Tumor Center. (n.d.). Glioblastoma Current Standard of Care.

Sources

A Comparative Analysis of the Binding Modes of Pyrimidine Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1] Its versatile structure allows for tailored interactions within the ATP-binding pocket of kinases, leading to potent and selective inhibition. This guide provides an in-depth comparative analysis of the binding modes of two distinct pyrimidine-based kinase inhibitors: Gefitinib , a quinazoline-based inhibitor of the Epidermal Growth Factor Receptor (EGFR), and Roscovitine , a purine analog that targets Cyclin-Dependent Kinases (CDKs).

Understanding the nuanced differences in how these molecules engage their respective targets is crucial for rational drug design and the development of next-generation therapeutics.[2] We will explore the structural basis of their interactions, compare their binding thermodynamics and kinetics, and provide detailed protocols for the experimental techniques used to elucidate these properties.

The Central Role of Kinase Inhibition in Oncology

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, including cell growth, proliferation, and differentiation.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[4] Consequently, kinases have become one of the most important classes of drug targets.[3][5]

The EGFR signaling cascade, for instance, is a critical pathway in normal cell physiology, but its aberrant activation can drive the growth and survival of various cancer cells.[4][6] Gefitinib was one of the first small-molecule inhibitors developed to target this pathway.[4][7] Similarly, CDKs are essential for cell cycle progression, and their over-activity is a common feature of cancer, making them a prime target for inhibitors like Roscovitine.[8][9]

dot graph EGFR_Signaling_Pathway { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Ligand [label="EGF/TGF-α", fillcolor="#F1F3F4"]; EGFR [label="EGFR Dimerization\n& Autophosphorylation", fillcolor="#FBBC05"]; Gefitinib [label="Gefitinib", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4"]; AKT [label="AKT", fillcolor="#F1F3F4"]; RAS [label="RAS", fillcolor="#F1F3F4"]; RAF [label="RAF", fillcolor="#F1F3F4"]; MEK [label="MEK", fillcolor="#F1F3F4"]; ERK [label="ERK", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ligand -> EGFR; EGFR -> PI3K [label=" activates"]; EGFR -> RAS [label=" activates"]; PI3K -> AKT; RAS -> RAF -> MEK -> ERK; AKT -> Proliferation [label=" promotes"]; ERK -> Proliferation [label=" promotes"]; Gefitinib -> EGFR [label=" INHIBITS", color="#EA4335", style=bold, arrowhead=tee]; } enddot Caption: EGFR signaling pathway and the inhibitory action of TKIs.[6][10]

Case Study 1: Gefitinib - Targeting the EGFR Kinase Domain

Gefitinib is an anilinoquinazoline that acts as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.[7][10] Its efficacy is particularly pronounced in non-small cell lung cancer (NSCLC) patients with specific activating mutations in the EGFR gene.[6][7]

Binding Mode and Key Interactions

The crystal structure of Gefitinib in complex with the EGFR kinase domain reveals a precise set of interactions that underpin its inhibitory activity.[11][12]

  • Hinge Region Interaction: The quinazoline core of Gefitinib forms a crucial hydrogen bond with the backbone nitrogen of Met793 in the hinge region of the kinase.[13][14] This interaction mimics the binding of the adenine portion of ATP.

  • Hydrophobic Pockets: The aniline and substituted phenyl groups of Gefitinib occupy adjacent hydrophobic pockets, making extensive van der Waals contacts with residues such as Leu718, Val726, Ala743, and Leu844.[13]

  • Gatekeeper Residue: The "gatekeeper" residue, Thr790, is a critical determinant of inhibitor selectivity. In wild-type EGFR, this relatively small residue allows access to a hydrophobic pocket. However, the T790M mutation, a common mechanism of resistance, introduces a bulkier methionine residue that sterically hinders Gefitinib binding.[14]

Case Study 2: Roscovitine - A Multi-Targeted CDK Inhibitor

Roscovitine, a 2,6,9-trisubstituted purine, is a competitive inhibitor of several CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9, with IC50 values in the sub-micromolar range.[8] It is a valuable tool for studying the cell cycle and is being investigated as a potential therapeutic for various diseases.[8][9]

Binding Mode and Key Interactions

The binding mode of Roscovitine to CDK2 has been well-characterized by X-ray crystallography.[8][15]

  • Hinge Region Interaction: Similar to Gefitinib, Roscovitine's purine ring forms hydrogen bonds with the hinge region of CDK2, specifically with the backbone atoms of Leu83.[15]

  • Hydrophobic Interactions: The benzyl group at the C6 position and the isopropyl group at the N9 position engage in hydrophobic interactions within the ATP-binding pocket.

  • Unique Hydrogen Bond: A distinguishing feature of Roscovitine's binding is a hydrogen bond formed between its hydroxyl group and a water molecule, which in turn interacts with the kinase.[15] This water-mediated interaction contributes to its binding affinity.

Comparative Analysis: Gefitinib vs. Roscovitine

FeatureGefitinib (targeting EGFR)Roscovitine (targeting CDK2)
Scaffold Anilinoquinazoline2,6,9-trisubstituted purine
Primary Interaction Hydrogen bond with hinge region (Met793)[13][14]Hydrogen bonds with hinge region (Leu83)[15]
Key Hydrophobic Interactions Occupies hydrophobic pockets with aniline and phenyl groups[13]Benzyl and isopropyl groups engage in hydrophobic interactions
Selectivity Determinants Sensitivity to "gatekeeper" residue (Thr790)[14]Varies across different CDKs based on pocket shape and residue differences
Binding Thermodynamics Primarily enthalpy-drivenA mix of enthalpic and entropic contributions
Binding Kinetics Relatively fast on- and off-ratesSlower dissociation rates contribute to cellular efficacy[16]

dot graph Binding_Modes_Comparison { layout=dot; rankdir=LR; splines=true; node [shape=record, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Gefitinib [label="{Gefitinib (in EGFR)|Scaffold: Quinazoline|H-Bond: Met793 (Hinge)|Hydrophobic: Anilino/Phenyl groups}", fillcolor="#F1F3F4"]; Roscovitine [label="{Roscovitine (in CDK2)|Scaffold: Purine|H-Bonds: Leu83 (Hinge)|Hydrophobic: Benzyl/Isopropyl groups}", fillcolor="#F1F3F4"]; Common [label="{Common Features|ATP-Competitive|Hinge Binding|Hydrophobic Interactions}", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Distinct [label="{Distinct Features|Gatekeeper Sensitivity (Gefitinib)|Water-mediated H-bond (Roscovitine)}", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Gefitinib -> Common; Roscovitine -> Common; Gefitinib -> Distinct; Roscovitine -> Distinct; } enddot Caption: Logical relationship comparing the binding modes of Gefitinib and Roscovitine.

Experimental Methodologies for Characterizing Binding Modes

A multi-faceted experimental approach is essential to fully characterize the binding of an inhibitor to its target protein.[2][17] Techniques such as X-ray crystallography provide high-resolution structural data, while biophysical methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) offer insights into the kinetics and thermodynamics of the interaction.[2][17][18]

Workflow for Structural and Biophysical Characterization

Experimental_Workflow cluster_0 Protein Production cluster_1 Biophysical Characterization cluster_2 Structural Determination Expression Protein Expression (e.g., E. coli, insect cells) Purification Protein Purification (e.g., Affinity, Size Exclusion Chromatography) Expression->Purification ITC Isothermal Titration Calorimetry (ITC) Purification->ITC SPR Surface Plasmon Resonance (SPR) Purification->SPR Crystallization Co-crystallization or Soaking Purification->Crystallization Binding_Data Thermodynamics (ΔH, ΔS, Kd) Kinetics (kon, koff, KD) ITC->Binding_Data SPR->Binding_Data Xray X-ray Diffraction Crystallization->Xray Structure Structure Solution & Refinement Xray->Structure Final_Model 3D Protein-Ligand Complex Structure Structure->Final_Model

Protocol 1: X-Ray Crystallography of Protein-Ligand Complexes

Objective: To determine the high-resolution three-dimensional structure of a kinase in complex with a pyrimidine inhibitor.

Principle: X-ray crystallography relies on the diffraction of X-rays by the ordered atoms in a protein crystal to generate an electron density map, into which an atomic model can be built and refined.[18] This provides a static, detailed snapshot of the binding pose and interactions.

Methodology:

  • Complex Formation (Co-crystallization):

    • Purify the target kinase to >95% homogeneity.

    • Incubate the protein with a 5-10 fold molar excess of the pyrimidine inhibitor for at least one hour on ice to ensure complex formation.[19] The inhibitor is typically dissolved in a compatible solvent like DMSO.[19]

    • Concentrate the protein-ligand complex to a suitable concentration for crystallization (typically 5-15 mg/mL).

  • Crystallization Screening:

    • Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods. Screen a wide range of commercially available and in-house crystallization screens to identify initial "hit" conditions.

  • Crystal Optimization:

    • Optimize the initial hit conditions by systematically varying the concentrations of precipitant, buffer pH, and additives to grow diffraction-quality crystals.

  • Data Collection:

    • Cryo-protect the crystals by briefly soaking them in a solution containing the mother liquor and a cryo-protectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data (indexing, integration, scaling).

    • Solve the structure using molecular replacement if a homologous structure is available.

    • Build the protein-ligand model into the electron density map and refine the structure to obtain the final atomic coordinates.[11][12]

Protocol 2: Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of inhibitor binding, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Principle: ITC directly measures the heat released or absorbed during a binding event.[2][20] By titrating the inhibitor into a solution containing the protein, a binding isotherm can be generated to calculate the thermodynamic parameters of the interaction.[17][21]

Methodology:

  • Sample Preparation:

    • Dialyze both the protein and the inhibitor into the exact same buffer to minimize heats of dilution.[21] Degas the solutions to prevent air bubbles.

    • Accurately determine the concentrations of both protein and ligand. A typical starting concentration for the protein in the cell is 10-50 µM, and the ligand in the syringe should be 10-20 times more concentrated.[21]

  • ITC Experiment Setup:

    • Load the protein solution into the sample cell and the inhibitor solution into the titration syringe of the ITC instrument.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

  • Data Acquisition:

    • Perform an initial injection to remove any material from the syringe tip, then proceed with a series of small, spaced injections of the inhibitor into the protein solution.

    • Measure the heat change after each injection until the protein is saturated.

  • Data Analysis:

    • Integrate the raw heat flow data to obtain the heat per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.[21]

Protocol 3: Surface Plasmon Resonance (SPR)

Objective: To measure the real-time kinetics of inhibitor binding, including the association rate constant (kon) and the dissociation rate constant (koff), to determine the binding affinity (KD).

Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip.[22] By immobilizing the protein on the chip and flowing the inhibitor over the surface, the binding and dissociation events can be monitored in real time.[5][22]

Methodology:

  • Protein Immobilization:

    • Immobilize the purified kinase onto a suitable sensor chip (e.g., CM5 chip) using a standard coupling chemistry, such as amine coupling.[3] It is critical to optimize immobilization conditions to ensure the protein remains active.[3]

  • Assay Development:

    • Prepare a dilution series of the pyrimidine inhibitor in a suitable running buffer. The buffer should contain additives like DMSO (if required for solubility) and a surfactant (e.g., P20) to minimize non-specific binding.

  • Kinetic Analysis:

    • Inject the different concentrations of the inhibitor over the immobilized protein surface (association phase).

    • Follow with an injection of running buffer to monitor the dissociation of the inhibitor from the protein (dissociation phase).

    • Regenerate the sensor surface with a suitable regeneration solution to remove any remaining bound inhibitor before the next injection cycle.

  • Data Analysis:

    • Fit the association and dissociation curves (sensorgrams) to a kinetic model (e.g., 1:1 Langmuir binding) to obtain the kon and koff values.

    • Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = koff / kon).

Conclusion and Future Perspectives

The comparative analysis of Gefitinib and Roscovitine highlights the remarkable versatility of the pyrimidine scaffold in achieving potent and selective kinase inhibition. While both inhibitors target the ATP-binding site and interact with the hinge region, their distinct chemical features lead to unique binding modes and interactions with their respective targets.

The application of a comprehensive suite of experimental techniques, from high-resolution structural biology to sensitive biophysical methods, is paramount for a deep understanding of these interactions. The detailed protocols provided in this guide serve as a foundation for researchers to rigorously characterize their own inhibitor candidates.

Future efforts in the design of pyrimidine inhibitors will likely focus on strategies to overcome drug resistance, improve selectivity profiles to minimize off-target effects, and modulate binding kinetics to achieve prolonged target engagement and enhanced therapeutic efficacy.[16] A thorough understanding of the binding modes of existing inhibitors is the critical first step in this endeavor.

References

  • Lu, J. (2023). Principles and Experimental Methodologies on Protein-Ligand Binding. Enz Eng, 12:221. [Link]
  • Aibara, S., et al. (2015). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Biochemistry, 157(4), 213–223. [Link]
  • VanderPorten, E., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
  • Patsnap. (2024). What is the mechanism of Gefitinib?
  • Tarver, G. J., et al. (2011). Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. Bioorganic & Medicinal Chemistry Letters, 21(10), 2881-2885. [Link]
  • Zhelev, N., et al. (2013). Interactions of (R)-Roscovitine with CDK2.
  • Gao, F., et al. (2012). Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase. ACS Medicinal Chemistry Letters, 3(11), 932-936. [Link]
  • Antol, I., et al. (2022). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. International Journal of Molecular Sciences, 23(3), 1234. [Link]
  • Markgren, P. O., et al. (2002). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Journal of Molecular Recognition, 15(4), 283-291. [Link]
  • Paul, M. K., et al. (2017). Identification of the Gefitinib binding pocket in EGFR kinase domain...
  • Biocompare. (2018). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Biocompare. [Link]
  • van de Lavoir, M., et al. (2017). Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. Journal of Molecular Biology, 429(4), 518-531. [Link]
  • Drug Hunter. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter. [Link]
  • Sordella, R., et al. (2007). Difference of binding-affinity for gefitinib between wild type EGFR and a mutant EGFR. Cancer Research. [Link]
  • Wesierska-Gadek, J., et al. (2011). Roscovitine in cancer and other diseases. Annals of the New York Academy of Sciences, 1242, 1-13. [Link]
  • Garenne, D., & Mittermaier, A. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 7, 583826. [Link]
  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies.
  • ResearchGate. (2012). What are the experimental modes of determining the interaction of a protein and a ligand?
  • News-Medical.Net. (n.d.). Advancing kinase drug discovery through massively parallel SPR fragment screening. News-Medical.Net. [Link]
  • Ghelli, F., et al. (2013). Targeting CDKs with Roscovitine Increases Sensitivity to DNA Damaging Drugs of Human Osteosarcoma Cells. PLoS ONE, 8(11), e79303. [Link]
  • Vieth, M., et al. (2008). Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. Journal of Medicinal Chemistry, 51(16), 4972-4984. [Link]
  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]
  • Wikipedia. (n.d.). Methods to investigate protein–protein interactions. Wikipedia. [Link]
  • Mac-Donna, M., et al. (2010). The cyclin dependent kinase inhibitor (R)-roscovitine prevents alloreactive T cell clonal expansion and protects against acute GvHD. Cell Cycle, 9(2), 347-355. [Link]
  • Wissing, J., et al. (2004). Chemical proteomic analysis reveals alternative modes of action for pyrido[2,3-d]pyrimidine kinase inhibitors. Molecular & Cellular Proteomics, 3(12), 1181-1193. [Link]
  • Proteros. (n.d.). Producing Crystalline Protein-Ligand Complexes. Proteros. [Link]
  • Sirotnak, F. M. (2003). The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer. European Respiratory Journal, 22 Suppl 44, 2s-8s. [Link]
  • Dym, O., & Sussman, J. L. (2025). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. FEBS Open Bio, 15(4), 542-550. [Link]
  • Schiebel, J., et al. (2016). X-Ray Crystallography of Protein-Ligand Interactions. In Methods in Molecular Biology (pp. 53-67). [Link]
  • Jhoti, H., & Williams, G. (2013). Studying Protein–Ligand Interactions Using X-Ray Crystallography. In Methods in Molecular Biology (pp. 457-477). [Link]
  • Jhoti, H., & Williams, G. (2013). Studying protein-ligand interactions using X-ray crystallography. Methods in Molecular Biology, 1008, 457-477. [Link]
  • Averbuch, S. D. (2003). The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer. Clinical Lung Cancer, 5 Suppl 1, S16-22. [Link]
  • Al-Ostoot, F. H., et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Medicinal Chemistry. [Link]
  • ResearchGate. (n.d.). Binding of inhibitors to p38α.
  • Chen, Y. C., et al. (2023). Structural Analysis of Interactions between Epidermal Growth Factor Receptor (EGFR) Mutants and Their Inhibitors. International Journal of Molecular Sciences, 24(6), 5437. [Link]
  • Ramaswamy, A., et al. (2018). A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. The Indian Journal of Medical Research, 148(5), 586-592. [Link]
  • Mitsudomi, T., et al. (2022). Updated Analysis of NEJ009: Gefitinib-Alone Versus Gefitinib Plus Chemotherapy for Non-Small-Cell Lung Cancer With Mutated EGFR. Journal of Clinical Oncology, 40(31), 3587-3592. [Link]
  • Zhang, L., et al. (2021). Cost-effectiveness analysis of dacomitinib versus gefitinib. Cancer Management and Research, 13, 4173-4180. [Link]

Sources

side-by-side comparison of different synthetic routes for 2-Morpholin-4-YL-pyrimidin-4-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Morpholinopyrimidine Scaffold

The 2-morpholinopyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its conformational rigidity, make it a valuable component in the design of kinase inhibitors and other therapeutic agents. The title compound, 2-Morpholin-4-YL-pyrimidin-4-ylamine, serves as a crucial building block for the synthesis of a wide array of biologically active molecules. This guide provides a side-by-side comparison of different synthetic routes to this important intermediate, offering researchers and drug development professionals the insights needed to select the most appropriate method for their specific needs.

Synthetic Route 1: Nucleophilic Substitution of Dichloropyrimidines

A common and straightforward approach to this compound involves the sequential nucleophilic aromatic substitution (SNAr) of a dihalopyrimidine precursor, typically 2,4-dichloropyrimidine. This method leverages the differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring.

Reaction Scheme

Synthetic_Route_1 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Intermediate 2-Chloro-4-morpholinopyrimidine 2,4-Dichloropyrimidine->Intermediate Morpholine, TEA, CHCl3, r.t. Final_Product This compound Intermediate->Final_Product Ammonia or Amine, Heat

Figure 1: Nucleophilic substitution route for this compound.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-4-morpholinopyrimidine

  • To a solution of 2,4-dichloropyrimidine in chloroform, add triethylamine (TEA) as a base.

  • Slowly add morpholine to the reaction mixture at room temperature.

  • Stir the reaction for approximately 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by washing with water and brine, followed by drying over anhydrous sodium sulfate and concentration under reduced pressure to yield the intermediate, 2-chloro-4-morpholinopyrimidine.

Step 2: Amination to Yield this compound

  • The intermediate, 2-chloro-4-morpholinopyrimidine, is then subjected to amination.

  • This can be achieved by heating with a source of ammonia, such as aqueous or alcoholic ammonia, in a sealed vessel.

  • Alternatively, other amines can be used to introduce different substituents at the 2-position.

  • The reaction progress is monitored by TLC.

  • After completion, the product is isolated and purified, often through crystallization or column chromatography.

Discussion

This method is widely used due to the commercial availability of the starting materials and the generally high yields. The regioselectivity of the first substitution is controlled by the more activated C4 position of the 2,4-dichloropyrimidine. The choice of solvent and base is crucial for optimizing the reaction conditions and minimizing side products.

Synthetic Route 2: Modification of Biginelli Reaction Products

An alternative approach utilizes the products of the Biginelli reaction, which provides a dihydropyrimidinone core that can be further modified to introduce the desired morpholine and amine functionalities.

Reaction Scheme

Synthetic_Route_2 Biginelli_Product Biginelli Reaction Product (e.g., Dihydropyrimidinone) S-Alkylated_Intermediate S-Alkylated Intermediate Biginelli_Product->S-Alkylated_Intermediate Alkylation (e.g., EtBr, K2CO3) Final_Product This compound S-Alkylated_Intermediate->Final_Product Nucleophilic Substitution with Morpholine (Elimination & Aromatization)

Figure 2: Synthesis via modification of a Biginelli reaction product.

Experimental Protocol
  • Synthesis of the Biginelli Product: A dihydropyrimidinone is synthesized via the Biginelli reaction using thiourea, an active methylene compound (e.g., acetoacetic ester), and an aldehyde under acidic catalysis, often with microwave irradiation to accelerate the reaction.

  • S-Alkylation: The resulting dihydropyrimidinone is then S-alkylated, for example, with ethyl bromide in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide.[1]

  • Nucleophilic Substitution and Aromatization: The S-alkylated intermediate undergoes a nucleophilic substitution reaction with morpholine. This step is often accompanied by the elimination of a leaving group and subsequent aromatization of the dihydropyrimidine ring to form the final 2-morpholinyl-substituted pyrimidine.[1]

Discussion

This route offers a pathway to highly substituted pyrimidines and can be advantageous for creating a library of analogs. The key transformation is the nucleophilic substitution coupled with elimination and aromatization, which efficiently converts the dihydropyrimidine core into the desired aromatic pyrimidine.[1] The overall yield and efficiency of this route are dependent on the success of each individual step, from the initial Biginelli condensation to the final aromatization.

Synthetic Route 3: Palladium-Catalyzed Cross-Coupling Reactions

For the synthesis of more complex analogs, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed. This method is particularly useful for introducing the morpholine or amine substituents onto a pre-functionalized pyrimidine ring.

Reaction Scheme

Synthetic_Route_3 Halogenated_Pyrimidine Halogenated Pyrimidine (e.g., 2-amino-4-chloropyrimidine) Final_Product This compound Halogenated_Pyrimidine->Final_Product Morpholine, Pd Catalyst (e.g., Pd2(dba)3), Ligand (e.g., X-Phos), Base (e.g., K2CO3), Solvent (e.g., n-BuOH), Heat

Figure 3: Palladium-catalyzed synthesis of this compound.

Experimental Protocol
  • A mixture of the halogenated pyrimidine (e.g., 2-amino-4-chloropyrimidine), morpholine, a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., X-Phos), and a base (e.g., K2CO3) is prepared in an appropriate solvent (e.g., n-BuOH).

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled, and the product is isolated through standard workup procedures, which may include filtration to remove the catalyst, extraction, and purification by column chromatography or crystallization.

Discussion

The Buchwald-Hartwig amination offers excellent functional group tolerance and is a powerful tool for the synthesis of highly substituted pyrimidines. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency. While this method is versatile, the cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Nucleophilic SubstitutionRoute 2: Biginelli Reaction ModificationRoute 3: Palladium-Catalyzed Coupling
Starting Materials Commercially available dichloropyrimidinesReadily available Biginelli reaction componentsHalogenated pyrimidines, catalysts, ligands
Number of Steps Typically 2 stepsMulti-stepTypically 1-2 steps from a suitable precursor
Reaction Conditions Generally mild to moderateCan involve microwave irradiation and heatingRequires inert atmosphere and heating
Scalability Generally goodCan be challenging to scale upCan be expensive for large-scale production
Cost-Effectiveness Often the most cost-effectiveCan be cost-effective depending on reagentsHigher cost due to catalyst and ligands
Versatility Good for introducing various amines at C2Excellent for creating diverse librariesHigh versatility and functional group tolerance
Potential Issues Regioselectivity control, side reactionsOverall yield can be moderateCatalyst poisoning, cost, and removal

Conclusion

The synthesis of this compound can be accomplished through several effective routes. The choice of the most suitable method depends on a variety of factors, including the desired scale of the synthesis, cost considerations, and the availability of starting materials and specialized equipment.

  • Route 1 (Nucleophilic Substitution) is often the preferred method for its simplicity, cost-effectiveness, and scalability.

  • Route 2 (Biginelli Reaction Modification) provides a versatile platform for generating a diverse range of analogs from simple starting materials.[1]

  • Route 3 (Palladium-Catalyzed Coupling) offers the highest degree of flexibility and functional group tolerance, making it ideal for the synthesis of complex and highly substituted derivatives.

Researchers should carefully evaluate these factors to select the synthetic strategy that best aligns with their research goals and resource constraints.

References

  • New Synthesis of 2-Aminopyrimidines by Amination of Biginelli Reaction Products — Oxadiazocines. (2025).
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). PMC - NIH. [Link]
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Morpholin-4-YL-pyrimidin-4-ylamine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of 2-Morpholin-4-YL-pyrimidin-4-ylamine, a substituted pyrimidine derivative. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes best practices derived from guidelines for structurally related chemicals and regulatory standards. It is imperative to treat this compound as hazardous until a comprehensive toxicological profile is available.

The cornerstone of safe laboratory practice is proactive risk assessment. Before commencing any work that will generate waste, a thorough understanding of the potential hazards and the corresponding disposal pathways is essential. This guide is structured to provide both the procedural "how" and the scientific "why," ensuring that every step is a self-validating component of a robust safety protocol.

PART 1: Immediate Safety and Hazard Assessment

Inferred Potential Hazards:

  • Skin and Eye Irritation: Similar compounds can cause skin and serious eye irritation[1].

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol[1].

  • Aquatic Toxicity: Many heterocyclic compounds are toxic to aquatic life[2].

Personal Protective Equipment (PPE): Given the potential hazards, the following PPE is mandatory when handling this compound and its waste:

  • Eye Protection: Tightly fitting safety goggles or a face shield[3].

  • Hand Protection: Chemically impermeable gloves (e.g., nitrile or neoprene)[2][3].

  • Body Protection: A laboratory coat to prevent skin contact[3].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary[3].

All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure[2][3]. Eyewash stations and safety showers must be readily accessible[3].

PART 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of research chemicals is that waste must be managed in a way that protects human health and the environment. This protocol is designed to comply with the general requirements of the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA)[4][5].

Step 1: Waste Segregation and Collection

Proper segregation is the first and most critical step in a compliant waste management program.

  • Solid Waste:

    • Collect un-used or surplus this compound in a dedicated, compatible, and clearly labeled waste container. Do not mix with other chemical wastes unless their compatibility is known and verified[5][6].

    • The container should be made of a material that will not react with the chemical. If possible, use the original manufacturer's container[3].

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and the date accumulation started[6].

  • Liquid Waste:

    • If the compound is in solution, collect it in a compatible, leak-proof container[3][6].

    • The container must be securely sealed to prevent spills and evaporation[5].

    • Label the container with "Hazardous Waste," the full chemical name, the solvent system, and the approximate concentration.

  • Contaminated Materials:

    • Any materials, such as pipette tips, gloves, and weighing paper, that come into contact with the compound should be considered contaminated.

    • Collect these materials in a separate, clearly labeled hazardous waste container.

    • Sharps, such as needles or contaminated broken glassware, must be placed in a designated puncture-resistant sharps container[3][5].

Step 2: Waste Storage

Proper storage of chemical waste is crucial to prevent accidents and ensure regulatory compliance.

  • Store waste containers in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[7].

  • Ensure the storage area is secure and accessible only to authorized personnel.

  • Do not store waste containers near heat sources, sparks, or open flames[5][8].

Step 3: Professional Disposal

The disposal of this compound must be handled by a licensed hazardous waste disposal company[7].

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific guidance on the procedures for your institution and will have contracts with approved waste vendors.

  • Provide Complete Information: When arranging for disposal, provide the waste vendor with all available information about the chemical, including its name, quantity, and any known or suspected hazards.

  • Recommended Disposal Method: For many organic compounds, particularly those containing nitrogen, controlled incineration with flue gas scrubbing is the preferred disposal method as it ensures complete destruction of the compound and minimizes environmental release[7][8]. Do not discharge this chemical into sewers or drains[7][8][9].

PART 3: Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate risks.

  • Evacuate and Secure the Area: Alert colleagues and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined in Part 1.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the generation of dust.

    • For liquid spills: Use an absorbent material to contain and soak up the spill.

  • Collect the Waste: Carefully sweep or scoop the contained material into a designated hazardous waste container. Use non-sparking tools if the compound is dissolved in a flammable solvent[8].

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soapy water, followed by a water rinse), collecting all cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS office, in accordance with your institution's policies.

PART 4: Data Summary and Visualization

Quantitative Hazard and Disposal Data

In the absence of specific data for this compound, the following table provides guidance based on general principles for hazardous chemicals.

ParameterGuideline/ValueSource(s)
Primary Hazard Class Assumed Hazardous Waste[4],[3]
Incompatible Agents Strong oxidizing agents, strong acids[2]
Recommended PPE Safety goggles, chemical-resistant gloves, lab coat[3]
Spill Containment Inert absorbent material (e.g., vermiculite, sand)[10]
Primary Disposal Method Controlled incineration via a licensed vendor[8],[7]
Prohibited Disposal Do not discharge to sewers or the environment[8],[9]
Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (Solid, Liquid, or Contaminated) assess_hazards Assess Hazards (Consult SDS or treat as hazardous) start->assess_hazards segregate Segregate Waste Streams (Solid, Liquid, Contaminated) assess_hazards->segregate containerize Properly Containerize and Label ('Hazardous Waste', Chemical Name, Date) segregate->containerize storage Store in Designated Area (Cool, Dry, Ventilated, Secure) containerize->storage spill Spill Occurs storage->spill Potential Event ehs Contact Institutional EHS Office storage->ehs spill_protocol Follow Spill Management Protocol spill->spill_protocol spill_protocol->containerize vendor Arrange for Pickup by Licensed Waste Vendor ehs->vendor incineration Controlled Incineration (Recommended Final Disposal) vendor->incineration

Caption: Decision workflow for the safe disposal of this compound.

Conclusion

The responsible management and disposal of laboratory chemicals are fundamental to a culture of safety and environmental protection. For novel compounds like this compound, where specific hazard data may be limited, a conservative approach that treats the substance as hazardous is essential. By following the detailed procedures outlined in this guide—from initial hazard assessment and proper segregation to final disposal by a licensed professional—researchers can ensure they are meeting their regulatory obligations and, more importantly, protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's Environmental Health and Safety office for specific guidance and procedures.

References

  • Benchchem. (n.d.). Proper Disposal of Morpholine-4-carbodithioic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • Needle.Tube. (n.d.). Handling and Disposal of Expired Reagents and Chemicals in Medical Diagnostic Labs: Regulations and Best Practices.
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Benchchem. (n.d.). Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals.
  • Temarry Recycling. (2020, February 27). How To Dispose Of Lab Chemicals.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory).
  • Loba Chemie. (n.d.). MORPHOLINE EXTRA PURE - Safety Data Sheet.
  • Chemos GmbH & Co.KG. (2019, June 11). Safety Data Sheet: Pyrimidine 98%.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine.
  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: Pyrimidine.
  • AK Scientific, Inc. (n.d.). 4-N-(6-Morpholin-4-ylpyrimidin-4-yl)benzene-1,4-diamine - Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
  • Advanced ChemBlocks. (n.d.). 2-(morpholin-4-yl)pyrimidin-5-amine.
  • Fisher Scientific. (2023, October 20). Safety Data Sheet: Morpholine.
  • Fisher Scientific. (2021, December 24). Safety Data Sheet: 4-Pyrrolidinopyridine.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-morpholin-4-yl-pyrimidine. PubChem.
  • Harvard Environmental Health and Safety. (n.d.). Lab Chemical Safety Guidelines.
  • ResearchGate. (2021, May 2). Health and safety Protocols in Chemistry laboratory and its Precursors Disposal with Chemical Incompatibility.
  • Enamine. (n.d.). Safety Data Sheet: 4-(4-chloropyrimidin-2-yl)morpholine.
  • Tecasa. (n.d.). HyperCrush 75 3/4 HP Twist-and-Lock Batch Feed Garbage Disposal.
  • National Center for Biotechnology Information. (n.d.). 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine. PubChem.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Benchchem. (n.d.). Proper Disposal of 2-Amino-4-hydroxy-6-methylpyrimidine: A Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • U.S. Environmental Protection Agency. (2023, May 26). Update on Chemicals Removal at the Refinery on St. Croix.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.

Sources

Essential Safety Protocols for Handling 2-Morpholin-4-YL-pyrimidin-4-ylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As pioneers in research and development, our pursuit of scientific advancement must be intrinsically linked with an uncompromising commitment to safety. When working with novel compounds like 2-Morpholin-4-YL-pyrimidin-4-ylamine, for which comprehensive safety data may be limited, a proactive and meticulously planned approach to personal protection is paramount. This guide provides an in-depth operational framework for the safe handling of this compound, grounded in established safety principles and best practices for managing chemicals with unknown toxicological profiles.

The Precautionary Principle: A Foundation for Safe Handling

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the cornerstone of our safety strategy is the "precautionary principle." This mandates that we treat the compound as potentially hazardous, implementing robust protective measures to mitigate all potential routes of exposure, including dermal contact, inhalation, and ocular exposure. A critical and non-negotiable aspect of this principle is the mandatory use of a certified chemical fume hood for all procedures that could generate aerosols, such as weighing, dissolution, and sonication.[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and use of appropriate PPE are dictated by the nature of the laboratory procedure. A tiered approach ensures that the level of protection aligns with the potential risk of exposure.

Table 1: Recommended PPE for Laboratory Activities with this compound
Activity LevelCore PPE RequirementsEnhanced Precautions for Higher-Risk Scenarios
Low-Hazard Activities (e.g., handling sealed containers, visual inspection)• Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile glovesNot applicable
Moderate-Hazard Activities (e.g., weighing of solids, preparation of stock solutions)• Permeation-resistant laboratory coat• Chemical splash goggles• Double-gloving with nitrile gloves• Face shield for added splash protection• Disposable sleeves for arm protection
High-Hazard Activities (e.g., large-scale synthesis, procedures with significant aerosolization potential)• Disposable, solid-front laboratory gown• Chemical splash goggles and a face shield• Double-gloving with nitrile gloves• Respiratory protection (a minimum of an N95 respirator is recommended)• A full-body protective suit may be warranted if there is a significant risk of widespread contamination

This table is based on best practices for handling new chemical entities and should be adapted based on a site-specific risk assessment.[1]

Procedural Discipline: Donning and Doffing of PPE

The effectiveness of PPE is critically dependent on the discipline with which it is worn and removed. A systematic workflow prevents cross-contamination and ensures the integrity of the protective barrier.

PPE Donning Workflow

A sequential and deliberate approach to putting on PPE is essential before commencing any work with the compound.

cluster_donning_protocol PPE Donning Protocol start Initiate Protocol: Clean Hands lab_coat 1. Don Laboratory Coat/Gown start->lab_coat Ensure complete coverage respirator 2. Don N95 Respirator or Higher lab_coat->respirator Perform seal check goggles 3. Don Chemical Splash Goggles/Face Shield respirator->goggles Ensure a snug fit gloves 4. Don Double Nitrile Gloves goggles->gloves Extend gloves over cuffs end_donning Proceed to Experimental Work gloves->end_donning

Caption: A systematic workflow for donning personal protective equipment.

PPE Doffing Protocol: A Critical Decontamination Step

The removal of PPE is a critical control point for preventing exposure. The following sequence should be strictly adhered to:

  • Outer Gloves : With a gloved hand, grasp the outside of the opposite glove at the wrist and peel it off, turning it inside out. Hold the removed glove in the still-gloved hand.

  • Inner Gloves & Gown : Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it down, simultaneously removing the gown by peeling it away from the body, touching only the inside. This encapsulates the outer gloves within the gown.

  • Face and Eye Protection : Remove the face shield and goggles from the back of the head, handling only the straps.

  • Respirator : Remove the respirator by its straps, avoiding contact with the front of the mask.

  • Hand Hygiene : Immediately and thoroughly wash hands with soap and water.

Chemical Waste Management: Operational and Disposal Plan

All materials that come into contact with this compound must be managed as hazardous waste. A clear and systematic disposal process is essential for laboratory safety and environmental compliance.

Waste Stream Management

Proper segregation of waste at the point of origin is a fundamental tenet of safe laboratory practice.

cluster_waste_disposal Chemical Waste Disposal Workflow start_waste Generation of Contaminated Waste sharps_waste Contaminated Sharps start_waste->sharps_waste solid_waste Contaminated Solid Waste start_waste->solid_waste liquid_waste Contaminated Liquid Waste start_waste->liquid_waste sharps_container Designated Puncture-Proof Sharps Bin sharps_waste->sharps_container solid_container Labeled Hazardous Waste Bag solid_waste->solid_container liquid_container Sealed & Labeled Waste Solvent Container liquid_waste->liquid_container final_disposal Collection by Certified Hazardous Waste Personnel sharps_container->final_disposal solid_container->final_disposal liquid_container->final_disposal

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Morpholin-4-YL-pyrimidin-4-ylamine
Reactant of Route 2
Reactant of Route 2
2-Morpholin-4-YL-pyrimidin-4-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.